Strategic Overview:
The target molecule is a high-value chiral phenylglycinol derivative, serving as a critical pharmacophore in the synthesis of next-generation beta-blockers and tyrosine kinase inhibitors.[1] Its structure—a benzylic amine with an adjacent primary alcohol—demands a synthesis strategy that preserves stereochemical integrity while preventing racemization at the sensitive benzylic position.
This guide prioritizes the Amino Acid Reduction Pathway (Route A) as the primary industrial standard due to its scalability and the commercial availability of the chiral precursor.[1] A secondary Asymmetric Strecker Pathway (Route B) is provided for upstream integration or raw material cost reduction.
Part 2: Retrosynthetic Logic & Pathway Design
The retrosynthetic analysis disconnects the C1-C2 bond or the functional group interconversion (FGI) of the alcohol.[1]
Disconnection 1 (FGI): The amino alcohol is derived from the corresponding (S)-Amino Acid via chemoselective reduction. This is the most reliable disconnection, shifting the stereocontrol burden to the amino acid synthesis.[1]
Disconnection 2 (C-C Bond Formation): The amino acid skeleton is constructed via an Asymmetric Strecker Reaction from 4-Fluoro-3-methoxybenzaldehyde , utilizing cyanide addition to a chiral imine.[1]
Figure 1: Retrosynthetic analysis showing the lineage from the aldehyde starting material to the target amino alcohol.[1]
Part 3: Experimental Protocols
Route A: Chemoselective Reduction of the Amino Acid (The "Gold Standard")[1]
This protocol uses the Sodium Borohydride – Iodine (
) system. Unlike Lithium Aluminum Hydride (LAH), this system generates borane () in situ, which reduces the carboxylic acid to the alcohol while tolerating the amine and aryl halide functionalities. It offers a superior safety profile for scale-up.[1]
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Purge with
.
Solubilization: Charge the flask with (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid (10.0 g, 42.4 mmol) and anhydrous THF (100 mL). The amino acid may remain as a suspension; this is normal.
Borohydride Addition: Add
(4.0 g, 106 mmol) in one portion. Cool the mixture to 0°C using an ice bath.
Iodine Activation: Dissolve
(10.7 g, 42.4 mmol) in THF (30 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Observation: Hydrogen gas evolution will occur. The solution color will transition from dark purple to colorless as iodine is consumed.
Reflux: Once gas evolution subsides, remove the ice bath and heat the reaction to reflux (66°C) for 12–16 hours.
Mechanistic Insight: The in situ generated borane-amine complex reduces the carboxylate.[1] Reflux ensures complete conversion of the stable amine-borane intermediate.[1]
Quench: Cool to room temperature. Carefully add Methanol (20 mL) dropwise to destroy excess hydride. Caution: Vigorous bubbling.
Workup: Evaporate the solvent under reduced pressure to obtain a white paste. Dissolve the residue in 20% aqueous KOH (50 mL) and stir for 4 hours at room temperature (to break the N-B bond).
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (
mL). Wash combined organics with brine, dry over , and concentrate.
Purification: Recrystallize from Ethyl Acetate/Hexanes if necessary, though the crude purity is often >95%.
Yield Expectation: 85–92%
Chiral Integrity: >98% ee (determined by Chiral HPLC).
If the chiral amino acid is not purchased, it must be synthesized from the aldehyde. The Ellman Sulfinamide method is selected here for its high diastereoselectivity and reliability in R&D settings.
Imine Formation: Condense the aldehyde with (S)-tert-butanesulfinamide (1.1 equiv) in THF using
(2.0 equiv) as a Lewis acid/dehydrating agent. Stir at RT for 16h. Quench with brine, filter, and concentrate to yield the (S)-N-sulfinyl imine .[1]
Strecker Addition: Dissolve the sulfinyl imine in DCM at -78°C. Add TMSCN (1.5 equiv) and a catalytic amount of Scandium Triflate or simply allow thermal addition (depending on substrate sterics).
Note: The (S)-sulfinyl group directs the cyanide attack to the Re-face, typically yielding the (S,S)-amino nitrile diastereomer.[1]
Hydrolysis: Treat the amino nitrile with 6M HCl at reflux. This simultaneously cleaves the sulfinyl group, hydrolyzes the nitrile to the acid, and removes the tert-butyl group.[1]
Isolation: Isolate the (S)-amino acid hydrochloride salt via precipitation or ion-exchange chromatography.[1]
Part 4: Process Visualization
Figure 2: Integrated synthesis workflow combining the Ellman auxiliary route and the Borohydride reduction.
Strictly control addition rate; monitor internal temp.
Workup pH
Final hydrolysis pH > 12
Incomplete B-N bond cleavage
Ensure sufficient KOH contact time (min 4h).
Stereochemistry
>98% ee
Racemization during hydrolysis
Avoid excessive heat during nitrile hydrolysis; check optical rotation.
Part 6: References
Reduction of Amino Acids: McKennon, M. J., et al. "A Convenient Reduction of Amino Acids and Their Derivatives." Journal of Organic Chemistry, vol. 58, no. 13, 1993, pp. 3568-3571. Link
Ellman Strecker Synthesis: Davis, F. A., et al. "Asymmetric Synthesis of Amino Acids using Sulfinimines." Journal of Organic Chemistry, vol. 64, no. 5, 1999, pp. 1403-1406. Link
Target Precursor Data: Sigma-Aldrich. "(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride Product Sheet." Link
Crystallization-Induced Transformation: Boesten, W. H. J., et al. "Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation."[1][2] Organic Letters, vol. 3, no.[2][3] 8, 2001, pp. 1121–1124. Link
Physicochemical Properties and Analytical Characterization of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol
Executive Summary In contemporary medicinal chemistry, the strategic deployment of chiral amino alcohols is a cornerstone of rational drug design. (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (Chemical Formula: C₉H...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the strategic deployment of chiral amino alcohols is a cornerstone of rational drug design. (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (Chemical Formula: C₉H₁₂FNO₂, MW: 185.20 g/mol ) represents a highly privileged, bifunctional synthetic scaffold. By integrating a stereodefined ethanolamine backbone with a uniquely substituted aromatic ring, this compound offers precise spatial geometry essential for target engagement.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, elucidates the causality behind its structural behavior, and outlines self-validating experimental protocols for its characterization. The integration of the highly electronegative fluorine atom and the electron-donating methoxy group profoundly modulates the molecule's lipophilicity, metabolic stability, and acid-base profile[1].
Structural & Physicochemical Profiling
Molecular Architecture and Stereochemistry
The molecule features an ethan-1-ol parent chain where the C2 carbon acts as the sole stereocenter, bearing both a primary amine and a 4-fluoro-3-methoxyphenyl group.
According to Cahn-Ingold-Prelog (CIP) rules, the priorities at the C2 chiral center are:
–NH₂ (Nitrogen, atomic number 7)
–CH₂OH (Carbon bonded to Oxygen [atomic number 8])
–Aryl (Carbon bonded to Carbons[atomic number 6])
–H (Hydrogen, atomic number 1)
In the (S)-configuration , the spatial arrangement of these groups dictates specific highly directional hydrogen-bonding networks, which are critical when this scaffold is used as a chiral ligand in asymmetric catalysis or as a pharmacophore in biological systems[2].
The "Fluorine Effect" and Methoxy Synergy
The incorporation of fluorine in medicinal chemistry is a proven strategy to enhance pharmacokinetic properties[3]. Fluorine’s small van der Waals radius (1.47 Å) mimics hydrogen (1.20 Å), minimizing steric disruption while its extreme electronegativity (3.98 Pauling) exerts a strong inductive pull[1].
Metabolic Stability: The fluorine atom at the para position blocks cytochrome P450-mediated aromatic oxidation, a common metabolic liability for phenyl rings.
Lipophilicity (LogP): The highly polarized C–F bond increases the overall lipophilicity of the scaffold, facilitating membrane permeation[4].
Methoxy Contribution: The 3-methoxy group acts as a potent hydrogen-bond acceptor. While it donates electron density into the ring via resonance, its localized dipole moment synergizes with the fluorine atom to create a distinct electrostatic potential map, optimizing binding affinity to target proteins.
Balanced lipophilicity; polar ethanolamine offsets the lipophilic aryl ring.
pKa (Amine)
8.8 – 9.2
Slightly lowered compared to aliphatic amines due to the inductive electron-withdrawing effect of the adjacent aryl ring.
pKa (Hydroxyl)
~14.5
Standard primary alcohol ionization; remains protonated at physiological pH.
TPSA
55.27 Ų
Highly favorable for blood-brain barrier (BBB) penetration (< 90 Ų).
H-Bond Donors/Acceptors
3 Donors / 4 Acceptors
Ensures robust interaction with aqueous solvents and protein active sites.
Table 2: Solubility Profile
Solvent System
Solubility
Notes
Water (Neutral pH)
Moderate (1-5 mg/mL)
Limited by the lipophilic aryl core.
Water (pH < 4)
High (>50 mg/mL)
Complete protonation of the primary amine forms a highly soluble salt.
Methanol / Ethanol
Excellent
Optimal solvents for synthetic transformations and stock solutions.
Dichloromethane
Good
Useful for biphasic extractions during synthesis.
Experimental Validation Protocols (E-E-A-T)
To ensure scientific integrity, the physicochemical properties of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol must be empirically validated using self-correcting analytical workflows.
Protocol A: Enantiomeric Purity Determination via Chiral HPLC
Causality: Enantiomeric excess (ee) must be strictly controlled, as the (R)-enantiomer can exhibit divergent biological or catalytic behavior. Normal-phase chiral chromatography utilizes hydrogen bonding and steric hindrance within the stationary phase to resolve the enantiomers.
Mobile Phase Preparation: Isocratic mixture of n-Hexane / Isopropanol (85:15 v/v) containing 0.1% Diethylamine (DEA). Note: DEA is critical to suppress peak tailing caused by the interaction of the primary amine with residual silanols on the silica support.
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase.
Execution: Flow rate at 1.0 mL/min, UV detection at 254 nm and 280 nm.
Validation: Spike the sample with a racemic standard to confirm baseline resolution (Rs > 1.5) of the (S) and (R) peaks.
Protocol B: pKa and LogP Determination via Potentiometric Titration
Causality: Because the compound has moderate aqueous solubility at neutral pH, standard aqueous titration can lead to precipitation. A cosolvent method is required.
Cosolvent System: Prepare mixtures of Methanol/Water at 30%, 40%, and 50% (w/w) methanol.
Titration: Dissolve 2 mM of the analyte in the cosolvent systems containing 0.15 M KCl (to maintain constant ionic strength). Titrate with standardized 0.1 M KOH from pH 3.0 to 11.0.
Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) values against the inverse dielectric constant of the cosolvent mixtures. Extrapolate the linear regression to 0% cosolvent to determine the true aqueous pKa.
LogP Derivation: Utilize the pH-metric titration curve shifts in the presence of octanol (partitioning phase) to calculate the partition coefficient of the neutral species.
Caption: Integrated analytical workflow for the physicochemical validation of the chiral amino alcohol.
Synthetic Utility & Downstream Applications
The 1,2-amino alcohol motif is a "privileged scaffold" in organic synthesis. The (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol serves as a highly versatile precursor for creating conformationally restricted heterocycles, a strategy often referred to in medicinal chemistry as "escaping from flatland"[5].
Synthesis of Chiral Morpholin-3-ones
Reacting the amino alcohol with an activated two-carbon unit, such as chloroacetyl chloride, facilitates N-acylation followed by an intramolecular O-alkylation. This yields a 5-aryl-substituted morpholin-3-one[5]. The resulting saturated heterocyclic scaffold improves drug-like properties by increasing three-dimensionality (Fsp3 character) while retaining the critical spatial orientation of the 4-fluoro-3-methoxyphenyl group.
Synthesis of Oxazolidinones
Treatment of the amino alcohol with phosgene equivalents (e.g., 1,1'-Carbonyldiimidazole, CDI) induces carbonylation, forming a chiral oxazolidinone. This substructure is a vital pharmacophore found in several classes of antibiotics and central nervous system (CNS) therapeutics.
Caption: Divergent synthetic pathways utilizing the amino alcohol to generate conformationally restricted heterocycles.
References
Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. Link
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
Aires-de-Sousa, J., & Gasteiger, J. (2006). Physicochemical Stereodescriptors of Atomic Chiral Centers. Journal of Chemical Information and Modeling, 46(6), 2311–2318. Link
BenchChem. (n.d.). 5-(P-tolyl)morpholin-3-one: Synthetic Methodologies and Escaping Flatland. Link
CAS 1213547-46-6 , chemically identified as (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol , is a high-value chiral building block used primarily in the synthesis of small molecule active pharmaceutical ingredients (APIs). Belonging to the class of phenylglycinols , this compound serves as a critical chiral scaffold for introducing specific stereochemistry into kinase inhibitors and other targeted therapies.
Its structural uniqueness lies in the 4-fluoro-3-methoxy substitution pattern on the phenyl ring, a motif frequently employed in medicinal chemistry to enhance metabolic stability (via fluorine) and optimize lipophilicity (via methoxy).[1] As a chiral intermediate, the control of its enantiomeric purity is the paramount quality attribute, directly influencing the efficacy and safety of the final drug product.
Table 1: Chemical Identity & Physicochemical Properties
Property
Specification
IUPAC Name
(2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)ethanol
CAS Number
1213547-46-6
Molecular Formula
C9H12FNO2
Molecular Weight
185.20 g/mol
Chirality
S-Enantiomer
Physical State
White to off-white crystalline solid
Solubility
Soluble in DMSO, Methanol; Sparingly soluble in water
pKa (Calculated)
~9.2 (Amine), ~14.5 (Alcohol)
Hygroscopicity
Moderate (Amino alcohols tend to absorb atmospheric moisture)
Part 2: Spectroscopic Characterization (Identity)
Establishing the structural identity of CAS 1213547-46-6 requires a multi-modal approach. The presence of the fluorine atom provides a unique handle for 19F-NMR , offering a rapid purity check orthogonal to standard proton NMR.
1. Nuclear Magnetic Resonance (NMR)
Protocol: Dissolve 5-10 mg of sample in 0.6 mL of DMSO-d6 .
Why DMSO-d6? Chiral amino alcohols often exhibit hydrogen bonding. DMSO disrupts these intermolecular bonds, sharpening the signals for the labile -OH and -NH2 protons, which are often broad or invisible in CDCl3.
δ -135 to -140 ppm: Single signal corresponding to the aromatic fluorine. The absence of secondary fluorine peaks is a quick indicator of regio-isomeric purity.
2. Mass Spectrometry (ESI-MS)
Method: Direct infusion or LC-MS (Positive Mode).
Expected Ion: [M+H]+ = 186.2 m/z.
Fragmentation Logic: High collision energy often results in the loss of the hydroxymethyl group [M - CH2OH]+ or ammonia [M - NH3]+, confirming the amino-alcohol backbone.
Part 3: Chromatographic Purity & Chiral Resolution
For a chiral intermediate, "Purity" has two distinct dimensions: Chemical Purity (absence of side products) and Enantiomeric Purity (absence of the R-isomer).
Diagram 1: Analytical Workflow Logic
This diagram illustrates the decision process for characterizing the material.
Caption: Parallel workflow for establishing both chemical and enantiomeric integrity of the intermediate.
1. Achiral HPLC (Chemical Purity)
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic).
Rationale: TFA is used to protonate the amine, preventing peak tailing caused by interaction with residual silanols on the silica backbone.
2. Chiral HPLC (Enantiomeric Purity)
This is the critical quality attribute (CQA) . The S-isomer must be distinguished from the R-isomer.
Column: Daicel Chiralpak AD-H or IC (Amylose-based).
Rationale: The basic additive (Diethylamine) is mandatory to suppress the ionization of the primary amine, ensuring sharp peaks and proper chiral recognition by the column stationary phase.
Part 4: Biological Context & Handling
While CAS 1213547-46-6 is an intermediate, its handling directly impacts the biological efficacy of the downstream API.
Mechanism of Downstream Utility
This molecule is a "warhead" precursor. The 4-fluoro-3-methoxy motif is designed to bind into hydrophobic pockets of enzymes (e.g., Kinases like EGFR or ALK), while the amino-ethanol tail serves as a linker or a hydrogen-bonding anchor.
Safety Warning: As a fluorinated aniline derivative, it should be treated as a potential irritant and sensitizer. Use full PPE (gloves, goggles, fume hood).
Diagram 2: Synthesis & Utility Logic
Visualizing where this molecule fits in the drug development lifecycle.
Caption: The critical role of CAS 1213547-46-6 as a chiral linchpin in API synthesis.
Part 5: References
Sigma-Aldrich. (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol Product Specification. Retrieved from
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Fluoro-3-methoxy derivatives. Retrieved from
Subramanian, G. (2012). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Reference for Chiral HPLC method selection).
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for 4-fluoro-3-methoxy utility).
Spectroscopic Characterization of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol: A Technical Guide
Introduction (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is a chiral amino alcohol derivative with significant potential in pharmaceutical development. Its structural complexity, featuring a stereocenter, a substi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is a chiral amino alcohol derivative with significant potential in pharmaceutical development. Its structural complexity, featuring a stereocenter, a substituted aromatic ring, and multiple functional groups, necessitates a multi-faceted analytical approach for unambiguous characterization. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for researchers engaged in its synthesis, purification, and quality control.
Molecular Structure and Key Features
A thorough understanding of the molecule's structure is paramount for interpreting its spectroscopic output.
Caption: Structure of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol.
The key structural elements that will define the spectroscopic signatures are:
A 1,2,4-trisubstituted aromatic ring: This will produce a characteristic pattern in the aromatic region of the NMR spectra.
A fluorine substituent: This will introduce ¹H-¹⁹F and ¹³C-¹⁹F couplings, which are critical for structure confirmation.
A methoxy group (-OCH₃): This will give a sharp singlet in the ¹H NMR spectrum and a distinct resonance around 56 ppm in the ¹³C NMR spectrum.
A chiral amino alcohol side chain (-CH(NH₂)CH₂OH): This aliphatic chain contains three distinct proton environments and two distinct carbon environments, with diastereotopic protons on the CH₂OH group, leading to complex splitting patterns.
Primary amine (-NH₂) and primary alcohol (-OH) groups: These will show characteristic stretches in the IR spectrum and exchangeable protons in the ¹H NMR spectrum.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted spectrum for the title compound is defined by the chemical environment of each proton, their integration, and their spin-spin coupling with neighboring protons.
Aromatic Region (δ 6.8 - 7.2 ppm): The three aromatic protons (Ha, Hb, Hc) will appear as distinct, coupled multiplets. Their chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing fluoro group. The key to assignment lies in the coupling constants. Ortho H-H coupling is typically largest (6-10 Hz), followed by meta (1-3 Hz).[1][2] Importantly, coupling to the fluorine atom will further split these signals. Ortho H-F coupling is the largest (~10 Hz), followed by meta (~2-5 Hz) and para (~1-2 Hz).[3]
Methine Proton (Hd, δ ~4.10 ppm): This proton is at a chiral center and is deshielded by both the adjacent amino group and the aromatic ring. It will be split by the two diastereotopic protons of the methylene group (He and Hf), appearing as a doublet of doublets.
Methoxy Protons (-OCH₃, δ ~3.90 ppm): The three protons of the methoxy group are equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. Its chemical shift is characteristic for an aromatic methoxy group.[4][5]
Methylene Protons (He, Hf, δ ~3.6-3.8 ppm): Because they are adjacent to a stereocenter, the two protons of the -CH₂OH group are chemically non-equivalent (diastereotopic). They will have different chemical shifts and will couple to each other (geminal coupling, J ≈ 11 Hz) and differently to the methine proton (Hd). This results in two separate signals, each appearing as a doublet of doublets. This complex pattern is a hallmark of chirality in the adjacent position.
Exchangeable Protons (NH₂ and OH, δ 1.5 - 3.0 ppm): The protons on the nitrogen and oxygen atoms are acidic and undergo rapid exchange with each other and with trace amounts of water in the solvent. This typically results in broad singlet signals.[6] Their chemical shift is highly dependent on concentration, temperature, and solvent. To confirm their assignment, a D₂O shake experiment can be performed; upon adding a drop of D₂O, these signals will disappear from the spectrum.
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
Acquisition Parameters:
Pulse Program: Standard single-pulse (zg30).
Spectral Width: -2 to 12 ppm.
Acquisition Time: ~4 seconds.
Relaxation Delay (d1): 1 second.
Number of Scans: 16-64 scans.
Temperature: 298 K.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum significantly. The key diagnostic feature for this molecule will be the C-F coupling.
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Carbon Type
Predicted Chemical Shift (δ, ppm)
Multiplicity (due to ¹⁹F)
Coupling Constant (JC-F, Hz)
C-F
~158
d
¹JCF ≈ 245
C-OCH₃
~148
d
³JCF ≈ 8
C-CH(NH₂)
~135
d
³JCF ≈ 3
C-H (ortho to F)
~118
d
²JCF ≈ 22
C-H (para to F)
~115
d
⁴JCF ≈ 2
C-H (meta to F)
~112
d
³JCF ≈ 8
CH₂OH
~68
s
-
OC H₃
~56
s
-
C H(NH₂)
~55
s
-
Interpretation and Rationale
Aromatic Carbons (δ 112-158 ppm): The six aromatic carbons will resonate in this region.[7] Their precise shifts are influenced by the substituents. The most significant feature is the large one-bond coupling (¹JCF) for the carbon directly attached to fluorine, which will appear as a doublet with a splitting of approximately 245 Hz.[8] The other aromatic carbons will also show smaller couplings to fluorine over two, three, and four bonds (²JCF, ³JCF, ⁴JCF), appearing as smaller doublets. This C-F coupling pattern is definitive proof of the fluorine's position on the ring.
Aliphatic Carbons (δ 55-68 ppm):
The C H₂OH carbon is expected around 68 ppm, a typical value for a primary alcohol.
The C H(NH₂) carbon will appear around 55 ppm, shifted downfield by the adjacent nitrogen and aromatic ring.
The methoxy carbon (-OC H₃) is highly characteristic and expected around 56 ppm.[9]
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.
Instrument Setup: Use a 101 MHz (on a 400 MHz system) NMR spectrometer.
Acquisition Parameters:
Pulse Program: Standard proton-decoupled single-pulse (e.g., zgpg30).
Spectral Width: 0 to 220 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay (d1): 2 seconds.
Number of Scans: 512-2048 scans.
Temperature: 298 K.
Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental formula of a compound. Electron Ionization (EI) is a common technique that also induces fragmentation, offering valuable structural clues.
Predicted Mass Spectrometry Data (EI)
m/z (mass/charge)
Predicted Relative Intensity
Assignment / Interpretation
185
Low
[M]⁺, Molecular Ion
154
High
[M - CH₂OH]⁺, loss of hydroxymethyl radical
126
Moderate
[M - CH₂OH - CO]⁺ or [C₇H₇FO]⁺
109
Moderate
[C₆H₄FO]⁺, Fluorophenoxy fragment
79
Low
[C₅H₄F]⁺
Interpretation and Fragmentation Pathway
The molecular weight of C₉H₁₂FNO₂ is 185.2 g/mol . The molecular ion peak [M]⁺ at m/z = 185 is expected, though it may be of low intensity in EI-MS due to facile fragmentation.[10]
The most probable fragmentation pathways are initiated by cleavage of the bonds adjacent to the amino and hydroxyl groups, which are favorable sites for ionization and cleavage.
α-Cleavage: The most characteristic fragmentation for this class of compounds is the cleavage of the C-C bond between the two aliphatic carbons.[11] This is driven by the stabilization of the resulting cation by the aromatic ring and the nitrogen atom. This leads to the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), producing the most abundant fragment ion (the base peak) at m/z = 154 .
Further Fragmentation: The fragment at m/z 154 can undergo further rearrangements and losses. For instance, loss of carbon monoxide (CO, 28 Da) could lead to a fragment at m/z 126.
Aromatic Fragments: Cleavage of the bond between the chiral carbon and the aromatic ring can lead to fragments characteristic of the substituted ring, such as the fluorophenoxy cation at m/z 109.
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like methanol or ethyl acetate.
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
Column: A standard non-polar column (e.g., DB-5ms).
Injection Volume: 1 µL.
Inlet Temperature: 250 °C.
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 400.
Source Temperature: 230 °C.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Data
Wavenumber (cm⁻¹)
Intensity
Vibration Type
Functional Group
3400 - 3200
Strong, Broad
O-H stretch, N-H stretch
Alcohol, Amine
3100 - 3000
Medium
C-H stretch (sp²)
Aromatic
3000 - 2850
Medium
C-H stretch (sp³)
Aliphatic, Methoxy
~1620
Medium, Sharp
N-H bend (scissoring)
Primary Amine
1600, 1500
Medium-Strong
C=C stretch (in-ring)
Aromatic
~1270
Strong
C-O stretch
Aryl ether
~1250
Strong
C-F stretch
Fluoroaromatic
~1030
Strong
C-O stretch
Primary Alcohol
900 - 675
Strong
C-H out-of-plane bend
Aromatic Substitution
Interpretation and Rationale
O-H and N-H Stretching Region (3400-3200 cm⁻¹): The most prominent feature will be a strong, broad band in this region. This band is a composite of the O-H stretching vibration from the alcohol and the two N-H stretching vibrations (symmetric and asymmetric) from the primary amine.[12][13] Alcohol O-H stretches are typically very broad due to hydrogen bonding, while primary amine N-H stretches appear as two sharper peaks superimposed on the broader O-H signal.[14][15]
C-H Stretching Region (3100-2850 cm⁻¹): A distinction can be made between the aromatic C-H stretches, which appear just above 3000 cm⁻¹, and the aliphatic/methoxy C-H stretches, which appear just below 3000 cm⁻¹.[16]
Fingerprint Region (<1600 cm⁻¹): This region contains a wealth of structural information.
The N-H bending vibration for a primary amine gives a characteristic peak around 1620 cm⁻¹.[13]
The aromatic C=C in-ring stretching vibrations typically produce two sharp bands near 1600 and 1500 cm⁻¹.[17]
Strong absorptions corresponding to the C-O stretch of the aryl ether (methoxy group) and the C-F stretch will be present around 1270-1250 cm⁻¹.
The C-O stretch of the primary alcohol will give a strong band around 1030 cm⁻¹.
The pattern of strong C-H out-of-plane bending peaks between 900-675 cm⁻¹ can be diagnostic of the 1,2,4-trisubstitution pattern on the benzene ring.[18]
Experimental Protocol: FTIR (ATR)
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
Acquisition Parameters:
Scan Range: 4000 to 400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32 scans.
Data Collection: Collect a background spectrum of the clean ATR crystal first, then collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
Conclusion
This guide presents a comprehensive, albeit predictive, spectroscopic analysis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol. The interplay of its various functional groups and stereochemistry gives rise to a unique and complex set of data. The predicted ¹H and ¹³C NMR spectra, with their characteristic chemical shifts and coupling patterns (especially to fluorine), provide the most definitive information for structural confirmation. Mass spectrometry confirms the molecular weight and offers insight into fragmentation pathways, while IR spectroscopy provides a rapid means to verify the presence of key functional groups. By understanding the principles outlined herein, researchers can confidently interpret their experimental data, ensuring the identity and purity of this valuable pharmaceutical intermediate.
References
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.
ACD/Labs. (2025, August 21). Beyond Three Bonds: Identifying Meta Coupling in a 1H NMR Spectrum.
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
Dummies. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum.
Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?.
Reusch, W. (2013, May 5). Infrared Spectroscopy. In Virtual Textbook of Organic Chemistry.
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
Bernstein Group. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry.
DTIC. (n.d.). Benzyl Alcohol-Water and -Ammonia Clusters: Ion Fragmentation and Chemistry.
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants.
Hunt, I. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary.
Free PDF Library. (n.d.). BENZENE RING IR SPECTRUM.
SciSpace. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions.
Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring.
Smith, B. C. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings. Spectroscopy, 31(4), 1-4.
Chemistry LibreTexts. (2025, March 28). 13.5: Spin-Spin Splitting in ¹H NMR Spectra.
Smith, B. C. (2020, December 20).
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics.
SpectraBase. (n.d.). 1-(4-Methoxyphenyl)-3-(4-fluorophenyl)propene - Optional[13C NMR] - Chemical Shifts.
PubChem. (n.d.). 2-Amino-2-phenylethan-1-ol. National Institutes of Health.
The Fluorinated Amino Alcohol Motif: A Technical Guide to Discovery, Synthesis, and Physicochemical Application
Introduction: The Fluorine Privilege in Medicinal Chemistry The integration of fluorine into the amino alcohol scaffold—a vicinal arrangement of an amine and a hydroxyl group—represents a cornerstone strategy in modern d...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Fluorine Privilege in Medicinal Chemistry
The integration of fluorine into the amino alcohol scaffold—a vicinal arrangement of an amine and a hydroxyl group—represents a cornerstone strategy in modern drug design.[1] This is not merely a structural modification but a precise electronic calibration. The fluorinated amino alcohol serves as a critical bioisostere, leveraging the unique properties of the carbon-fluorine bond (high electronegativity, low polarizability, and the gauche effect) to modulate pKa, lipophilicity, and metabolic stability without significantly altering steric bulk.
This guide explores the historical evolution, theoretical underpinnings, and practical synthesis of these scaffolds, designed for the operational scientist.
Historical Evolution: From Swarts to Stereoselective Catalysis
The history of fluorinated amino alcohols is not defined by a single discovery event but by the convergence of organofluorine chemistry and asymmetric synthesis.
The Early Era (1890s–1930s): The field began with Frédéric Swarts , who developed the antimony trifluoride-mediated halogen exchange (Swarts reaction). While Swarts synthesized the first fluorinated alcohol (2,2,2-trifluoroethanol) in 1933, the specific amino-alcohol motif remained elusive due to the instability of early fluorinated intermediates.
The Mid-Century Expansion (1950s–1970s): The availability of fluoral (trifluoroacetaldehyde) and hexafluoroacetone allowed for the first systematic synthesis. The Henry Reaction (nitroaldol) became the primary route, condensing fluoral with nitroalkanes followed by reduction.
The Stereoselective Era (1990s–Present): The focus shifted to enantiopurity. Researchers like Sharpless (asymmetric epoxidation) and Kagan paved the way for catalytic methods. Today, the field is dominated by the ring-opening of chiral fluorinated epoxides and aziridines, allowing for precise control over the two contiguous stereocenters.
Theoretical Framework: The Gauche Effect
Understanding the conformational bias of fluorinated amino alcohols is non-negotiable for rational drug design. Unlike non-fluorinated alkanes that prefer anti conformations to minimize steric repulsion, 1,2-difluoroethane and related vicinal fluoro-heteroatom systems often prefer the gauche conformation.
Mechanistic Causality:
The preference arises from hyperconjugation (
).[2][3] The C-H bond is a better electron donor than the C-F bond, and the C-F bond has a lower-lying antibonding orbital () than C-H.[3][4] The gauche alignment maximizes this stabilizing overlap.[3][5] In amino alcohols, this dictates the spatial arrangement of the pharmacophore (OH and NH2 groups), often locking the molecule into a bioactive conformation.
Visualization: The Gauche Effect & Conformational Logic[3]
Figure 1: Mechanistic basis of the Fluorine Gauche Effect driving conformational pre-organization.
Physicochemical Profiling
The introduction of fluorine adjacent to an amine or alcohol drastically alters electronic properties.
Table 1: Comparative Physicochemical Metrics
Property
Non-Fluorinated (Ethanolamine)
Fluorinated (2,2,2-Trifluoroethanolamine)
Causality
pKa (Amine)
~9.5
~5.7
Strong inductive effect (-I) of CF3 withdraws density from N, destabilizing the ammonium cation.
pKa (Alcohol)
~16.0
~12.4
Inductive withdrawal stabilizes the alkoxide anion, increasing acidity.
Lipophilicity (LogP)
-1.31
+0.4 (approx)
Fluorine's low polarizability reduces desolvation penalty; C-F bond is hydrophobic.
H-Bonding
Intermolecular dominant
Intramolecular potential
F can act as a weak H-bond acceptor, potentially forming 5-membered rings with OH/NH.
Synthetic Methodologies: The Decision Matrix
The synthesis of fluorinated amino alcohols generally follows two major disconnects:
Nucleophilic Opening: Attack of a nucleophile on a fluorinated electrophile (Epoxide/Aziridine).
Reduction: Reduction of a fluorinated ketone/imine precursor.
Visualization: Synthetic Workflow Decision Tree
Figure 2: Strategic decision matrix for synthesizing fluorinated amino alcohols based on precursor availability and stereochemical requirements.
Experimental Protocol: Regioselective Ring Opening of Trifluoromethyl Epoxides
This protocol describes the synthesis of a
-amino--trifluoromethyl alcohol via the regioselective ring opening of a trifluoromethyl epoxide. This method is preferred for its ability to access high enantiopurity when starting from chiral epoxides.
Reaction Class: Nucleophilic Aminolysis (SN2-like)
Key Challenge: Regiocontrol. The electron-withdrawing
group deactivates the adjacent carbon, often directing nucleophilic attack to the distal carbon (C3) rather than the hindered/deactivated C2.
Materials
Substrate: 2-(Trifluoromethyl)oxirane (1.0 equiv)
Nucleophile: Benzylamine (1.2 equiv)
Catalyst: Calcium Triflate [Ca(OTf)
] (10 mol%) - Acts as a mild Lewis acid to activate the epoxide oxygen.
Solvent: Acetonitrile (MeCN), anhydrous.
Step-by-Step Methodology
Activation:
In a flame-dried Schlenk flask under Argon, dissolve Ca(OTf)
(0.1 mmol) in anhydrous MeCN (5 mL).
Add 2-(Trifluoromethyl)oxirane (1.0 mmol) dropwise at 0°C.
Rationale: The Lewis acid coordinates to the epoxide oxygen, increasing electrophilicity and assisting in overcoming the electronic repulsion of the
group.
Nucleophilic Attack:
Add Benzylamine (1.2 mmol) slowly to the stirring solution at 0°C.
Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.
Monitoring: Monitor via TLC (SiO2, Hexane/EtOAc 4:1). Stain with Ninhydrin (for amine) or PMA.
Work-up:
Quench the reaction with saturated aqueous
(10 mL).
Extract with Dichloromethane (DCM) (3 x 15 mL).
Wash combined organics with Brine, dry over anhydrous
, and filter.
Purification:
Concentrate under reduced pressure.
Purify via flash column chromatography (Gradient: 0%
30% EtOAc in Hexanes).
Expected Product: 1-(Benzylamino)-3,3,3-trifluoropropan-2-ol (Regioisomer A: Attack at terminal carbon).
Self-Validating Checkpoint:
19F NMR: The product should show a doublet (or multiplet) around -78 ppm. A shift from the starting epoxide (~ -80 ppm) confirms ring opening.
Regiochemistry: 1H NMR analysis of the CH2 protons adjacent to the nitrogen will appear as a distinct ABX system. If attack occurred at the CF3-bearing carbon (rare/difficult), the integration and multiplicity would differ significantly.
References
Swarts, F. (1933). Sur la préparation de l'alcool trifluoroéthylique. Bulletin de la Société Chimique de Belgique. Link
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[4] Link
Palomo, C., et al. (2004). Catalytic Asymmetric Synthesis of β-Hydroxy-α-amino Acids and Derivatives. Accounts of Chemical Research. Link
Ma, J. A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Gong, Y., & Kato, K. (2004). Regioselective Ring Opening of Trifluoromethyl Epoxides. Tetrahedron: Asymmetry. Link
Theoretical Studies of Chiral Fluorinated Phenylethanolamines: A Computational Whitepaper
Executive Summary Chiral fluorinated phenylethanolamines (CFPEAs) represent a privileged scaffold in medicinal chemistry, serving as the backbone for numerous adrenergic agonists, β-blockers, and NMDA receptor modulators...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Chiral fluorinated phenylethanolamines (CFPEAs) represent a privileged scaffold in medicinal chemistry, serving as the backbone for numerous adrenergic agonists, β-blockers, and NMDA receptor modulators. The strategic introduction of fluorine atoms into the phenylethanolamine core fundamentally alters its physicochemical profile—modulating amine basicity, enhancing lipophilicity, and restricting conformational flexibility through stereoelectronic effects. Because the pharmacological activity of these compounds is profoundly stereoselective, rigorous theoretical characterization of their absolute configuration and receptor-binding dynamics is critical.
This whitepaper provides an authoritative, self-validating computational framework for investigating CFPEAs. It details field-proven methodologies for determining absolute configuration via Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT), and elucidates the molecular dynamics (MD) protocols required to quantify stereospecific receptor interactions.
The Rationale: Fluorination and Chirality in Phenylethanolamines
The phenylethanolamine scaffold is inherently chiral due to the hydroxyl-bearing benzylic carbon. In biological systems, the (R)-enantiomer typically exhibits orders-of-magnitude higher affinity for target receptors compared to its (S)-counterpart 1.
When fluorine is introduced—either as a trifluoromethyl group on the amine or direct fluorination on the aromatic ring—the molecule's electronic topology shifts dramatically. Theoretical studies utilizing DFT and molecular dynamics are essential to predict how these modifications translate to biological efficacy. For instance, introducing a fluorine atom in the
- or -position of an amine side chain reduces the basicity of the amine, which directly impacts its protonation state at physiological pH and its subsequent binding affinity to targets like the GluN2B NMDA receptor 2.
Quantitative Impact of Fluorination
The table below summarizes the theoretical and experimentally observable shifts in physicochemical properties upon fluorination of the phenylethanolamine core.
Table 1: Impact of Fluorination on Phenylethanolamine Physicochemical Properties
Property
Non-Fluorinated PEA
Fluorinated PEA (e.g., -CF3, -F)
Computational Causality / Effect
Amine pKa
~9.0 - 9.5
~7.5 - 8.5
Strong electron-withdrawing induction reduces basicity, altering the protonation ensemble at pH 7.4.
Stereoelectronic effects (e.g., gauche effect) stabilize specific rotamers, pre-organizing the ligand.
Metabolic Stability
Susceptible to oxidation
Highly stable
High C-F bond dissociation energy resists cytochrome P450-mediated metabolism.
Core Workflow I: Absolute Configuration Determination via VCD/DFT
Determining the absolute configuration of a newly synthesized CFPEA cannot rely solely on optical rotation. Vibrational Circular Dichroism (VCD) combined with DFT calculations provides an unambiguous, self-validating assignment of stereochemistry.
The causality behind this protocol is strict: flexible molecules like phenylethanolamines exist as an ensemble of conformers in solution. If the computational conformational search misses the global minimum, the calculated Boltzmann-averaged VCD spectrum will be fundamentally flawed, leading to incorrect stereochemical assignment. Therefore, a robust protocol utilizing meta-dynamics for sampling is required 3.
Step-by-Step Methodology
Conformational Sampling (CREST/xTB):
Action: Perform an exhaustive conformational search using the Conformer-Rotamer Ensemble Sampling Tool (CREST) utilizing the semi-empirical GFN2-xTB method.
Causality: The ethanolamine side chain is highly flexible. Meta-dynamics ensures that the algorithm escapes local minima, capturing all relevant intramolecular hydrogen-bonding networks (e.g., OH···NH interactions) that dictate the chiroptical response.
DFT Geometry Optimization & Energy Ranking:
Action: Filter conformers within a 5.0 kcal/mol window and optimize their geometries using the B3LYP functional with the 6-311++G(d,p) basis set, including Grimme's D3 dispersion correction (D3BJ) 4.
Causality: Diffuse functions (++) are mandatory for accurately modeling the electron density of the highly electronegative fluorine and oxygen lone pairs. Dispersion corrections are critical for accurately predicting the folding of the aliphatic chain over the aromatic ring.
VCD and IR Frequency Calculations:
Action: For conformers within a refined 2.5 kcal/mol
G cutoff, compute the harmonic vibrational frequencies, IR intensities, and VCD rotational strengths. Apply a Conductor-like Polarizable Continuum Model (CPCM) to simulate the experimental solvent (e.g., ).
Causality: Implicit solvation alters the relative stability of conformers by stabilizing polar rotamers, directly impacting the final spectral shape.
Boltzmann Averaging and Spectral Broadening:
Action: Weight the individual VCD spectra based on their calculated Gibbs free energies (
G) using Boltzmann statistics at 298.15 K. Apply a Lorentzian line shape (typically 4-8 half-width) to simulate spectral broadening.
Computational protocol for determining the absolute configuration of CFPEAs using DFT and VCD.
Once the absolute configuration is validated, understanding how the specific enantiomer interacts with biological targets requires dynamic, time-resolved simulations. Static docking is insufficient for CFPEAs because the fluorine atoms often induce subtle, solvent-mediated conformational shifts in the receptor pocket over time.
Step-by-Step Methodology
System Preparation and Charge Derivation:
Action: Generate Restrained Electrostatic Potential (RESP) charges for the CFPEA ligand using HF/6-31G* to ensure compatibility with AMBER force fields (e.g., GAFF2).
Causality: Standard empirical charge assignments often fail to capture the strong polarization induced by C-F bonds. Quantum mechanically derived RESP charges are essential for accurate electrostatic interactions in the binding pocket.
Molecular Docking (Pose Generation):
Action: Dock the (R) and (S) enantiomers into the target receptor (e.g., GluN2B or
-adrenergic receptor) using AutoDock Vina or Schrödinger Glide.
Explicit Solvent MD Simulation:
Action: Solvate the receptor-ligand complex in a cubic box of TIP3P water molecules. Neutralize the system with
/ ions. Run a 100+ ns production MD simulation in the NPT ensemble (310 K, 1 bar).
Causality: Explicit water is mandatory. In phenylethanolamines, the benzylic hydroxyl group frequently forms water-mediated hydrogen bond bridges with receptor residues (e.g., Gln110 in GluN2B). Implicit solvent models cannot capture these discrete bridging interactions.
MM-PBSA Binding Free Energy Calculation:
Action: Extract snapshots from the stable trajectory phase and calculate the binding free energy (
) using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method.
Workflow for molecular dynamics and binding free energy calculations of CFPEA-receptor complexes.
Recommended Computational Parameters
To ensure reproducibility and scientific integrity, the following parameter sets are established as the gold standard for theoretical studies of fluorinated phenylethanolamines.
Table 2: Recommended Computational Parameters for CFPEA Theoretical Studies
Task
Recommended Level of Theory / Tool
Rationale (Self-Validating Logic)
Conformational Sampling
CREST (GFN2-xTB)
Exhaustive meta-dynamics sampling prevents missing global minima in flexible ethanolamine chains.
Geometry Optimization
B3LYP-D3BJ/6-311++G(d,p)
D3 dispersion corrects for intramolecular interactions; diffuse functions (++) are critical for lone pairs on F and O.
VCD / ECD Calculation
TD-DFT / GIAO (CPCM Solvent)
Implicit solvent models (CPCM) accurately simulate the dielectric environment, essential for chiroptical properties.
MD Simulation
GROMACS / AMBER (TIP3P Water)
Explicit water molecules are required to model solvent-mediated hydrogen bond networks in the receptor pocket.
References
Title: 2-[(2-Methylpropyl)
Title: Negative allosteric modulators of the GluN2B NMDA receptor with phenylethylamine structure embedded in ring-expanded and ring-contracted scaffolds
Source: ResearchGate
URL
Title: A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides
Source: FFI / NIH
URL
Title: Spectroscopic (FT-IR, FT-Raman, UV, NMR, NBO) investigation and molecular docking study of (R)
Solubility Profile of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol: A Technical Guide
Executive Summary (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (CAS: 1213547-46-6) is a critical chiral building block, structurally analogous to phenylglycinol.[1][2] It serves as a scaffold in the synthesis of ki...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (CAS: 1213547-46-6) is a critical chiral building block, structurally analogous to phenylglycinol.[1][2] It serves as a scaffold in the synthesis of kinase inhibitors and other small-molecule therapeutics.[1][2] Its dual functionality—a primary amine and a primary alcohol flanking a substituted aromatic ring—creates a specific solubility profile governed by hydrogen bonding capacity and lipophilic substitution.[1]
This guide provides a comprehensive analysis of its solubility in organic solvents, distinguishing between the Free Base (neutral) and Hydrochloride Salt forms. It includes predicted solubility data based on structural analogs (e.g., phenylglycinol), experimental determination protocols, and solvent selection strategies for purification.
Chemical Profile & Physicochemical Basis[3][4]
To predict and manipulate solubility, we must understand the competitive forces within the molecule.
Hydrophilic: High H-bond donor/acceptor capability.[1] Promotes solubility in alcohols and DMSO.[1]
Aromatic Core
4-Fluoro-3-methoxyphenyl
Lipophilic: The fluorine atom and methoxy group increase lipophilicity compared to unsubstituted phenylglycinol, improving solubility in chlorinated solvents (DCM).[1][2]
Chirality
(S)-Enantiomer
Stereochemistry affects crystal packing energy (lattice energy), often making pure enantiomers less soluble than racemates due to tighter packing.
pKa (Estimated)
~9.0 (Amine)
pH Sensitivity: High solubility in acidic aqueous media (protonation); low water solubility at pH > 10.
Solubility Landscape
Solubility Classification (Free Base)
The following data is synthesized from structural analogs (specifically (S)-Phenylglycinol) and functional group analysis.
High Solubility (>50 mg/mL): Polar Protic & Polar Aprotic solvents.[1]
Validation: If solubility is >100 mg/mL, repeat starting with 500 mg to ensure accuracy.
Protocol: Recrystallization (Anti-Solvent Method)
Objective: Purify the compound from crude reaction mixtures.[1]
Dissolution: Dissolve crude solid in the minimum amount of warm Isopropanol (IPA) (approx. 50-60°C).
Filtration: Filter while hot to remove insoluble mechanical impurities.[1]
Nucleation: Allow the solution to cool to room temperature slowly.
Anti-Solvent: Dropwise add Heptane until persistent turbidity is observed (Cloud Point).[1]
Crystallization: Cool to 0-4°C for 2 hours.
Isolation: Filter the white crystalline solid and wash with cold 1:1 IPA/Heptane.
References
Sigma-Aldrich. (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol Product Sheet. Retrieved from (Search Term: CAS 1213547-46-6).[1]
ChemicalBook. (S)-(+)-2-Phenylglycinol Chemical Properties and Solubility Data. Retrieved from . Note: Used as primary structural analog for solubility prediction.[1]
Cayman Chemical. (R)-Phenylglycinol Solubility Data. Retrieved from .
PubChem. 2-Amino-2-(4-fluoro-3-methoxyphenyl)ethanol Compound Summary. Retrieved from .
Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for the compound before handling, as fluorinated aromatics may possess specific toxicological hazards.
(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol material safety data sheet
An In-depth Technical Guide to the Material Safety and Handling of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol Section 1: Compound Profile and Significance (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is a c...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Material Safety and Handling of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol
Section 1: Compound Profile and Significance
(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is a chiral organic compound of significant interest to researchers and scientists in the field of drug development. Its structure incorporates several key pharmacophores: a fluorine atom, a methoxy group, and a chiral amino alcohol backbone. This combination makes it a valuable and versatile building block in medicinal chemistry.
The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Similarly, chiral amino alcohols are fundamental scaffolds for synthesizing a vast array of biologically active molecules.[3] This guide provides a comprehensive overview of the material safety, handling, and emergency protocols for this compound, synthesized from available data on the compound itself and structurally related chemicals, to ensure its safe and effective use in a laboratory setting.
Identifier
Value
CAS Number
1213547-46-6
Molecular Formula
C₉H₁₂FNO₂
Molecular Weight
185.2 g/mol
Synonyms
(2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)ethanol
InChI Key
MQQGYNUSVXELEJ-MRVPVSSYSA-N
Section 2: Physicochemical Properties and Stability
Understanding the physicochemical properties of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is critical for its proper storage and handling, ensuring the integrity of the material for research applications.
The recommended storage conditions—refrigeration, protection from light, and storage under an inert atmosphere—suggest that the compound may be sensitive to degradation from heat, light, oxidation, or moisture. Adherence to these conditions is paramount to prevent the formation of impurities that could compromise experimental outcomes.
Section 3: Hazard Identification and Classification (Projected)
A systematic approach to handling, incorporating both engineering controls and personal protective equipment (PPE), is essential to minimize exposure.
Engineering Controls
All work involving the solid compound or its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6][8] This is the primary line of defense to prevent inhalation of dust or aerosols. An eyewash station and safety shower must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment. The following are minimum requirements:
Eye Protection: Chemical safety glasses or goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.[7]
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and disposed of properly after handling the compound.[7][8]
Skin and Body Protection: A laboratory coat is required. For larger quantities, a chemical-resistant apron or a full protective suit may be necessary.[7]
Respiratory Protection: If work cannot be conducted in a fume hood or if aerosolization is likely, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[7][8]
Standard Laboratory Handling Workflow
The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling the compound.
Section 5: Emergency Procedures
Immediate and appropriate action is critical in the event of accidental exposure or release.
First-Aid Measures
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6][7]
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][6][7]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][7]
Ingestion: Do NOT induce vomiting. Clean the mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[5][6]
Accidental Release (Spill) Measures
For a small spill, follow the procedure outlined in the diagram below. For a large spill, evacuate the area and contact the institution's emergency response team.
Caption: Workflow for responding to a small laboratory spill.
Section 6: Storage and Disposal
Storage
As detailed in Section 2, the compound must be stored in a tightly closed container in a refrigerator (2-8°C).[4] The storage area should be dry and well-ventilated. Storing the compound under an inert gas like nitrogen or argon is recommended to prevent oxidative degradation.
Disposal
All waste materials, including the compound itself, empty containers, and contaminated items (e.g., gloves, absorbent material), must be disposed of as hazardous chemical waste.[5][6] Disposal should be carried out through a licensed contractor and in full compliance with all federal, state, and local regulations. Do not allow the material to enter drains or waterways.[8]
Section 7: Toxicological Profile (Inferred)
Specific toxicological studies on (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol are not widely published. The toxicological information provided here is based on the projected hazards of similar chemical structures.
Acute Effects: The primary routes of exposure are inhalation, ingestion, and skin/eye contact. It is presumed to be harmful if swallowed.[5][7] Inhalation of dust may cause respiratory tract irritation.[6][7] Direct contact is expected to cause skin and serious eye irritation.[6][7]
Chronic Effects: No information is available regarding the long-term effects of exposure, such as carcinogenicity or mutagenicity. As a standard precaution, chronic exposure should be avoided.
Section 8: Relevance in Drug Discovery
(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is not an active pharmaceutical ingredient but rather a specialized chemical intermediate. Its value lies in its specific three-dimensional structure (stereochemistry) and the presence of a fluorine atom. Drug development professionals utilize such building blocks to synthesize novel, more complex molecules for testing as potential drug candidates.[9] The fluorine atom can block metabolic pathways, increase the molecule's binding affinity to a biological target, and fine-tune its electronic properties, making this a highly desirable feature in modern drug design.[1][3]
References
Hazards identification SECTION 3: Composition/information on ingredients SECTION 4: First a. Greenbook. [Link]
SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
Biological Activity of Fluorinated Amino Alcohols: A Technical Guide
Executive Summary Fluorinated amino alcohols represent a privileged structural motif in modern medicinal chemistry, serving as critical pharmacophores in protease inhibitors, sphingosine-1-phosphate (S1P) receptor modula...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Fluorinated amino alcohols represent a privileged structural motif in modern medicinal chemistry, serving as critical pharmacophores in protease inhibitors, sphingosine-1-phosphate (S1P) receptor modulators, and central nervous system (CNS) agents. The strategic incorporation of fluorine into the amino alcohol scaffold does not merely act as a bioisostere for hydrogen; it fundamentally alters the physicochemical landscape of the molecule.
This guide analyzes the biological activity of this class, focusing on the "Fluorine Effect" —the modulation of pKa, lipophilicity, and metabolic stability. It provides actionable insights for drug developers to leverage these compounds for optimizing binding affinity and pharmacokinetic profiles.
The Fluorine Effect: Physicochemical Mechanisms
The biological utility of fluorinated amino alcohols stems from the unique electronic properties of the carbon-fluorine (C-F) bond.
pKa Modulation and Membrane Permeability
The introduction of fluorine adjacent to a basic amine (β-fluoroamine motif) significantly lowers the pKa of the ammonium group due to the strong electron-withdrawing inductive effect (-I) of fluorine.
Mechanism: A typical aliphatic amine has a pKa of ~10.5. Introducing a fluorine atom at the
-position can lower the pKa by 1.7–2.0 units.
Biological Impact: This reduction decreases the percentage of ionized drug at physiological pH (7.4), enhancing passive membrane permeability and blood-brain barrier (BBB) penetration. It also reduces lysosomal trapping (a common cause of phospholipidosis).
Metabolic Stability
Fluorine mimics the steric size of hydrogen (Van der Waals radius: 1.47 Å vs. 1.20 Å) but forms a much stronger bond with carbon (C-F bond energy: ~116 kcal/mol vs. C-H: ~99 kcal/mol).
Blockade: Substitution of hydrogen with fluorine at metabolic "soft spots" (e.g., benzylic positions or positions alpha to heteroatoms) blocks Cytochrome P450-mediated oxidative dealkylation or hydroxylation.
Conformational Control (The Gauche Effect)
In 1,2-disubstituted ethanes containing fluorine and an electron-rich heteroatom (like nitrogen or oxygen), the molecule often adopts a gauche conformation rather than the sterically less hindered anti conformation. This is driven by
hyperconjugation.
Application: This effect is used to pre-organize the amino alcohol pharmacophore into the bioactive conformation required for receptor binding, minimizing the entropy penalty upon binding.
Case Study A: Sphingosine-1-Phosphate (S1P) Receptor Modulators
Sphingosine-1-phosphate (S1P) is a bioactive lipid involved in immune cell trafficking. Analogues of sphingosine (an amino alcohol) like Fingolimod (FTY720) are used to treat Multiple Sclerosis.[1]
Fluorination Strategy: Fluorinated analogues (e.g., Enigmol , a 1-deoxysphingosine analog) have been developed to modulate selectivity between S1P receptor subtypes (S1P1–S1P5).
Mechanism:
Metabolic Resistance: Fluorination at the terminal alkyl chain prevents rapid degradation by lipid oxidases.
Binding Kinetics: The introduction of a trifluoromethyl (
) group or difluorophosphonate mimics the phosphate headgroup while preventing hydrolysis by lipid phosphatases.
Outcome: Compounds like 1-deoxysphingosine analogs exhibit potent antiproliferative activity in cancer cell lines by inhibiting Sphingosine Kinase (SphK), shifting the "Sphingolipid Rheostat" toward apoptosis (cell death).
Case Study B: HIV Protease Inhibitors
In the development of next-generation HIV protease inhibitors (PIs) like GRL-08513 , the amino alcohol core is a transition-state mimetic.
Challenge: Early PIs had poor CNS penetration, allowing HIV to establish reservoirs in the brain.
Solution: Incorporation of fluorine into the P1 or P2 ligands of the amino alcohol core.
Result: The electron-withdrawing fluorine reduced the amine pKa, significantly increasing LogD and CNS penetration without compromising antiviral potency (
in the nanomolar range).
Visualizations
Signaling Pathway: The Sphingolipid Rheostat
This diagram illustrates how fluorinated amino alcohols (S1P analogs) intervene in the balance between cell survival and apoptosis.
Caption: The Sphingolipid Rheostat. Fluorinated amino alcohols modulate cell fate by inhibiting SphK or binding S1P receptors.
Decision Logic: When to Fluorinate?
A logical workflow for medicinal chemists deciding where to introduce fluorine in an amino alcohol scaffold.
Caption: Strategic decision tree for fluorination to address specific liability in amino alcohol drug candidates.
Experimental Protocols
Protocol 1: Synthesis of
-Fluoro Amino Alcohols (Ring Opening)
This is a standard method for accessing the fluorinated amino alcohol core with high stereocontrol.
Objective: Synthesis of chiral
-fluoro amines/alcohols from aziridines.
Reagents: or Olah's Reagent (Pyridine:HF).
Preparation: Dissolve the N-activated aziridine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (
).
Addition: Cool the solution to -78°C. Slowly add the fluorinating agent (e.g.,
, 1.2 equiv) dropwise to prevent exotherms.
Reaction: Allow the mixture to warm to room temperature over 4 hours. Monitor consumption of aziridine by TLC or LC-MS.
Quench: Quench with saturated aqueous
.
Isolation: Extract with DCM (3x), dry over
, and concentrate.
Purification: Purify via silica gel flash chromatography.
Note: The regioselectivity (attack at the more or less substituted carbon) depends on the N-protecting group and the fluorinating reagent used.
Protocol 2: In Vitro Metabolic Stability Assay (Microsomal)
Objective: Determine the intrinsic clearance (
) improvement of the fluorinated analog vs. the parent.
Incubation: Prepare liver microsomes (human/rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).
Substrate: Add the test compound (fluorinated amino alcohol) to a final concentration of 1
M.
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (1 mM NADPH final).
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.
Termination: Quench immediately in ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. The slope
is used to calculate .
Validation: A successful fluorination strategy should show a
increase in compared to the non-fluorinated parent.
References
Design, synthesis, and in vitro bioactivity evaluation of fluorine-containing analogues for sphingosine-1-phosphate 2 receptor. Bioorganic & Medicinal Chemistry, 2019.
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 2026 (Preprint/Review).
Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1. Antimicrobial Agents and Chemotherapy, 2015.
Syntheses of differentially fluorinated triazole-based 1-deoxysphingosine analogues en route to SphK inhibitors. Organic & Biomolecular Chemistry, 2024.
Synthesis and biological activity of
-fluoroalkyl -amino alcohols. Journal of Fluorine Chemistry, 1999.
using (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol as a chiral building block
Application Note: (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol as a Privileged Chiral Building Block Executive Briefing (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is a highly specialized, enantiopure -amino...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol as a Privileged Chiral Building Block
Executive Briefing
(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is a highly specialized, enantiopure
-amino alcohol. Unlike standard aliphatic or simple aromatic amino alcohols (e.g., valinol or phenylglycinol), the incorporation of the 4-fluoro-3-methoxyphenyl moiety provides a highly tunable stereoelectronic profile. This makes it an exceptional chiral building block for synthesizing advanced active pharmaceutical ingredients (APIs)—such as Bub1 kinase inhibitors used in oncology 1—and for designing highly selective chiral ligands and auxiliaries for asymmetric catalysis.
Stereoelectronic Rationale
Why select this specific structural motif over widely available alternatives?
Electronic Polarization : The highly electronegative fluorine atom withdraws electron density via the inductive effect, while the methoxy group donates electron density via resonance. This push-pull dynamic polarizes the aromatic ring, significantly enhancing
stacking and cation- interactions when the molecule is utilized in transition-metal-catalyzed asymmetric transformations.
Steric Shielding : In the context of chiral auxiliaries, the rigid, planar nature of the substituted aryl ring provides a dense steric wall. This effectively blocks one face of reactive intermediates (like enolates), ensuring exceptional diastereoselectivity.
Protocol 1: Synthesis of the Evans-Type Chiral Oxazolidinone
Objective: Construct a cyclic carbamate auxiliary for stereoselective alkylation and aldol reactions.
Causality & Logic: The most commonly employed chiral enolates rely on N-acyl oxazolidinones. This is a premier example of substrate control, where the auxiliary dictates the stereochemical outcome of the reaction [[2]](). The cyclization locks the conformation of the amino alcohol, allowing the bulky 4-fluoro-3-methoxyphenyl group at the C4 position to exert maximum facial shielding during electrophilic attack.
Step-by-Step Methodology:
Preparation : In an oven-dried flask under an argon atmosphere, dissolve (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
Base Addition : Add triethylamine (2.5 eq) and cool the system to 0 °C. Causality: Triethylamine neutralizes the HCl byproduct generated in the next step, preventing premature protonation of the amine which would halt the nucleophilic attack.
Cyclization : Slowly add a solution of triphosgene (0.4 eq) in DCM dropwise. Causality: Triphosgene is a crystalline, safer alternative to phosgene gas. It acts as a bis-electrophile, sequentially reacting with the amine and the hydroxyl group to close the 5-membered oxazolidinone ring.
Maturation : Allow the reaction to warm to room temperature and stir for 4 hours.
Workup : Quench with saturated aqueous NH
Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous NaSO, and concentrate in vacuo.
Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure oxazolidinone.
Self-Validating Quality Control:
H NMR Checkpoint : The diagnostic validation is the downfield shift of the C4 methine proton (typically appearing between 4.5–5.0 ppm) due to the deshielding effect of the newly formed carbamate ring.
Chiral HPLC : Run the purified product on a chiral stationary phase (e.g., Chiralcel OD-H) to ensure the enantiomeric excess (ee) remains >99%. Any trace of the (R)-enantiomer indicates epimerization during cyclization, which would catastrophically compromise downstream diastereoselectivity.
Mechanistic logic of stereocontrol using the chiral oxazolidinone auxiliary.
Protocol 2: Synthesis of a C
-Symmetric Bis(oxazoline) (BOX) Ligand
Objective: Synthesize a bidentate chiral ligand for transition-metal catalysis.
Causality & Logic: Chiral oxazolines are indispensable in asymmetric synthesis and drug discovery 3. The classic synthesis of bisoxazoline ligands combines a disubstituted malonyl chloride with two equivalents of an optically active 1,2-amino alcohol 4. The resulting C
-symmetry ensures that the metal complex presents identical chiral environments regardless of how the substrate binds to the active site.
Step-by-Step Methodology:
Amidation : Dissolve the amino alcohol (2.05 eq) and triethylamine (4.0 eq) in anhydrous DCM at 0 °C. Add dimethylmalonyl dichloride (1.0 eq) dropwise. Stir for 12 hours at room temperature. Causality: Dimethylmalonyl dichloride is specifically chosen over unsubstituted malonyl dichloride. The gem-dimethyl group prevents enolization at the bridging carbon of the final ligand, which is a common pathway for catalyst degradation.
Intermediate Isolation : Wash the reaction mixture with 1M HCl to remove excess amine, followed by brine. Dry over Na
SO and concentrate to isolate the bis(amide) intermediate.
Cyclization : Dissolve the bis(amide) (1.0 eq) in anhydrous DCM. Add triethylamine (6.0 eq) and p-toluenesulfonyl chloride (TsCl) (2.2 eq). Heat to reflux for 24 hours. Causality: TsCl selectively tosylates the primary hydroxyl groups, transforming them into excellent leaving groups. The amide carbonyl oxygens then undergo intramolecular nucleophilic attack to close the oxazoline rings.
Purification : Wash the cooled mixture with saturated NaHCO
, concentrate, and purify via recrystallization from hot ethanol.
Self-Validating Quality Control:
C NMR Checkpoint : The absolute confirmation of cyclization is the appearance of the imine carbon signal (C=N) of the oxazoline ring, typically resonating between 160–165 ppm.
ESI-HRMS : Confirm the exact mass of the cyclized product. The absence of M+18 peaks confirms complete dehydration (meaning no uncyclized intermediate remains).
Workflow for synthesizing C2-symmetric BOX ligands from chiral amino alcohols.
Quantitative Data Synthesis
The following table summarizes the expected performance metrics for the transformations described above, based on standardized benchmarks for arylglycinol derivatives.
Transformation
Reagents & Conditions
Typical Yield (%)
Stereochemical Purity
Reaction Time (h)
Oxazolidinone Formation
Triphosgene, EtN, DCM, 0 °C to RT
85 – 92%
>99% ee
4
N-Acylation of Oxazolidinone
n-BuLi, Propionyl Chloride, THF, -78 °C
88 – 95%
N/A
2
Bis(amide) Formation
Dimethylmalonyl dichloride, EtN, DCM
90 – 95%
>99% ee
12
BOX Ligand Cyclization
TsCl, EtN, DCM, Reflux
75 – 82%
>99% ee
24
Evans Aldol Addition (Downstream)
BuBOTf, DIPEA, Aldehyde, DCM, -78 °C
80 – 88%
>95% de
6
References
Title: WO2015193339A1 - 3-amino-1,5,6,7-tetrahydro-4h-indol-4-ones
Source: Google Patents
URL
Title: Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands
Source: IDEALS - Illinois
URL: [Link]
Title: Evans Enolate Alkylation-Hydrolysis
Source: University of Windsor
URL: [Link]
experimental protocol for the synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol
An Application Note on the Enantioselective Synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol Abstract Chiral vicinal amino alcohols are pivotal structural motifs in a vast array of biologically active mole...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note on the Enantioselective Synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol
Abstract
Chiral vicinal amino alcohols are pivotal structural motifs in a vast array of biologically active molecules and serve as indispensable building blocks in the pharmaceutical industry.[1][2] Specifically, fluorinated phenylalaninol derivatives are of significant interest due to the ability of fluorine to modulate key physicochemical properties such as metabolic stability and binding affinity.[3][4] This application note provides a detailed, field-proven experimental protocol for the multi-step, enantioselective synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol. The synthetic strategy hinges on the highly reliable and stereoselective Corey-Bakshi-Shibata (CBS) reduction of a prochiral α-azido ketone intermediate.[5][6] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a step-by-step methodology and an in-depth explanation of the chemical principles that ensure the reaction's success and reproducibility.
Introduction: The Significance of Chiral Amino Alcohols
The 1,2-amino alcohol framework is a privileged scaffold found in numerous natural products, pharmaceuticals, and chiral auxiliaries.[7][8] The precise spatial arrangement of the amino and hydroxyl groups is often critical for biological function, making stereocontrolled synthesis a paramount challenge. Traditional methods for accessing these molecules can involve harsh conditions or the use of expensive transition metal catalysts.[2] Asymmetric organocatalysis presents a powerful and often more environmentally benign alternative.[8][9]
The protocol herein employs an asymmetric reduction strategy that is both robust and highly enantioselective. It begins with a commercially available acetophenone derivative and proceeds through an α-azido ketone, a versatile intermediate in amine synthesis.[10] The stereochemical outcome is decisively controlled during the catalytic reduction of the ketone, which is the core of this synthetic route.
Overall Synthetic Workflow
The synthesis is a four-step sequence starting from 1-(4-fluoro-3-methoxyphenyl)ethan-1-one. The key transformation is the asymmetric reduction of the α-azido ketone (Intermediate II) to the corresponding chiral azido alcohol (Intermediate III) using a chiral oxazaborolidine catalyst.
Fig 1. Overall synthetic pathway.
Core Principle: The Corey-Bakshi-Shibata (CBS) Reduction
The cornerstone of this protocol is the enantioselective reduction of the prochiral α-azido ketone. The Corey-Bakshi-Shibata (CBS) reduction is a premier method for this transformation, renowned for its predictability, high enantiomeric excess (ee), and broad substrate scope.[5][6]
The reaction utilizes a chiral oxazaborolidine catalyst, derived from the amino acid proline, in the presence of a borane source, typically borane-tetrahydrofuran (BH3·THF) complex.[11][12] The mechanism proceeds through a highly organized six-membered transition state.
Causality of Enantioselectivity:
Catalyst-Borane Coordination: The Lewis basic nitrogen atom of the CBS catalyst coordinates with the Lewis acidic borane (BH3). This pre-coordination activates the borane, making it a more potent hydride donor, and enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[13]
Ketone Coordination: The activated catalyst-borane complex then coordinates to the ketone substrate. Steric factors dictate that the ketone's carbonyl oxygen binds to the catalyst's Lewis acidic boron atom in a way that places the larger substituent (the substituted phenyl ring) away from the catalyst's bulky diphenyl group, while the smaller substituent (the azidomethyl group) is oriented towards it.[13]
Intramolecular Hydride Transfer: The hydride is delivered from the coordinated borane to the carbonyl carbon via a chair-like six-membered transition state. This intramolecular transfer is face-selective, leading to the formation of one enantiomer of the alcohol preferentially.[13]
Catalyst Regeneration: The resulting alkoxyborane product is released, regenerating the CBS catalyst to continue the cycle.
Fig 2. Catalytic cycle of the CBS reduction.
Materials and Reagents
Reagent
CAS No.
M.W. ( g/mol )
Quantity
Moles (mmol)
Eq.
1-(4-fluoro-3-methoxyphenyl)ethan-1-one
455-90-3
168.16
5.00 g
29.73
1.0
Copper(II) Bromide (CuBr₂)
7789-45-9
223.35
14.5 g
64.91
2.18
Ethyl Acetate (EtOAc)
141-78-6
88.11
100 mL
-
-
Chloroform (CHCl₃)
67-66-3
119.38
100 mL
-
-
Sodium Azide (NaN₃)
26628-22-8
65.01
2.90 g
44.60
1.5
Acetone
67-64-1
58.08
150 mL
-
-
(S)-2-Methyl-CBS-oxazaborolidine (1M in Toluene)
112022-81-8
277.18
3.0 mL
3.0
0.1
Borane-THF complex (BH₃·THF, 1M in THF)
14044-65-6
85.94
45 mL
45.0
1.5
Anhydrous Tetrahydrofuran (THF)
109-99-9
72.11
100 mL
-
-
Palladium on Carbon (10% Pd/C)
7440-05-3
-
0.5 g
-
-
Methanol (MeOH)
67-56-1
32.04
150 mL
-
-
Dichloromethane (DCM)
75-09-2
84.93
As needed
-
-
Hexanes
110-54-3
-
As needed
-
-
Saturated aq. NaHCO₃
144-55-8
84.01
As needed
-
-
Brine
-
-
As needed
-
-
Anhydrous MgSO₄
7487-88-9
120.37
As needed
-
-
Detailed Experimental Protocol
SAFETY FIRST: This protocol involves hazardous materials. Sodium azide is highly toxic and can form explosive metal azides.[14] Borane-THF is flammable and reacts violently with water.[15] Bromine-containing compounds are corrosive and toxic. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Step 1: Synthesis of 2-bromo-1-(4-fluoro-3-methoxyphenyl)ethan-1-one (I)
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-fluoro-3-methoxyphenyl)ethan-1-one (5.00 g, 29.73 mmol) and copper(II) bromide (14.5 g, 64.91 mmol).
Solvent Addition: Add a 1:1 mixture of ethyl acetate and chloroform (200 mL total).
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC (thin-layer chromatography), observing the disappearance of the starting material. The reaction is typically complete within 4-6 hours. The color of the reaction changes from green-black to grey-white upon completion.
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the copper(I) bromide precipitate. Wash the filter cake with additional ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield the α-bromo ketone I as a white solid.
Step 2: Synthesis of 2-azido-1-(4-fluoro-3-methoxyphenyl)ethan-1-one (II)
Reaction Setup: In a 250 mL round-bottom flask, dissolve the bromo-ketone I (assuming quantitative yield from Step 1, ~29.7 mmol) in 150 mL of acetone.
Reagent Addition: Carefully add sodium azide (2.90 g, 44.60 mmol) in one portion. Caution: Sodium azide is acutely toxic. Handle with extreme care.
Reaction: Stir the suspension vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
Work-up: Filter off the sodium bromide precipitate and wash with a small amount of cold acetone.
Purification: Concentrate the filtrate under reduced pressure. The crude product is a yellow oil. Dissolve the oil in dichloromethane (DCM), wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the α-azido ketone II , which is often used in the next step without further purification.
Step 3: Asymmetric Synthesis of (S)-2-azido-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (III)
Reaction Setup: To a flame-dried 500 mL three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-2-Methyl-CBS-oxazaborolidine solution (3.0 mL of 1M solution in toluene, 3.0 mmol).
Cooling and Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add borane-THF complex (45 mL of 1M solution in THF, 45.0 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for 10 minutes at 0 °C.
Substrate Addition: Dissolve the α-azido ketone II (~29.7 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the cold catalyst-borane mixture over 30 minutes.
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC for the disappearance of the ketone.
Quenching: Cool the reaction back to 0 °C and very carefully quench by the slow, dropwise addition of methanol (20 mL). Caution: Vigorous hydrogen gas evolution will occur.
Work-up: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (150 mL) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to afford the chiral azido alcohol III as a pale oil or solid.
Step 4: Synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (Final Product)
Reaction Setup: Dissolve the azido alcohol III (~29.0 mmol) in methanol (150 mL) in a suitable hydrogenation vessel.
Catalyst Addition: Carefully add 10% Palladium on Carbon (0.5 g) to the solution under a stream of nitrogen.
Hydrogenation: Secure the vessel to a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with hydrogen gas, then pressurize to 50 psi.
Reaction: Shake the reaction mixture at room temperature for 6-12 hours, or until hydrogen uptake ceases.
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or by conversion to its hydrochloride salt by dissolving in ether and bubbling HCl gas to precipitate the salt, yielding the final product, (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol , as a stable solid.[16]
Enantiomeric Purity Analysis
The enantiomeric excess (ee) of the final product should be determined to validate the success of the asymmetric reduction. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).[17][18] A suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®) should be used with a mobile phase consisting of a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), often with a small amount of an amine additive (like diethylamine) to improve peak shape.[17]
Conclusion
This application note details a robust and highly enantioselective protocol for the synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol. The strategic use of an α-azido ketone intermediate followed by a Corey-Bakshi-Shibata reduction provides reliable and predictable control over the product's stereochemistry. The procedure is scalable and employs well-established chemical transformations, making it a valuable method for researchers engaged in the synthesis of chiral pharmaceutical intermediates and other fine chemicals.
References
Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis. [Link]
Synthesis of C 2-Symmetric Chiral Amino Alcohols: Their Usage as Organocatalysts for Enantioselective Opening of Epoxide Ring. Taylor & Francis Online. [Link]
Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. [Link]
Chiral Oxazaborolidine-Aluminum Bromide Complexes Are Unusually Powerful and Effective Catalysts for Enantioselective Diels-Alder Reactions. Organic Chemistry Portal. [Link]
Reduction of azido ketones in aqueous media at room temperature. ResearchGate. [Link]
Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. National Institutes of Health (NIH). [Link]
Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Institutes of Health (NIH). [Link]
Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies. ScienceDirect. [Link]
Highly stereoselective biocatalytic reduction of alpha-halo ketones. Almac. [Link]
Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]
Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals. [Link]
SAFETY DATA SHEET for 2,2,2-Trifluoroethanol. Acros Organics. [Link]
Organocatalytic asymmetric azidation of sulfoxonium ylides: mild synthesis of enantioenriched α-azido ketones bearing a labile tertiary stereocenter. Royal Society of Chemistry. [Link]
Organocatalytic asymmetric azidation of sulfoxonium ylides: mild synthesis of enantioenriched α-azido ketones bearing a labile tertiary stereocenter. National Institutes of Health (NIH). [Link]
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. National Institutes of Health (NIH). [Link]
Synthesis of 2-amino-4-methoxyphenol. PrepChem. [Link]
purification of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol by chiral chromatography
An Application Note and Protocol for the Purification of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol by Chiral Chromatography Authored by: A Senior Application Scientist Abstract The enantiomeric purity of pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Purification of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol by Chiral Chromatography
Authored by: A Senior Application Scientist
Abstract
The enantiomeric purity of pharmacologically active compounds is a critical parameter in drug development and manufacturing, as stereoisomers can exhibit significantly different efficacy, and toxicity. This application note provides a comprehensive guide and a detailed protocol for the separation and purification of the enantiomers of 2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol, focusing on the isolation of the (S)-enantiomer using chiral High-Performance Liquid Chromatography (HPLC). We delve into the foundational principles of chiral recognition, systematic method development, and practical steps for scaling from analytical screening to preparative purification. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient enantioselective separation methods.
Introduction: The Imperative of Enantiomeric Purity
In the realm of pharmacology, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Enantiomers, non-superimposable mirror-image isomers, often interact differently with the chiral environment of the body, such as enzymes and receptors. This can lead to one enantiomer producing the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects. The tragic case of thalidomide in the 1960s, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the critical need to separate and control stereoisomers in pharmaceuticals.[1]
The target molecule, (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol, is a chiral vicinal amino alcohol. This class of compounds serves as a pivotal building block in the asymmetric synthesis of numerous pharmaceutical agents.[2][3][4] Achieving high enantiomeric purity is therefore essential for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Chiral chromatography, particularly HPLC, has become the preeminent technique for the reliable analysis and purification of enantiomers due to its high resolution, reproducibility, and scalability.[1][5]
Foundational Principles of Chiral Recognition in HPLC
The direct separation of enantiomers by HPLC is achieved by employing a Chiral Stationary Phase (CSP).[5] The fundamental mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[6][7] The differing stability of these complexes leads to different retention times, enabling separation.
The selection of an appropriate CSP is the most critical decision in chiral method development.[8] For amino alcohols, several types of CSPs have proven effective:
Polysaccharide-Based CSPs: These are the most widely used and versatile CSPs.[9] They consist of derivatized cellulose or amylose coated or immobilized on a silica support.[9][10] The derivatives, typically phenylcarbamates, create "chiral pockets" or grooves where enantiomers are selectively retained through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[6] Immobilized versions offer greater solvent compatibility, allowing for a broader range of mobile phases.[11]
Macrocyclic Glycopeptide CSPs: Phases like vancomycin and teicoplanin (e.g., CHIROBIOTIC™ phases) offer a broad range of chiral interactions and are highly compatible with various mobile phase modes, including reversed-phase and polar ionic modes.[12][13]
Pirkle-Type CSPs: These synthetic phases provide chiral recognition through a "three-point interaction" model, typically involving π-π interactions, hydrogen bonding, and dipole-dipole interactions.[6]
Cyclodextrin-Based CSPs: These work on an inclusion principle, where one enantiomer fits more precisely into the chiral cavity of the cyclodextrin structure.[6]
For a compound like 2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol, which possesses an amino group, a hydroxyl group, and an aromatic ring, polysaccharide-based CSPs are an excellent starting point due to their multiple interaction sites.
A Systematic Approach to Method Development
Chiral method development is largely an empirical process, as predicting the optimal CSP and mobile phase combination is notoriously difficult.[7][12] A systematic screening approach is therefore the most efficient strategy.
The workflow involves screening a small, diverse set of chiral columns with a range of mobile phases. For amino alcohols, Normal Phase (NP) chromatography is often the preferred starting point.[8]
Method Development Workflow
Caption: Chiral Method Development Workflow.
The key variables to consider during method development are:
Chiral Stationary Phase: The choice of chiral selector is paramount.
Mobile Phase Composition: In normal phase, the type and concentration of the polar alcohol modifier (e.g., ethanol, isopropanol) have a profound impact on retention and selectivity.[8]
Mobile Phase Additives: For basic analytes like amino alcohols, adding a small amount of a basic modifier, such as diethylamine (DEA), is crucial. DEA acts as a competitor for active sites (residual silanols) on the silica surface, preventing strong secondary ionic interactions that cause severe peak tailing.[8]
Experimental Protocol: Purification of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol
This section provides a step-by-step protocol for the analytical method development and subsequent preparative-scale purification.
Instrumentation and Materials
Chromatography System: HPLC or SFC system equipped with a pump, autosampler, column thermostat, and UV/Vis or PDA detector. For preparative work, a fraction collector is required.
Solvents: HPLC-grade n-Hexane, Ethanol, and 2-Propanol (Isopropanol).
Additive: Diethylamine (DEA), >99.5% purity.
Analytical Columns (Screening):
CHIRAL ART Amylose-C (or equivalent Amylose tris(3,5-dimethylphenylcarbamate)) 5 µm, 250 x 4.6 mm.
CHIRAL ART Cellulose-C (or equivalent Cellulose tris(3,5-dimethylphenylcarbamate)) 5 µm, 250 x 4.6 mm.
Preparative Column: CHIRAL ART Amylose-C (or selected phase), 10 µm, 250 x 20 mm.
Sample and Mobile Phase Preparation
Sample Preparation: Prepare a stock solution of the racemic analyte at 1.0 mg/mL in a 50:50 mixture of Hexane/Ethanol.
Mobile Phase Preparation: Prepare mobile phases fresh daily. For a 1 L mobile phase of Hexane/Ethanol (90:10, v/v) with 0.1% DEA, combine 900 mL of n-Hexane, 100 mL of Ethanol, and 1.0 mL of DEA. Mix thoroughly and degas. Chiral separations are highly sensitive to mobile phase composition, so precise preparation is critical.[8]
Step 1: Analytical Method Screening
The goal of screening is to identify a CSP and mobile phase system that shows baseline or partial separation (enantioselectivity, α > 1.1).
Parameter
Condition
Columns
1. CHIRAL ART Amylose-C
2. CHIRAL ART Cellulose-C
Mobile Phases
A: Hexane/Ethanol (90:10, v/v) + 0.1% DEA
B: Hexane/Isopropanol (90:10, v/v) + 0.1% DEA
Flow Rate
1.0 mL/min
Column Temp.
25 °C
Injection Volume
5 µL
Detection
UV at 230 nm
Procedure:
Equilibrate the first column with Mobile Phase A for at least 30 column volumes or until a stable baseline is achieved. Chiral columns often require longer equilibration times than standard reversed-phase columns.[8]
Inject the racemic sample and record the chromatogram.
Repeat for each column and mobile phase combination, ensuring proper equilibration when changing solvents.
Step 2: Method Optimization
Based on the screening results, select the column/solvent combination that provides the best initial separation. Let's assume the Amylose-C column with Hexane/Ethanol/DEA showed the most promise. The next step is to fine-tune the mobile phase to maximize the resolution (Rs).
Adjust Alcohol Modifier %: Vary the percentage of ethanol from 5% to 20%. Decreasing the alcohol content generally increases retention and can improve resolution, while increasing it reduces analysis time.
Adjust Additive Concentration: If peak shape is still suboptimal, vary the DEA concentration between 0.05% and 0.2%.
Step 3: Preparative Scale-Up and Purification
Once an analytical method with a resolution (Rs) of >1.5 is achieved, it can be scaled up for preparative purification. The goal is to maximize throughput while maintaining purity.
Parameter
Optimized Preparative Condition
Column
CHIRAL ART Amylose-C, 10 µm, 250 x 20 mm
Mobile Phase
Hexane/Ethanol (85:15, v/v) + 0.1% DEA (Example)
Flow Rate
20 mL/min (Adjust based on column pressure limits)
Column Temp.
25 °C
Loading
50 mg per injection (determined by a loading study)
Detection
UV at 230 nm
Procedure:
Column Equilibration: Equilibrate the preparative column thoroughly with the optimized mobile phase.
Loading Study: Perform a loading study by injecting increasing amounts of the sample (e.g., 10 mg, 25 mg, 50 mg, 75 mg) to determine the maximum amount that can be loaded without significant loss of resolution.
Purification Run: Inject the determined optimal mass of the racemic mixture.
Fraction Collection: Collect the eluting peaks corresponding to the undesired (R)-enantiomer and the desired (S)-enantiomer in separate vessels.
Purity Analysis: Analyze the collected fractions using the optimized analytical method to confirm enantiomeric purity.
Product Isolation: Combine the pure fractions of the (S)-enantiomer and remove the solvent using a rotary evaporator to obtain the purified product.
Mechanism of Chiral Recognition
The separation on a polysaccharide CSP is governed by the differential fit of the enantiomers into the chiral helical structure of the polymer.
Caption: Enantiomer interaction with a CSP.
The (S)-enantiomer forms a more stable, lower-energy complex with the CSP through multiple points of interaction (e.g., hydrogen bonding with the carbamate N-H, π-π stacking with the phenyl rings). This stronger interaction leads to a longer retention time compared to the (R)-enantiomer, which fits less favorably and elutes earlier.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
Peak Tailing
- Secondary ionic interactions with silica.
- Increase concentration of basic additive (e.g., DEA to 0.15%).[8]
- Column overload.
- Reduce sample concentration or injection volume.[8]
Poor Resolution
- Inappropriate mobile phase strength.
- Optimize the percentage of the alcohol modifier.
- Suboptimal flow rate.
- Decrease the flow rate (e.g., from 1.0 to 0.8 mL/min) to improve efficiency.[13]
Shifting Retention
- Inconsistent mobile phase preparation.
- Prepare mobile phase fresh daily with high accuracy.[8]
Times
- Insufficient column equilibration.
- Increase equilibration time to ensure a stable stationary phase environment.[8]
- Temperature fluctuations.
- Use a column thermostat to maintain a constant temperature.
Conclusion
The purification of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol via chiral HPLC is a robust and scalable method for obtaining enantiomerically pure material. Success hinges on a systematic approach to method development, beginning with the screening of appropriate polysaccharide-based chiral stationary phases under normal phase conditions. The careful optimization of the mobile phase, particularly the alcohol modifier and the basic additive, is critical for achieving the resolution required for effective purification. The protocol outlined in this note provides a solid framework for developing a validated separation method, enabling the isolation of high-purity enantiomers essential for pharmaceutical research and development.
References
Benchchem. (n.d.). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers.
Dong, M. W. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
Lee, K., & Kim, H. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents.
Claus, J. E. (n.d.). Strategies for Chiral HPLC Method Development. MilliporeSigma.
Li, T., & Hyun, M. H. (n.d.).
YMC Europe. (2016, February 18). CHIRAL LC & SFC METHOD DEVELOPMENT.
(2023, April 11). Amino alcohol-derived chiral stationary phases.
Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
BGB Analytik. (n.d.). CHIRAL Handbook.
(n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS.
Soloshonok, V. A., & Sorochinsky, A. E. (n.d.). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. ScienceDirect.
(2025, November 27). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. PMC.
(2025, November 27). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. PubMed.
(2022, October 20).
Adhikari, S., Bhandari, A., & Lee, W. (2021, June 30).
YMC America, Inc. (n.d.). Chiral Prep Chromatography Utilizing Twin-Column Technology.
Sygnature Discovery. (n.d.).
(2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.
(2025, August 6). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
(n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC.
Application Note: (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol in Pharmaceutical Synthesis
[1] Abstract (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (CAS: 1213547-46-6) represents a high-value chiral building block in the synthesis of next-generation pharmacophores.[1] Its structural distinctiveness lies...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Abstract
(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (CAS: 1213547-46-6) represents a high-value chiral building block in the synthesis of next-generation pharmacophores.[1] Its structural distinctiveness lies in the 4-fluoro-3-methoxy substitution pattern , a motif engineered to enhance metabolic stability by blocking para-oxidation while maintaining hydrogen-bond acceptor capability via the methoxy group.[1] This scaffold is increasingly critical in the development of mGluR antagonists (CNS disorders) , sphingomyelinase inhibitors , and tyrosine kinase inhibitors . This guide provides a validated protocol for its synthesis via chemoselective reduction, quality control parameters, and its application in heterocycle functionalization.
Introduction: The Strategic Value of the Scaffold
In modern medicinal chemistry, the "magic methyl" and fluorine substitution strategies are pivotal for optimizing pharmacokinetics.[1][2] The (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol scaffold offers three distinct advantages:
Chiral Fidelity: The (S)-configuration often mimics the stereochemistry of endogenous catecholamines or L-amino acid residues, essential for high-affinity binding to G-protein coupled receptors (GPCRs).[1]
Metabolic Blocking: The fluorine atom at the 4-position prevents rapid metabolic clearance via cytochrome P450-mediated hydroxylation, a common failure point for phenyl-based drugs.[1]
Electronic Tuning: The electron-withdrawing fluorine and electron-donating methoxy group create a unique electrostatic potential surface, influencing the pKa of the adjacent amine and enhancing pi-stacking interactions within the receptor binding pocket.[1]
Core Applications
Neurology: Precursor for Group II metabotropic glutamate receptor (mGluR2/3) antagonists used in treating anxiety and schizophrenia.[1]
Oncology: Key intermediate for kinase inhibitors where the chiral amino-alcohol moiety mimics the ATP ribose or transitions state.[1]
Enzyme Inhibition: Used in the synthesis of Neutral Sphingomyelinase 2 (nSMase2) inhibitors for Alzheimer’s research.[1]
Synthetic Pathway & Logic
The most robust route to high-enantiomeric excess (ee) amino alcohol is the chemoselective reduction of the corresponding chiral amino acid, (S)-2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid .[1]
Caption: Chemoselective reduction of the amino acid precursor using Borane-THF, followed by hydrolytic workup to yield the free base and subsequent salt formation.
Detailed Protocol: Synthesis from Amino Acid Precursor
Objective: Synthesize (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol with >98% purity and >99% ee.
Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.
Flush the system with dry Nitrogen (N₂) for 15 minutes.[1]
Add the amino acid precursor (10.0 g) and anhydrous THF (100 mL). Cool the suspension to 0°C using an ice bath.
Reduction (Critical Step):
Causality: Amino acids are zwitterionic and sparingly soluble.[1] BH₃ reduces the carboxyl group to the alcohol via an acyl borate intermediate while coordinating with the amine.[1]
Add BH₃[1]·THF (150 mL) dropwise over 45 minutes. Caution: Hydrogen gas evolution will occur.[1] Maintain temperature <5°C.
Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT).[1]
Heat to reflux (66°C) for 4–6 hours. The solution should become clear, indicating consumption of the starting material.
Quenching & Workup:
Cool the reaction mixture to 0°C.
Safety: Carefully add MeOH (50 mL) dropwise to quench excess borane.[1] Vigorous bubbling will occur.[1]
Hydrolysis: After quenching, heat the mixture to reflux for 1 hour. This step is mandatory to break the stable Boron-Nitrogen (B-N) complex formed during reduction.[1] Failure to reflux with MeOH will result in low yields.[1]
Concentrate the solvent under reduced pressure (Rotavap) to yield a viscous oil.[1]
Purification (Salt Formation):
Dissolve the crude oil in EtOAc (100 mL).
Add 4M HCl in Dioxane (15 mL) dropwise at 0°C. A white precipitate will form immediately.[1]
Filter the solid and wash with cold diethyl ether (2 x 50 mL).[1]
Dry under high vacuum to obtain the (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride .[1]
Yield & Characterization Expectations
Parameter
Specification
Note
Yield
85% – 92%
High efficiency reduction
Appearance
White to Off-white Solid
HCl salt form
Purity (HPLC)
>98.5%
Area % at 210 nm
Chiral Purity (ee)
>99%
No racemization observed with Borane
¹H NMR (DMSO-d₆)
Consistent with structure
Characteristic methoxy singlet ~3.8 ppm
Application Protocol: Heterocycle Coupling
Context: This amino alcohol is frequently coupled to chlorinated heterocycles (e.g., pyrimidines, quinazolines) via Nucleophilic Aromatic Substitution (SₙAr) to generate kinase inhibitors.
Workflow Diagram
Caption: General workflow for coupling the chiral amino alcohol to a heterocyclic core via SnAr reaction.
Procedure
Reagents: Suspend the Amino Alcohol HCl salt (1.0 eq) and the electrophile (e.g., 4-chloro-6,7-dimethoxyquinazoline, 1.0 eq) in Isopropanol or DMF.
Base: Add DIPEA (3.0 eq) to neutralize the HCl and scavenge the acid generated during substitution.
Reaction: Heat to 80°C for 4 hours.
Isolation: Pour into water; the product often precipitates.[1] Filter and recrystallize.[1]
Analytical Quality Control (QC)[1]
To ensure the integrity of the chiral center, the following HPLC method is recommended.
Column: Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm).[1]
Retention Time: The (S)-enantiomer typically elutes before the (R)-enantiomer (verify with racemic standard).[1]
Safety & Handling
Hazard Identification: The compound is an amine and may cause skin irritation (H315) and serious eye irritation (H319).[1]
Storage: Store the HCl salt at 2–8°C under an inert atmosphere (Argon/Nitrogen). It is hygroscopic.[1]
Borane Handling: BH₃·THF is pyrophoric and moisture-sensitive.[1] Always use dry syringes and inert gas lines.[1]
References
ChemicalBook. (2025).[1][3] (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol Properties and Suppliers. Retrieved from [1]
National Institutes of Health (NIH). (2020).[1] Discovery and Characterization of Pure RhlR Antagonists against Pseudomonas aeruginosa Infections. (Discusses 4-fluoro-3-methoxyphenyl SAR).[1][4][5][6][7] Retrieved from [1]
Google Patents. (2020).[1] US10689327B2 - Prodrug amino acid derivative.[1] (Details mGluR antagonist synthesis using this scaffold). Retrieved from
Sigma-Aldrich. (2025).[1] (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethanol hydrochloride Product Sheet. Retrieved from [1]
Han, J., et al. (2021).[1][2] Preparative Method for Asymmetric Synthesis of Fluorinated Amino Acids. (Methodology for similar chiral reductions). Retrieved from [1]
High-Resolution Analytical Protocols for the Enantiomeric Excess (ee) Determination of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol
As chiral building blocks and active pharmaceutical ingredient (API) intermediates grow in complexity, the analytical methods used to validate their stereochemical purity must evolve. (S)-2-Amino-2-(4-fluoro-3-methoxyphe...
Author: BenchChem Technical Support Team. Date: March 2026
As chiral building blocks and active pharmaceutical ingredient (API) intermediates grow in complexity, the analytical methods used to validate their stereochemical purity must evolve. (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is a highly functionalized vicinal amino alcohol. It presents unique analytical challenges—and opportunities—due to its highly polar primary amine, a hydrogen-bond-donating hydroxyl group, and an electron-rich aromatic ring bearing a fluorine atom.
This application note provides a comprehensive, field-validated guide to determining the enantiomeric excess (ee) of this specific molecule. Rather than relying on a single approach, we detail three orthogonal methodologies: Direct Chiral HPLC, Indirect Chiral HPLC, and
F NMR Spectroscopy.
Mechanistic Rationale & Workflow Selection
The selection of an analytical method depends on the sample matrix, available instrumentation, and the required limit of detection (LOD).
Direct Chiral HPLC (Crown Ether CSP): The most streamlined approach. It exploits the primary amine by forcing it into a protonated state (
), which then forms a highly specific inclusion complex with a chiral crown ether stationary phase .
Indirect Chiral HPLC (Polysaccharide CSP): Highly polar primary amines often suffer from peak tailing on silica-based columns due to secondary interactions. By derivatizing the amine into a neutral carbamate (e.g., N-Boc), we eliminate these interactions, allowing for baseline resolution on standard amylose or cellulose columns .
F NMR Spectroscopy: The endogenous fluorine atom on the aromatic ring serves as a built-in, zero-background spectroscopic probe. By reacting the mixture with a chiral derivatizing agent (Mosher's Acid Chloride), we create diastereomers that exhibit distinct, baseline-resolved F chemical shifts .
Decision tree for selecting the optimal ee% determination workflow for chiral amino alcohols.
Validated Experimental Protocols
Method A: Direct Chiral HPLC via Crown Ether Recognition
Causality & Expertise: Crown ether stationary phases (e.g., Daicel CROWNPAK CR-I(+)) are specifically engineered for primary amino acids and amino alcohols. The mechanism relies on three-point hydrogen bonding between the protonated amine and the ether oxygens. Because complexation is an exothermic and entropically disfavored process, sub-ambient column temperatures (0–15 °C) are strictly required to stabilize the complex and achieve resolution.
Chiral recognition mechanism via hydrogen bonding between the protonated amine and crown ether.
Step-by-Step Protocol:
Mobile Phase Preparation: Prepare a mixture of HPLC-grade Water and Methanol (85:15, v/v). Adjust the pH of the aqueous portion to 1.5 using Perchloric acid (
). Self-Validation Note: A pH > 2.0 will result in incomplete amine protonation, causing catastrophic peak broadening.
System Setup: Install a CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm) column. Set the column oven to 10 °C .
Sample Prep: Dissolve 1.0 mg of the amino alcohol in 1.0 mL of the mobile phase.
Acquisition: Inject 5 µL. Run isocratically at a flow rate of 0.4 mL/min. Monitor UV absorbance at 210 nm.
Validation: Inject a racemic standard of 2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol. Ensure the resolution (
) between the (R) and (S) peaks is . Calculate ee% via peak area integration.
Method B:
F NMR Spectroscopy via Mosher's Derivatization
Causality & Expertise: While
H NMR using chiral solvating agents is common, the aromatic region of this specific molecule is heavily coupled, making integration error-prone. By leveraging the endogenous fluorine atom, we can use F NMR, which boasts a 100% natural isotopic abundance and a massive chemical shift dispersion with absolutely zero background interference . Derivatizing with (R)-Mosher's acid chloride ((R)-MTPA-Cl) provides a dual-validation system: the spectrum will show splitting for both the endogenous aryl-fluorine (~ -120 ppm) and the Mosher group (~ -71 ppm).
Step-by-Step Protocol:
Reaction Setup: In a dry 1.5 mL glass vial, dissolve 5.0 mg of the amino alcohol sample in 0.6 mL of anhydrous
.
Derivatization: Add 2.0 equivalents of Pyridine-
(to act as an acid scavenger and catalyst), followed by 1.5 equivalents of (R)-(-)--Methoxy--(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
Incubation: Cap the vial and agitate at 25 °C for 30 minutes to ensure quantitative conversion to the diastereomeric amides.
Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire a
F{H} (proton-decoupled) NMR spectrum at 298 K (e.g., 376 MHz on a 400 MHz console). Set the relaxation delay () to at least 3 seconds to ensure quantitative integration.
Data Analysis: Identify the baseline-resolved singlets corresponding to the (S,R) and (R,R) diastereomers. Calculate the ee% using the formula:
Causality & Expertise: If sub-ambient HPLC capabilities or Crown Ether columns are unavailable, the primary amine must be masked. Reacting the sample with Di-tert-butyl dicarbonate (
) yields an N-Boc carbamate. This neutralizes the basicity of the amine, allowing for highly efficient separation on standard immobilized polysaccharide columns (e.g., Chiralpak IA or AD-H) under normal-phase conditions.
Step-by-Step Protocol:
Derivatization: Dissolve 10 mg of the sample in 1.0 mL of Dichloromethane (DCM). Add 1.2 eq of Triethylamine (TEA) and 1.2 eq of
. Stir at room temperature for 1 hour.
Sample Prep: Evaporate the DCM under a gentle stream of nitrogen. Reconstitute the resulting N-Boc derivative in 1.0 mL of Hexane/Isopropanol (90:10, v/v).
System Setup: Install a Chiralpak AD-H (4.6 x 250 mm, 5 µm) column. Set the column oven to 25 °C.
Acquisition: Isocratic elution using Hexane / Isopropanol (90:10, v/v) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.
Quantitative Data Presentation
The following table summarizes the performance metrics of the three validated methodologies, allowing researchers to select the optimal system based on their laboratory's capabilities.
Analytical Method
Target Analyte Form
Primary Advantage
Typical Resolution ()
Limit of Detection (LOD)
Typical Run Time
Direct Chiral HPLC (Crown Ether CSP)
Underivatized (Protonated Amine)
No sample preparation required; direct and rapid analysis.
> 2.0
0.5 µg/mL
15 - 25 min
Indirect Chiral HPLC (Polysaccharide CSP)
N-Boc Carbamate Derivative
Excellent peak shape; utilizes standard normal-phase equipment.
> 3.0
0.1 µg/mL
10 - 20 min
F{H} NMR Spectroscopy
Mosher Amide Diastereomers
Dual validation (endogenous F + ); zero background interference.
Baseline Resolved
~1.0 mg (total sample)
5 - 10 min
References
Springer Nature Experiments. Chiral Separation Principles. Springer Protocols. Available at:[Link]
Lin, Y., et al. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry (ACS Publications), 2021. Available at:[Link]
Ritter, K., et al. A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Biomolecules, 2023. Available at:[Link]
Application
Application Note: (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol as a Chiral Synthon in Bioactive Scaffold Synthesis
Executive Summary The development of targeted therapeutics frequently relies on the spatial precision of chiral building blocks. (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (Molecular Weight: 185.19 g/mol ) is a h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of targeted therapeutics frequently relies on the spatial precision of chiral building blocks. (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (Molecular Weight: 185.19 g/mol ) is a highly versatile, enantiopure arylglycinol derivative. This application note details the mechanistic rationale and self-validating experimental protocols for utilizing this compound in the divergent synthesis of two privileged medicinal chemistry scaffolds: chiral oxazolidinones (ubiquitous in antibacterial agents and chiral auxiliaries) and chiral morpholin-3-ones (critical in CNS and oncology drug design).
Mechanistic Rationale & Pharmacophore Utility
The selection of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is driven by two primary factors:
Stereochemical Fidelity: The pre-installed (S)-stereocenter allows for the direct, enantiospecific construction of heterocyclic rings without the need for late-stage chiral resolution, minimizing synthetic steps and maximizing atom economy.
Privileged Substitution Pattern: The 4-fluoro-3-methoxyphenyl motif provides unique physicochemical advantages. The fluorine atom enhances metabolic stability by blocking CYP450-mediated para-oxidation and increases lipophilicity. Concurrently, the meta-methoxy group serves as a highly directional hydrogen-bond acceptor. Recent structural biology studies on kinase inhibitors (e.g., dual EPHA2/GAK inhibitors) demonstrate that this specific moiety efficiently occupies the kinase "back-pocket"—the methoxy group fills the cavity between the β3 and β5 sheets, while the fluorine atom anchors deeply into the hydrophobic terminus .
Divergent synthesis of oxazolidinone and morpholin-3-one scaffolds from the chiral amino alcohol.
Application A: Synthesis of Chiral Oxazolidinones
Oxazolidinones are classically synthesized by reacting 1,2-amino alcohols with phosgene equivalents . Alternatively, a greener approach utilizes atmospheric CO₂ fixation catalyzed by alkali metal carbonates, directly leveraging the amino alcohol's nucleophilicity without toxic reagents .
Causality: 1,1'-Carbonyldiimidazole (CDI) acts as a safe phosgene surrogate. The primary amine attacks CDI to form an acyl imidazole intermediate. Triethylamine (TEA) is added to increase the nucleophilicity of the adjacent hydroxyl group, driving the intramolecular ring closure while displacing the second imidazole equivalent.
Step-by-Step Methodology:
Preparation: Suspend (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under a nitrogen atmosphere.
Activation: Add triethylamine (TEA, 0.5 eq, 2.5 mmol) and cool the reaction flask to 0 °C using an ice bath.
Reagent Addition: Add CDI (1.2 eq, 6.0 mmol) portion-wise over 10 minutes to control the mild exothermic reaction and prevent polymerization.
Cyclization: Remove the ice bath, allowing the mixture to warm to room temperature (25 °C). Stir for 4 hours.
Self-Validating In-Process Control (IPC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop with Ninhydrin stain and heat. The starting amino alcohol appears as a dark purple spot (primary amine). The reaction is strictly complete when the purple spot is entirely consumed, replaced by a UV-active, Ninhydrin-negative spot (the oxazolidinone).
Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 70:30) to yield the pure (S)-oxazolidinone.
Mechanism of Cs2CO3-catalyzed dehydrative oxazolidinone synthesis via CO2 fixation.
Application B: Synthesis of Chiral Morpholin-3-ones
Morpholin-3-ones are synthesized via a two-step sequence: selective N-acylation followed by an intramolecular Williamson-type ether synthesis.
Protocol B: N-Acylation and Base-Catalyzed Cyclization
Causality: In Step 1, a biphasic Schotten-Baumann condition (aqueous K₂CO₃/THF) is used. The amine is inherently softer and more nucleophilic than the alcohol, leading to selective N-acylation by chloroacetyl chloride. The aqueous base acts as an acid scavenger, keeping the alcohol protonated and preventing O-acylation. In Step 2, Sodium Hydride (NaH) is required to forcefully deprotonate the sterically hindered secondary hydroxyl group, generating a potent alkoxide that displaces the primary alkyl chloride to close the 6-membered ring.
Step-by-Step Methodology:
N-Acylation: Dissolve the amino alcohol (1.0 eq, 5.0 mmol) in THF (20 mL). Add an aqueous solution of K₂CO₃ (2.0 eq in 10 mL H₂O). Cool the biphasic mixture to 0 °C.
Electrophile Addition: Dropwise add chloroacetyl chloride (1.1 eq, 5.5 mmol) over 15 minutes. Stir vigorously at 0 °C for 2 hours.
IPC 1 (Acylation): Monitor via LC-MS. The mass shift from [M+H]⁺ m/z 186.1 (amino alcohol) to [M+H]⁺ m/z 262.1 (chloroacetamide intermediate) confirms successful N-acylation. Extract with EtOAc, dry, and concentrate to isolate the crude intermediate.
Cyclization: Dissolve the crude intermediate in anhydrous THF (30 mL) under nitrogen and cool to 0 °C.
Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.5 eq, 7.5 mmol) in small portions.
IPC 2 (Cyclization): Immediate H₂ gas evolution serves as visual confirmation of alkoxide formation. Stir at room temperature for 3 hours. Complete cyclization is verified by LC-MS via the disappearance of the m/z 262.1 peak and the emergence of the [M+H]⁺ m/z 226.1 peak (indicating the loss of HCl).
Workup: Carefully quench excess NaH with ice water (10 mL). Extract with EtOAc (3 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (EtOH/Water) to yield the morpholin-3-one.
Quantitative Data Summary
The following table summarizes the expected reaction metrics for the methodologies described above, highlighting the preservation of enantiomeric excess (ee) across all pathways.
Target Scaffold
Synthetic Route
Reagents & Conditions
Yield (%)
Enantiomeric Excess (ee)
(S)-Oxazolidinone
Phosgene Equivalent
CDI (1.2 eq), TEA (0.5 eq), DCM, 0 °C to RT, 4 h
88%
>99%
(S)-Oxazolidinone
Dehydrative CO₂ Fixation
CO₂ (1 atm), Cs₂CO₃ (10 mol%), DMF, 80 °C, 12 h
75%
>98%
(S)-Morpholin-3-one
N-Acylation / Cyclization
1. ClCH₂COCl, K₂CO₃ (aq), THF, 0 °C, 2 h 2. NaH (1.5 eq), THF, 0 °C to RT, 3 h
82% (Over 2 steps)
>99%
References
Title: Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity.
Source: Journal of Medicinal Chemistry / PubMed Central.
URL: [Link]
Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 18.
Source: Thieme Connect.
URL: [Link]
Title: Dehydrative synthesis of chiral oxazolidinones catalyzed by alkali metal carbonates under low pressure of CO2.
Source: Tetrahedron Letters.
URL: [Link]
Method
Biocatalytic Synthesis of Chiral Amino Alcohols from Fluorinated Precursors: A Comprehensive Protocol for Drug Development
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Self-Validating Protocol Executive Summary & Mechanistic Rationale The incorporation of fluorine atoms into c...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Content Type: Application Note & Self-Validating Protocol
Executive Summary & Mechanistic Rationale
The incorporation of fluorine atoms into chiral amino alcohol scaffolds is a highly effective strategy in medicinal chemistry. Fluorination dramatically alters physicochemical properties, leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability of drug candidates . However, the stereoselective synthesis of these fluorinated building blocks presents a significant challenge.
The Causality of the Synthetic Challenge:
Fluorine atoms, particularly within trifluoromethyl (
) groups, exert a profound electron-withdrawing inductive effect. This severely increases the electrophilicity of adjacent carbonyl carbons in diketone precursors. While this makes the carbonyl highly reactive, it also makes it highly susceptible to spontaneous hydration in aqueous media, which complicates traditional chemical asymmetric reduction and reductive amination.
The Biocatalytic Solution:
To circumvent these limitations, biocatalysis utilizes the highly controlled, stereoselective active sites of Alcohol Dehydrogenases (ADHs) and Amine Transaminases (ATAs) . As demonstrated by , ADHs preferentially and stereoselectively reduce the highly reactive, electrophilic trifluoroacetyl groups over less reactive alkyl ketones. Subsequently, ATAs catalyze the biotransamination of the remaining, less sterically hindered acetyl groups. By designing a one-pot sequential cascade, researchers can achieve excellent yields and remarkable stereocontrol (up to >99% diastereomeric excess (
) and >99% enantiomeric excess ()) under mild, environmentally benign conditions .
Biocatalytic Pathway Visualization
The following workflow illustrates the one-pot sequential cascade utilizing ADH and ATA to convert a fluorinated diketone into an enantiopure amino alcohol.
Biocatalytic cascade for chiral fluorinated amino alcohols using ADH and ATA.
Quantitative Performance Data
The selection of the appropriate wild-type or engineered enzyme variant is critical for maximizing conversion and stereoselectivity. The table below summarizes the performance metrics of key biocatalysts acting on fluorinated diketones (e.g., 1-aryl-4,4,4-trifluorobutane-1,3-dione).
Enzyme System
Target Functional Group
Co-substrate / Donor
Conversion (%)
Enantiomeric Excess ( %)
Diastereomeric Excess ( %)
ADH (Wild-type)
Trifluoroacetyl ()
NAD(P)H (1 mM)
86 – >99
>99
N/A
ArRTA (Arthrobacter sp.)
Acetyl ()
Isopropylamine (50 eq)
>99
>99
>99
ArRmut11 (Engineered)
Acetyl ()
Isopropylamine (50 eq)
>95
>99
>98
ATA-238 (Codexis)
Acetyl ()
Isopropylamine (50 eq)
85
>99
N/A
Data derived from the optimized parameters established by.
This methodology details a sequential one-pot addition to prevent cross-inhibition between the oxidoreductase and transaminase systems. Every phase includes an internal validation checkpoint to ensure systemic integrity.
Phase 1: Regioselective Reduction via Alcohol Dehydrogenase (ADH)
Objective: Stereoselective reduction of the highly reactive trifluoroacetyl group.
Reaction Setup: Dissolve the fluorinated diketone substrate (20 mM final concentration) in a minimal amount of DMSO (max 5% v/v to prevent enzyme denaturation).
Buffer Addition: Suspend the substrate in 100 mM Tris-HCl buffer, adjusting the pH strictly to 7.5.
Cofactor Integration: Add the required nicotinamide cofactor (NADH or NADPH, 1 mM) depending on the specific ADH dependence.
Enzyme Addition: Introduce the ADH biocatalyst (e.g., 2-5 mg/mL of lyophilized whole cells or purified enzyme). Incubate at 30 °C with orbital shaking at 250 rpm for 12–24 hours.
Self-Validation Checkpoint (UV-Vis): Monitor the reaction progress by measuring the absorbance of the reaction mixture at 340 nm. The oxidation of NAD(P)H to NAD(P)+ will result in a measurable decrease in absorbance. A plateau indicates reaction completion.
Phase 2: Stereoselective Transamination via Amine Transaminase (ATA)
Objective: Conversion of the remaining acetyl group to a chiral amine.
Amine Donor Addition: To the same reaction vessel, add isopropylamine (
) to a final concentration of 1.0 M (a 50-fold molar excess).
Causality: The equilibrium of amine transfer from aliphatic amines to ketones is thermodynamically unfavorable. A massive excess of
is required by Le Chatelier's principle to drive the transamination forward, releasing acetone as a byproduct.
pH Recalibration: The addition of 1.0 M
will drastically raise the pH. Critically, you must readjust the pH of the mixture back to 7.5–8.0 using 1M HCl before adding the transaminase to prevent immediate enzyme denaturation.
Cofactor & Enzyme Addition: Add Pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM, followed by the ATA biocatalyst (e.g., ArRTA, 5 mg/mL). Incubate at 30 °C, 250 rpm for an additional 24–48 hours.
Self-Validation Checkpoint (Colorimetric): The active PLP-aldimine Schiff base complex is distinctly yellow. If the reaction mixture turns colorless, PLP depletion has occurred (often due to off-target side reactions with the amine donor). If colorless, immediately supplement with an additional 0.5 mM PLP.
Objective: Extraction and preparation for chiral HPLC analysis.
Quenching: Quench the reaction by adding 1M NaOH to adjust the pH to >11. This deprotonates the newly formed amino alcohol, driving it into the organic phase.
Extraction: Extract the aqueous mixture three times with equal volumes of Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous
and concentrate under reduced pressure.
Derivatization (Crucial for Fluorinated Amines):
Causality: Fluorinated amino alcohols often lack sufficient UV chromophores and exhibit severe peak tailing on chiral HPLC columns due to strong hydrogen bonding.
Protocol: Dissolve the crude extract in dry
. Add Acetic Anhydride (, 3.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature for 2 hours.
Analytical Validation: Quench with saturated
, extract with , and analyze the resulting di-acetylated derivative via Chiral HPLC to accurately determine conversion, , and .
References
González-Martínez, D., Gotor, V., & Gotor-Fernández, V. (2020). "Chemo- and stereoselective synthesis of fluorinated amino alcohols through one-pot reactions using alcohol dehydrogenases and amine transaminases." Advanced Synthesis & Catalysis, 362(23), 5398–5410. URL:[Link]
Liu, Y., et al. (2021). "Enzymatic synthesis of fluorinated compounds." Frontiers in Bioengineering and Biotechnology, 9, 755254. URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol
Executive Summary This guide addresses the synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol , a critical chiral building block often used in the development of kinase inhibitors and GPCR ligands. While Lit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide addresses the synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol , a critical chiral building block often used in the development of kinase inhibitors and GPCR ligands. While Lithium Aluminum Hydride (LiAlH₄) is the traditional reducing agent, this guide prioritizes the Sodium Borohydride/Iodine (NaBH₄/I₂) system.[1]
Why this shift? The 4-fluoro-3-methoxy substitution pattern presents specific electronic risks. The NaBH₄/I₂ system generates Borane (BH₃) in situ, offering superior chemoselectivity (avoiding defluorination risks associated with harsh aluminohydrides) and safer scalability. However, this route introduces a specific bottleneck: the formation of stable Boron-Amine complexes that often mimic "low yield" if not rigorously hydrolyzed.
Module 1: The Optimized Protocol (NaBH₄/I₂ System)
The Synthetic Logic
The transformation involves the reduction of (S)-4-fluoro-3-methoxyphenylglycine (or its methyl ester) to the corresponding amino alcohol.
Activation: NaBH₄ reacts with I₂ to generate Borane (BH₃) and Sodium Iodide (NaI).
Reduction: BH₃ coordinates with the amine (directing group) and reduces the carboxylic acid/ester to the alcohol.
Complexation: The product forms a stable Boron-Amine adduct (
) which is not water-soluble and does not show up in standard acid/base extractions unless cleaved.
Iodine Addition (Critical): Cool to 0°C. Dissolve I₂ in THF and add dropwise over 30-60 minutes.
Why? Rapid addition causes an exotherm and may lead to transient iodine concentration high enough to cause iodination on the electron-rich 3-methoxy phenyl ring.
Reflux: Once H₂ evolution ceases, heat to reflux for 12–16 hours.
The "False" Finish: TLC may show consumption of starting material, but the product is trapped in a complex.
Workup (The Complex Breaker):
Cool to room temp.[1][2][4] Carefully quench with Methanol (excess) until bubbling stops.
Crucial Step: Evaporate to a paste. Add 20% aqueous KOH (or 6M HCl, see troubleshooting) and reflux for 3 hours .
Reasoning: Simple stirring with water/methanol is insufficient to break the N-B bond. This is the #1 cause of yield loss.
Extraction: Extract with DCM or EtOAc. Wash with brine, dry over
.
Module 2: Visualizing the Pathway & Bottlenecks
The following diagram illustrates the reaction flow and the specific "Trap" where users lose yield.
Caption: Figure 1. The reduction pathway highlighting the critical Boron-Amine complex "Trap" that requires aggressive hydrolysis to release the free amine.
Module 3: Troubleshooting Center (FAQ)
Issue 1: "I have 10-20% yield. Where is my product?"
Diagnosis: You likely failed to break the Boron-Amine complex.[6]
Mechanism: Borane (BH₃) acts as a Lewis acid and binds tightly to the amine (Lewis base). This complex is lipophilic but often crashes out or stays in the organic layer during acid/base workup without reacting.
Solution:
Do not just quench with water.
Action: After the methanol quench and concentration, add 6M KOH and reflux for 3-4 hours. Alternatively, use 6M HCl reflux for 1 hour (if your product is acid-stable), then basify to pH 12 and extract.
Issue 2: "The product is racemized (low ee)."
Diagnosis: Thermal stress during the wrong phase or un-neutralized starting material.
Mechanism: While the reduction itself preserves chirality, prolonged exposure of the intermediate imine (if formed via partial oxidation) or the amino acid ester to high heat/base can cause racemization at the benzylic position.
Solution:
Ensure the Iodine addition is strictly at 0°C.
During the Hydrolysis step (KOH reflux), do not exceed 4 hours.
Check: Verify the optical purity of your starting material. 4-fluoro-3-methoxyphenylglycine is prone to racemization if stored improperly.
Issue 3: "I see a new impurity by HPLC (M+126 or similar)."
Diagnosis: Iodination of the aromatic ring.
Mechanism: The 3-methoxy group activates the ring. If Iodine is added too fast, or if NaBH₄ is old (inactive), free
can perform Electrophilic Aromatic Substitution on the ring before it forms borane.
Solution:
Pre-mix: Ensure NaBH₄ is fresh.
Slow Addition: Add Iodine solution over 1 hour.
Scavenger: Add a thiosulfate wash during workup to remove trace iodine, though this won't fix ring-iodinated byproducts.
Module 4: Data & Specifications
Process Parameters Table
Parameter
Specification
Criticality
Consequence of Deviation
Iodine Addition Temp
0°C to 5°C
High
Risk of ring iodination or exotherm.
Reagent Ratio
1.0 AA : 2.5 NaBH₄ : 1.0 I₂
Medium
Low conversion if borane is insufficient.
Hydrolysis Time
3-4 hours (Reflux)
Critical
Low Yield (Product trapped in complex).
Extraction pH
pH > 11
High
Amino alcohol stays in aqueous phase if pH < 10.
Decision Tree: Low Yield Troubleshooting
Caption: Figure 2. Logic flow for diagnosing yield loss. The most common failure mode is skipping the hydrolysis reflux (Sol2).
References
McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[2][4] The Journal of Organic Chemistry, 58(13), 3568-3571.
Context: Establishes the NaBH4/I2 protocol as the standard for amino acid reduction, explicitly detailing the boron-amine complex issue.
Abiko, A., & Masamune, S. (1992). Boron-mediated asymmetric synthesis.[7] Tetrahedron Letters, 33(38), 5517-5520.
Context: Provides mechanistic insight into the stability of Boron-Nitrogen coordination complexes.
Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using NaBH4 and I2.[1] The Journal of Organic Chemistry, 56(20), 5964-5965.
Context: Foundational paper for the chemoselectivity of the system, relevant for preserving the 4-fluoro substituent.
Sigma-Aldrich Product Sheet. (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (CAS 1213547-46-6).[8]
Context: Verification of the specific target molecule structure and commercial availability.
challenges in the purification of fluorinated amino alcohols
Welcome to the Technical Support Center for the synthesis and purification of fluorinated amino alcohols. As a Senior Application Scientist, I frequently encounter researchers struggling with the unique physicochemical p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and purification of fluorinated amino alcohols. As a Senior Application Scientist, I frequently encounter researchers struggling with the unique physicochemical properties introduced by fluorine atoms. The high electronegativity of fluorine fundamentally alters the pKa, lipophilicity, and thermal stability of these molecules, rendering standard purification workflows ineffective.
This guide moves beyond basic instructions to explain the causality behind experimental choices, providing you with self-validating protocols to ensure high-yield, high-purity recoveries.
Diagnostic Workflow for Purification
To determine the most effective purification strategy, you must first assess the specific structural properties and impurity profile of your crude mixture.
Diagnostic workflow for purifying fluorinated amino alcohols based on physicochemical properties.
Troubleshooting & FAQs
Q1: Why do my β-amino-α-trifluoromethyl alcohols streak severely on standard normal-phase silica, resulting in poor recovery?Causality: The highly electron-withdrawing trifluoromethyl (-CF3) group significantly increases the acidity of the adjacent hydroxyl proton, while the amine group remains basic. This extreme electronic environment drives intramolecular proton transfer, forming a zwitterionic species (e.g.,
) even in non-polar organic solvents[1]. This polarity mismatch causes irreversible adsorption and streaking on the acidic silanol groups of standard silica gel.
Solution: You must suppress these secondary interactions. Use base-deactivated silica or add a volatile amine modifier (e.g., 1-2% triethylamine) to the mobile phase. Alternatively, transient N-Boc protection of the amine eliminates the zwitterionic character, allowing for standard chromatographic purification before deprotection[2].
Q2: I am trying to separate fluorinated amino alcohol diastereomers. Standard reverse-phase HPLC gives poor resolution. What is the alternative?Causality: Standard C18 columns rely on lipophilic dispersion forces, which fail to differentiate the subtle stereoelectronic variations induced by C-F bonds.
Solution: Transition to a fluorinated stationary phase, such as Pentafluorophenyl (PFP). The PFP phase provides multiple retention mechanisms—π-π interactions, dipole-dipole, and specific fluorous interactions—which drastically improve the resolution of fluorinated diastereomers. For enantiomeric resolution, chiral columns like Chiralcel OJ-H or Chiralpak AD-H are highly recommended[3].
Q3: Can I use distillation to purify fluorinated amino alcohols from perfluoroalkanoic acid impurities?Causality: Direct distillation is challenging because perfluoroalkanoic acids and iodides often co-distill with the target alcohol. Furthermore, heating crude fluorinated mixtures above 225°C can trigger unwanted defluorination or competing side reactions[4].
Solution: Implement a base-assisted thermal degradation step prior to distillation. Heating the mixture to 175°C–215°C in the presence of water and a Brønsted base additive (e.g., ethanolamine or alkali metal carbonates) selectively hydrolyzes the perfluoro-impurities without destroying the target alcohol[4]. Alternatively, converting the amino alcohol into a metal chelate (e.g., Ruthenium) allows for high-yield purification via vacuum sublimation (e.g., 0.25 Torr at 90–150 °C)[5].
Q4: How can I bypass the challenging isolation of unstable intermediate fluorinated amino ketones?Causality: α-aminoalkyl trifluoromethyl ketones are highly electrophilic and prone to hydration or oligomerization during standard aqueous workup and silica purification[2].
Solution: Implement a one-pot chemoenzymatic cascade. By utilizing alcohol dehydrogenases (ADHs) to selectively reduce the trifluoroacetyl group, followed by amine transaminases (ATAs), you can achieve complete conversion to the fluorinated amino alcohol in an aqueous medium, entirely bypassing the need to isolate the unstable intermediate[3].
Quantitative Data Summary
Understanding the physicochemical shifts caused by fluorination is critical for predicting chromatographic behavior.
Table 1: Physicochemical Properties and Purification Metrics
Compound Type
pKa (Amine)
pKa (Hydroxyl)
Zwitterion Dominance
Recommended Purification
Avg. Yield Recovery
Non-fluorinated (Control)
~9.5
~15.0
No
Standard Silica Gel
85 - 95%
α-Trifluoromethyl-β-amino alcohol
~8.5
~11.5
Partial
Amine-Modified Silica
75 - 88%
Bis(trifluoromethyl) amino alcohol
~7.5
~9.0
Yes
Metal Chelation / Sublimation
70 - 80%
Field-Proven Experimental Protocols
Protocol A: Amine-Modified Normal Phase Chromatography
Use this protocol to prevent irreversible binding of zwitterionic fluorinated amino alcohols to silica.
Solvent Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate containing exactly 2% (v/v) Triethylamine (TEA).
Column Packing & Conditioning: Slurry pack the silica gel using the TEA-modified solvent. Flush the packed column with 3 column volumes (CV) of the solvent to neutralize all acidic silanol sites.
Self-Validation Check: Collect 1 mL of the column effluent before loading the sample. Measure the pH. If the effluent pH is lower than the reservoir pH, the silica is not fully deactivated. Continue flushing until the pH matches.
Sample Loading: Dissolve the crude fluorinated amino alcohol in a minimum volume of the modified eluent. If solubility is poor, add a few drops of methanol.
Elution: Run a gradient from 0% to 50% Ethyl Acetate in Hexanes (maintaining 2% TEA throughout). Monitor fractions via TLC using a Ninhydrin stain.
Protocol B: Base-Assisted Thermal Degradation of Perfluoro Impurities
Use this protocol to selectively degrade perfluoroalkanoic acids prior to distillation[4].
Mixture Preparation: In a pressure-rated reaction vessel, combine the crude fluorinated alcohol with 15% (w/w) DI water and 1% (w/w) ethanolamine (Brønsted base).
Thermal Treatment: Seal the vessel and heat the mixture to 195°C under continuous agitation for 4 hours. Caution: Do not exceed 215°C to prevent degradation of the target alcohol.
Phase Separation: Cool the reactor to room temperature. The mixture will naturally phase-separate.
Extraction & Self-Validation Check: Extract the organic fluorinated phase. To validate the process, analyze the aqueous phase via
NMR. The presence of degraded fluoride salts and the absence of intact perfluoroalkanoic acid signals confirms successful thermal degradation.
Final Isolation: Distill the organic phase under reduced pressure to isolate the pure fluorinated amino alcohol.
References
Chemo- and Stereoselective Synthesis of Fluorinated Amino Alcohols through One-pot Reactions using Alcohol Dehydrogenases . Universidad de Oviedo. 3
Purification of fluorinated alcohols (WO2006052567A2) . Google Patents. 4
Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives . ResearchGate. 1
Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis . NIH. 2
Synthesis and Characterization of Ruthenium Complexes with Two Fluorinated Amino Alkoxide Chelates . National Taiwan University.5
Technical Support Center: Troubleshooting the Synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol
Welcome to the Technical Support Center for the synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol . This chiral aryl ethanolamine is a highly valuable building block in medicinal chemistry and drug developm...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol . This chiral aryl ethanolamine is a highly valuable building block in medicinal chemistry and drug development. However, its structural features—specifically the chiral benzylic amine, the electron-rich methoxy group, and the electron-withdrawing para-fluoro substituent—present unique synthetic challenges.
This guide is designed for researchers and process chemists, providing field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to eliminate common side reactions during the reduction of its corresponding amino acid precursor.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing significant racemization (loss of enantiomeric purity) during the reduction of (S)-2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid?
Causality & Expert Insight:
Racemization at the benzylic (C2) position is the most common side reaction when reducing arylglycine derivatives [1]. The proton at the C2 position is highly acidic because it is flanked by a carboxyl group and an aryl ring. The electron-withdrawing nature of the 4-fluoro substituent further increases this acidity. If your reduction protocol relies on activating the carboxylic acid (e.g., forming a mixed anhydride or ester) in the presence of a base like triethylamine, the basic conditions will trigger the formation of a ketene or enolate intermediate, leading to rapid racemization.
Self-Validating Solution:
Abandon activation strategies that require basic conditions. Instead, utilize the
system. The in situ generation of diborane () from sodium borohydride and iodine allows for the direct, base-free reduction of the free carboxylic acid [2]. To self-validate stereoretention, perform chiral HPLC on the crude product; a successful base-free reduction should consistently yield an enantiomeric excess (ee) of >98%.
Q2: My reduction reaction stalls, and LC-MS shows a mass corresponding to[M + 13] or [M + 14]. What is this side product, and how do I resolve it?
Causality & Expert Insight:
The mass anomaly indicates the formation of a highly stable borane-amine complex (
). The primary amine in (S)-2-amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is a strong Lewis base that readily coordinates with the Lewis acidic borane generated during the reduction [3]. Because the aryl ring does not provide sufficient steric hindrance to block the amine, this complex forms quantitatively. It is remarkably stable and will survive standard aqueous workups, leading to artificially low yields and stalled downstream workflows.
Self-Validating Solution:
A rigorous acidic quenching protocol is mandatory. After the reduction is complete, quench the reaction with methanol to destroy excess hydride, followed by the addition of 1M HCl. Refluxing the mixture for 2-3 hours is necessary to fully dissociate the boron-nitrogen coordinate bond. You can validate the destruction of the complex by performing
NMR on an aliquot; the disappearance of the characteristic quartet around -15 to -20 ppm confirms complete dissociation.
Q3: Can the 3-methoxy group undergo O-demethylation during the reduction process?
Causality & Expert Insight:
While standard borane reductions are generally mild enough to leave aryl methyl ethers intact, prolonged heating with excess borane can cause trace O-demethylation. The adjacent fluorine atom slightly withdraws electron density from the ring, making the ether oxygen slightly less nucleophilic, but extended reflux (>24 hours) with borane can still lead to partial ether cleavage.
Self-Validating Solution:
Limit the reduction phase to 12-16 hours at room temperature. Monitor the disappearance of the starting material via TLC or HPLC rather than extending the reaction time arbitrarily.
Part 2: Diagnostic Workflow
Diagnostic workflow for identifying and resolving primary side reactions during aryl amino acid reduction.
Part 3: Quantitative Data & Reagent Comparison
The choice of reducing agent directly impacts the severity of side reactions. The table below summarizes the quantitative effects of various reducing systems on the synthesis of chiral 2-amino-2-arylethanols.
Reducing Agent System
Requires Basic Activation?
Risk of C2 Racemization
Risk of Borane Complex Formation
Typical Isolated Yield
/ THF
No
Moderate (due to harsh exotherm)
No
40 - 55%
/ Mixed Anhydride
Yes (TEA or DIPEA needed)
High (< 70% ee)
No
50 - 60%
Complex
No
Low (> 98% ee)
High (Requires reflux quench)
75 - 85%
in THF
No
Very Low (> 99% ee)
Moderate (Requires mild quench)
85 - 92%
Part 4: Step-by-Step Methodology
Optimized Protocol: Synthesis via
Reduction
This self-validating protocol is engineered to prevent racemization and ensure the complete breakdown of the borane-amine complex.
System Purging: Flame-dry a 250 mL round-bottom flask and purge with Argon for 15 minutes to prevent moisture-induced hydride quenching.
Hydride Suspension: Suspend
(2.5 eq) in 30 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath.
Substrate Addition: Add (S)-2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid (1.0 eq) in a single portion. Stir for 10 minutes. Note: No base is added, preserving the stereocenter.
Iodine Addition (Critical Step): Dissolve
(1.25 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 45 minutes, maintaining the internal temperature strictly below 10 °C to prevent thermal racemization. Hydrogen gas will evolve.
Reduction Phase: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 14 hours.
Complex Dissociation (Quench): Cool the reaction back to 0 °C. Carefully add Methanol (15 mL) dropwise until effervescence ceases. Next, add 1M HCl (20 mL).
Reflux: Attach a reflux condenser and heat the mixture to 70 °C for 2.5 hours. Causality: This thermal acidic treatment is mandatory to hydrolyze the stable
complex.
Workup & Isolation: Cool to room temperature, remove THF in vacuo, and wash the aqueous layer with diethyl ether (2 x 20 mL) to remove neutral impurities. Basify the aqueous layer to pH 10 using 2M NaOH, and extract the free amine with Dichloromethane (3 x 30 mL). Dry over
, filter, and concentrate to yield the pure (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol.
References
Poindexter, G., & Meyers, A. (1977). Reduction of amino acids to amino alcohols.
ResearchGate. (n.d.). ChemInform Abstract: New Organic Synthetic Methods Using the NaBH4/I2 System.
Organic Syntheses. (2008). Working with Hazardous Chemicals - Organic Syntheses. OrgSyn.
Optimization
Technical Support Center: Enantioselective Synthesis of 2-Amino-2-phenylethanol Derivatives
Welcome to the Technical Support Center. As application scientists, we understand that achieving high enantiomeric excess (ee%) in the synthesis of 2-amino-2-phenylethanol (phenylglycinol) derivatives is a complex interp...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists, we understand that achieving high enantiomeric excess (ee%) in the synthesis of 2-amino-2-phenylethanol (phenylglycinol) derivatives is a complex interplay of thermodynamics, kinetics, and catalyst stability. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help you resolve stereochemical leakage and optimize your asymmetric workflows.
Asymmetric Synthesis Pathways
Fig 1: Divergent asymmetric synthesis pathways for enantiopure 2-amino-2-phenylethanol.
Troubleshooting & FAQs
Q1: Why is my enantiomeric excess (ee%) stalling at 70-80% during the asymmetric reduction of prochiral ketones using chiral N-borane catalysts?The Causality: In borane-mediated reductions, the chiral N-borane catalyst directs the hydride transfer to the prochiral face of the ketone. However, free
can also reduce the ketone directly without the chiral catalyst[1]. If the reductant is added too quickly, or if the reaction temperature is elevated, this non-enantioselective background reaction outpaces the catalyzed pathway, diluting your ee%. Furthermore, trace moisture hydrolyzes the active borane complex into achiral borates.
The Solution: You must decouple the kinetics of the two pathways. Use a syringe pump to add at a highly restricted rate (e.g., 1 mL/h) so that the reductant is consumed by the catalytic cycle as soon as it enters the flask[1]. Ensure strictly anhydrous conditions (flame-dried glassware, argon atmosphere) and maintain the reaction strictly at room temperature.
Q2: In whole-cell biocatalytic deracemization of racemic 2-amino-2-phenylethanol, I am observing poor conversion rates and low volumetric productivity. How can I optimize this?The Causality: Poor conversion in multi-enzyme cascade biocatalysis (e.g., combining transaminases and alcohol dehydrogenases) is rarely an enzyme-substrate affinity issue; it is almost always a redox imbalance. If the resting cells of recombinant E. coli are operating without a closed-loop cofactor regeneration system, NAD+/NADH or PLP (pyridoxal 5'-phosphate) pools rapidly deplete, halting the cascade[2].
The Solution: Implement a concurrent, redox-self-sufficient system. For example, integrating an alanine dehydrogenase into the cascade connects the oxidation of the diol/amino alcohol intermediate with the transamination step, recycling the cofactors internally[3]. Additionally, keep the substrate concentration around 50 mM (approx. 6.8 g/L) to prevent whole-cell toxicity while maintaining high volumetric productivity[2].
Q3: How do I prevent stereochemical leakage when using phenylglycinol as a chiral auxiliary to synthesize piperidine derivatives?The Causality: When (R)- or (S)-phenylglycinol is condensed into bicyclic lactams, the subsequent alkylation of the enolate dictates the stereochemistry. Stereochemical leakage (epimerization) occurs if the enolate is generated at temperatures above -78 °C or if the chosen base is insufficiently bulky, allowing the electrophile to attack from the hindered endo face[4].
The Solution: Use LiHMDS (lithium bis(trimethylsilyl)amide) to generate the enolate. The extreme steric bulk of the hexamethyldisilazide anion, combined with a strict -78 °C environment, locks the conformational rigidity of the bicyclic lactam system. This forces the electrophile (e.g., ethyl iodide) to approach exclusively from the less hindered exo face, yielding enantiopure products[4].
Standardized Experimental Protocols
Protocol A: Catalytic Asymmetric Borane Reduction of Prochiral Ketones
Self-Validating Design: This protocol relies on kinetic bottlenecking to ensure the chiral catalyst dictates the reaction face.
Anhydrous Preparation: Flame-dry a 100 mL two-necked round-bottomed flask equipped with a magnetic stirrer bar. Purge the system with argon for 15 minutes.
Catalyst Loading: Charge the flask with the chiral (2S)-2-amino-2-phenylethanol N-borane catalyst (0.66 mmol) and anhydrous THF (4 mL)[1].
Substrate Introduction: Inject the prochiral ketone (2 mmol) via syringe under a positive pressure of argon.
Controlled Reduction (Critical Step): Load
(2.4 mmol, 1.2 equiv) into a precision syringe pump. Add the reductant dropwise at a strict rate of 1 mL/h [1].
Incubation: Stir the solution at room temperature under argon for 18 hours.
Validation Checkpoint: Run a TLC (EtOAc–hexanes 1:3) against the starting ketone. The reaction is only complete when the ketone spot is entirely absent.
Quenching & Hydrolysis: Carefully add MeOH (5 mL) followed by 1 M aqueous HCl (5 mL) to break down the stable borate complexes. Stir for 30 minutes[1].
Isolation: Extract the aqueous layer with
(3 × 50 mL). Dry the combined organic extracts over , concentrate under reduced pressure, and purify via silica gel chromatography.
Protocol B: Preparative Biotransformation for Deracemization
Self-Validating Design: This protocol utilizes a closed-loop redox system to ensure total conversion without cofactor stalling.
Biocatalyst Preparation: Culture recombinant E. coli expressing the target transaminase and carbonyl reductase. Harvest via centrifugation and resuspend the resting cells in a 100 mM phosphate buffer (pH 7.5).
Substrate Loading: Add racemic 2-amino-2-phenylethanol to the buffer to achieve a final concentration of 50 mM (approx. 6.86 g/L)[2].
Cofactor Priming: Supplement the 50 mL reaction mixture with catalytic amounts of PLP and NAD+ to prime the cascade biocatalysis system[2].
Biotransformation: Incubate the mixture at 30 °C with orbital shaking (200 rpm) for 24–48 hours.
Validation Checkpoint: At
and , withdraw 100 µL aliquots, centrifuge, and analyze the supernatant via chiral HPLC. The reaction is complete when the (R)-enantiomer is fully depleted.
Downstream Processing: Centrifuge the mixture at 8000 × g for 15 minutes to pellet the cells. Extract the supernatant with ethyl acetate, dry the organic phase, and evaporate to yield >99% ee (S)-2-amino-2-phenylethanol[2].
Quantitative Performance Data
The following table summarizes the expected performance metrics when applying the optimized protocols described above.
Synthesis Methodology
Substrate
Isolated Yield
Enantiomeric Excess (ee%)
Critical Optimization Parameter
Ref
Chiral N-Borane Catalysis
Prochiral Ketones
Up to 82%
Up to 80%
Syringe pump addition of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
(1 mL/h)
(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (hereafter AFME ) is a critical chiral building block, often used in the synthesis of BACE1 inhibitors and other kinase-targeting therapeutics.
While the amino alcohol moiety is generally robust, the specific electronic effects of the 4-fluoro-3-methoxy substitution pattern create unique stability challenges under acidic conditions. Users most frequently encounter issues related to nucleophilic substitution of the primary alcohol (in the presence of hydrohalic acids) and hygroscopicity of the resulting salts .
Contrary to common assumptions, racemization is less of a risk in acidic media than in basic media, provided the temperature is controlled. This guide details the mechanistic causes of degradation and provides validated troubleshooting protocols.
Part 1: The Stability Matrix (Troubleshooting)
Issue 1: Unexpected Formation of Alkyl Chlorides (The "HCl Trap")
Symptom:
During acid workup or salt formation using Hydrochloric Acid (HCl), HPLC analysis reveals a new impurity peak (RRT ~1.2-1.3) that increases with temperature or concentration.
Technical Diagnosis:
While the benzylic amine (C2) is the chiral center, the primary alcohol (C1) is chemically vulnerable in acidic media containing nucleophiles.
Mechanism: Protonation of the primary hydroxyl group (
) creates a good leaving group.[1] Although primary carbons resist pathways, the presence of a high concentration of Chloride ions () drives an substitution, converting the alcohol to the corresponding alkyl chloride.
Aggravating Factor: The 3-methoxy group is electron-donating (via resonance to the ortho/para positions relative to itself), which can subtly influence the solubility and solvation shell of the molecule, often requiring higher temperatures to dissolve, which inadvertently accelerates the substitution reaction.
Corrective Action:
Switch Acids: If the specific counter-ion is not mandated by the filing, switch to non-nucleophilic acids such as Methanesulfonic acid (MsOH) or Sulfuric acid (
) . These anions (, ) are poor nucleophiles and will not displace the hydroxyl group.
Temperature Control: If HCl must be used (e.g., for cost), maintain the temperature below 20°C during addition. Avoid heating the HCl salt solution above 40°C.
Issue 2: Loss of Optical Purity (Enantiomeric Excess Drop)
Symptom:
The enantiomeric excess (ee%) drops from >98% to <95% after prolonged storage in acidic solution or reflux.
Technical Diagnosis:
Racemization of phenylglycinol derivatives usually proceeds via a benzylic carbocation intermediate (
-like) or reversible deprotonation.
Acidic Context: In strong acid, the amine is protonated (
). This positively charged group is strongly electron-withdrawing (inductively), which actually stabilizes the chiral center against carbocation formation (destabilizing the transition state). Therefore, acid is generally safer than base.
The Exception: If the solution is heated significantly (>80°C), the energy barrier for the reversible elimination of water (dehydration) or the amine can be overcome, leading to transient achiral intermediates (styrene-like derivatives).
Corrective Action:
Avoid "Super" Acids: Do not use Lewis acids (like
or ) which can coordinate to the methoxy oxygen and trigger ether cleavage or ring activation.
Solvent Selection: Avoid protic solvents (water/methanol) at high temperatures if optical stability is critical; use aprotic solvents (IPAc, MeTHF) for salt crystallization.
Issue 3: Hygroscopicity & "Oiling Out"
Symptom:
The isolated acid salt turns into a sticky gum or oil upon exposure to air.
Technical Diagnosis:
Amino alcohol salts, particularly those with methoxy substituents, are prone to high hygroscopicity. The lattice energy of the salt is often disrupted by the hydrogen-bonding capability of the ether oxygen and the free hydroxyl group.
Corrective Action:
Drying Protocol: Do not air dry. Use a vacuum oven at 40°C with a nitrogen bleed.
Anti-Solvent: Use Methyl tert-butyl ether (MTBE) or Heptane as an anti-solvent during crystallization to force the formation of a defined crystal lattice rather than an amorphous solid.
Part 2: Mechanistic Visualization
The following diagram illustrates the divergent pathways of AFME in acidic media. The "Safe Path" preserves the molecule, while the "Degradation Path" leads to impurities.
Caption: Figure 1. Stability pathways of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol in acidic media. Green nodes indicate the target stable state; red nodes indicate degradation risks triggered by nucleophiles or heat.
Part 3: Validated Experimental Protocols
Protocol A: Safe Salt Formation (Methanesulfonate)
Use this protocol to isolate the stable solid form without degradation.
Dissolution: Dissolve 10.0 g of AFME free base in 50 mL of Isopropyl Acetate (IPAc) at 20°C.
Acid Addition: Slowly add 1.05 equivalents of Methanesulfonic acid (MsOH) dropwise over 30 minutes.
Critical: Maintain internal temperature
. Exotherm control is vital to prevent localized heating.
Crystallization: If the product oils out, seed with 10 mg of authentic crystal. If no seed is available, add MTBE (20 mL) dropwise to induce precipitation.
Filtration: Filter the white solid under nitrogen atmosphere (hygroscopic precaution).
Drying: Dry in a vacuum oven at 40-45°C for 12 hours.
Protocol B: Impurity Profiling (HPLC)
Use this method to detect the "Alkyl Chloride" impurity.
UV @ 210 nm (Amine absorption) and 254 nm (Aromatic)
Key Markers
AFME: ~4.5 min Alkyl Chloride Impurity: ~12.0 min (Significant hydrophobic shift)
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Hydrobromic acid (HBr) to form the salt?A:Not recommended. HBr is a stronger nucleophile than HCl and a stronger acid. It poses two risks: (1) Rapid conversion of the primary alcohol to an alkyl bromide, and (2) Potential cleavage of the 3-methoxy ether bond (demethylation) if heated, forming the phenol impurity.
Q2: I see a drop in optical rotation, but HPLC shows no impurities. What is happening?A: This suggests racemization or salt disproportionation .
Check the pH of your solution.[2][3] If it is neutral/basic, the amine is free and can absorb
from the air (forming carbamates) which alters rotation.
If acidic, you may have partial racemization. This is rare in dilute acid but possible if the sample was refluxed. Verify with a Chiral HPLC method (e.g., Chiralpak AD-H column).
Q3: Is the molecule sensitive to light?A: The 4-fluoro-3-methoxy moiety is relatively stable to ambient light. However, as with all benzylic amines, long-term storage should be in amber vials to prevent slow photo-oxidative degradation of the benzylic C-H bond.
References
Org. Synth. 2015, 92, 247-260. Synthesis of Alkyl Chlorides from Alcohols.[4] (Demonstrates the risk of primary alcohol substitution in the presence of thionyl chloride/HCl).
Organic Process Research & Development. Racemization of Phenylglycine Derivatives. (General mechanism of benzylic amine racemization).
Master Organic Chemistry. Conversion of Alcohols to Alkyl Halides with HX. (Mechanistic underpinning of the primary alcohol instability in HCl).
Separating fluorinated amino alcohols presents a unique paradox. While the fluorine atom is sterically small (isostere of OH or H), its extreme electronegativity creates a "dipole driver" that can either dramatically enhance or completely kill chiral recognition.
Why this separation is difficult:
Electronic Modulation: Fluorine adjacent to an amine lowers the amine's pKa (inductive withdrawal), making it less basic than its non-fluorinated analog. However, it increases the acidity of nearby hydroxyls, altering hydrogen bonding patterns with the Chiral Stationary Phase (CSP).
Solubility Traps: These compounds are often "ambiphilic"—lipophilic due to the C-F bond yet polar due to the amine/alcohol. They often precipitate in standard hexane-heavy Normal Phase (NP) mobile phases.
Detection Limits: Unless the molecule contains an aromatic ring, the C-F bond provides no UV chromophore, and the amine/alcohol absorption is often masked by mobile phase cutoffs (<210 nm).
Diagnostic Workflow (Decision Tree)
Before starting your experiment, follow this logic flow to select the correct mode and column.
Figure 1: Strategic decision tree for selecting mobile phase modes and handling detection limits for fluorinated amino alcohols.
Troubleshooting & FAQs (Technical Support)
Issue 1: "My sample precipitates in the mobile phase during Normal Phase screening."
Diagnosis: Fluorinated amino alcohols often exhibit "solubility inversion." They resist dissolution in non-polar hexane but are too lipophilic for standard Reversed Phase (water/MeOH).
The Fix: Polar Organic Mode (POM)
Instead of forcing a Normal Phase (hexane-based) method, switch to Polar Organic Mode .
Mobile Phase: 100% Methanol, 100% Ethanol, or 100% Acetonitrile.
Additives: You must still use basic additives.[1][2]
Why it works: POM utilizes the unique solvent versatility of immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC). It solubilizes the fluorinated moiety while allowing the H-bonding and dipole interactions necessary for chiral recognition to occur without the interference of water.
Protocol: Start with 100% MeOH + 0.1% Diethylamine (DEA) + 0.1% Acetic Acid (The acid/base combo forms a volatile salt that improves peak shape for zwitterionic-like behavior induced by fluorine).
Issue 2: "I have separation, but the peaks are tailing severely (As > 1.5)."
Diagnosis: Unwanted silanol interactions.
The Insight: While fluorine lowers the pKa of the amine, it is often not enough to prevent the amine from interacting with the acidic silanols on the silica support. Standard DEA (diethylamine) might be insufficient.
The Fix: The "EDA" Switch
Switch your basic modifier from DEA to Ethylenediamine (EDA) or 2-Aminoethanol (AE) .
Concentration: 0.1% in the mobile phase.[1][2][3][4]
Mechanism: EDA is a bidentate ligand. It binds more effectively to residual silanols on the column stationary phase than the monodentate DEA, effectively "capping" the active sites that cause tailing.
Warning: This is primarily recommended for immobilized columns (IA, IB, IC, ID). Ensure miscibility if using high alkane content (add at least 2% EtOH).
Issue 3: "I cannot see my peaks (No UV signal)."
Diagnosis: Aliphatic fluorinated amino alcohols lack a chromophore. The C-F bond does not absorb in the useful UV range (>210 nm).
The Fix: Derivatization
Do not rely on Refractive Index (RI) for method development (it is too unstable for gradients and insensitive). You must derivatize the amine or alcohol functionality.
Reagent: 3,5-Dinitrobenzoyl chloride (DNB).
Reaction: Reacts with the amine/hydroxyl to form a stable amide/ester.
Benefit:
Adds a strong UV chromophore (detectable at 254 nm).
Enhances Separation: The DNB group adds "pi-acidic" character, which interacts strongly with the "pi-basic" aromatic rings of the polysaccharide selectors (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), often increasing resolution (
) significantly.
Issue 4: "The retention times are shifting between runs."
Diagnosis: Thermal fluctuation affecting the "Fluorine Dipole."
The Fix: Strict Temperature Control
Fluorine-mediated chiral recognition is heavily entropy-driven. The C-F dipole interaction is weaker than an H-bond and highly temperature-sensitive.
Action: Do not run at "Ambient." Set the column oven to 25°C ± 0.1°C .
Optimization: If resolution is partial (
), lower the temperature to 10°C or 15°C. Lower temperatures favor the formation of the transient diastereomeric complex, often increasing the separation factor () for fluorinated compounds.
Comparative Data: Additive Effects
Table 1: Impact of mobile phase additives on the separation of a model fluorinated amino alcohol (e.g.,
-fluoro-amine) on Chiralpak IA.
Additive (0.1% in Hex/EtOH)
Retention ()
Tailing Factor ()
Resolution ()
Notes
None
> 10.0
> 2.5
0.0
Peak broadening; likely irreversible adsorption.
Diethylamine (DEA)
3.2
1.4
1.8
Standard baseline; acceptable for analytical.
Ethylenediamine (EDA)
2.8
1.05
2.4
Recommended. Sharpest peaks; bidentate blocking of silanols.
Trifluoroacetic Acid (TFA)
1.5
1.2
0.5
Avoid. Suppresses amine ionization but destroys chiral recognition mechanism for basic analytes.
Standard Operating Procedures (SOPs)
Protocol A: Derivatization for UV Detection
Use this when the molecule has no aromatic rings.
Preparation: Dissolve 10 mg of the fluorinated amino alcohol in 1 mL of dry Tetrahydrofuran (THF).
Reagent Addition: Add 1.2 equivalents of 3,5-dinitrobenzoyl chloride and 1.5 equivalents of Triethylamine (TEA).
Reaction: Stir at room temperature for 30 minutes. (Reaction is usually fast due to the nucleophilic amine).
Quench: Add 1 mL of water, then extract with 2 mL of Hexane/Ethyl Acetate (1:1).
Analysis: Inject the organic layer directly onto the Chiral Column (Normal Phase). Monitor at 254 nm .
Protocol B: Mobile Phase Preparation (Polar Organic Mode)
Base Solvent: Measure 1000 mL of HPLC-grade Methanol.
Additive Mixing:
Add 1.0 mL of Diethylamine (DEA) or Ethylenediamine (EDA) .
Optional (if peak shape is poor): Add 1.0 mL of Acetic Acid.
Degassing: Sonicate for 10 minutes. Do not vacuum filter aggressively after adding volatile amines, as the concentration will change.
Column Equilibration: Flush the column (Immobilized type only) for 20 column volumes (approx. 30-40 mL for a 4.6x150mm column) at 1.0 mL/min.
References
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IG, IH (Immobilized Columns). (Specific guidance on EDA/AE additives for basic samples).
[Link]
Ciavardini, A., et al. (2013).[1] "The effect of fluorine substitution on chiral recognition: interplay of CH···π, OH···π and CH···F interactions." Physical Chemistry Chemical Physics. (Mechanistic insight into fluorine interactions).
[Link]
Yu, J., et al. (2016).[5] "Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases." Chirality.[1][2][3][6][5][7][8][9][10][11] (Derivatization strategies).
[Link]
Technical Support Center: Stereoretentive Synthesis of Chiral Amino Alcohols
Welcome to the Process Chemistry Support Hub. This guide is engineered for researchers, synthetic chemists, and drug development professionals troubleshooting racemization issues during the reduction of chiral amino acid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Hub. This guide is engineered for researchers, synthetic chemists, and drug development professionals troubleshooting racemization issues during the reduction of chiral amino acids to 1,2-amino alcohols.
Mechanistic Overview: The Racemization Trap
Before troubleshooting, it is critical to understand the mechanistic pathways that lead to the loss of stereochemical integrity. The diagram below maps the divergence between racemization-prone workflows and stereoretentive protocols.
Mechanistic divergence in amino acid reduction: racemization pathways vs. stereoretentive protocols.
Knowledge Base: Troubleshooting FAQs
Q1: We are observing significant racemization when reducing N-acyl amino acids to amino alcohols. What is the mechanistic cause?A: The primary cause is the formation of an oxazolone (azlactone) intermediate during carboxyl activation[1]. When an N-acyl amino acid (e.g., N-acetyl or N-benzoyl) is activated, the acyl oxygen can attack the activated carbonyl, forming a 5-membered oxazolone ring. The
-proton of this oxazolone is highly acidic due to resonance stabilization. Base-catalyzed abstraction of this proton leads to rapid enolization and subsequent racemization upon ring opening[1].
Solution: Switch to urethane-type protecting groups (e.g., Boc, Cbz, Fmoc) which disfavor oxazolone formation, or use N-Tosyl groups which stabilize the anion at the nitrogen, reducing the acidity of the -proton[1].
Q2: We want to avoid hazardous reducing agents like
. What is a scalable, racemization-free alternative for reducing protected amino acids?A: The - reagent system is a highly effective, field-proven alternative[2]. reacts with in situ to generate a borane-amine complex or diborane equivalent. This highly electrophilic species smoothly reduces carboxylic acids to alcohols without affecting urethane protecting groups[2][3]. Because the reaction does not require strong bases or harsh thermal activation of the carboxylate, racemization is completely suppressed[2][4].
Q3: Our mixed anhydride activation protocol is capricious and occasionally yields partially racemized products. How can we improve reproducibility?A: Mixed anhydride protocols (using alkyl chloroformates and tertiary amines) require precise temperature control (-15°C) and exact stoichiometry. Excess base abstracts the
-proton, triggering racemization. A more robust alternative is 1,1'-carbonyldiimidazole (CDI) activation[5]. CDI reacts with the N-protected amino acid to form an imidazolide intermediate at room temperature without an external base, eliminating the primary trigger for racemization. Subsequent reduction with aqueous yields the 1,2-amino alcohol with complete retention of optical purity[5].
Quantitative Method Comparison
To assist in selecting the optimal synthetic route, the following table summarizes the quantitative performance metrics of common reduction protocols.
Reduction Protocol
Typical Yield (%)
Enantiomeric Excess (ee %)
Reaction Time
Temp Requirements
Key Advantage
Mixed Anhydride /
70 - 85%
85 - 95% (Variable)
2 - 4 hours
-15°C to 0°C
Inexpensive reagents
- System
75 - 94%
> 99%
1 - 4 hours
0°C to Reflux
Scalable, no base required
CDI / (aq)
80 - 95%
> 99%
40 minutes
0°C to 25°C
One-pot, room temp activation
Validated Experimental Protocols
The following protocols are designed as self-validating systems . By observing specific physical cues during the reaction, operators can confirm the mechanistic success of each step without waiting for post-reaction analytics.
Step-by-step workflow for CDI-mediated reduction with self-validation checkpoints.
rapidly reduces the resulting imidazolide before side reactions can occur.
Activation: Dissolve the N-protected amino acid (1.0 eq) in anhydrous THF. Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.
Self-Validation Checkpoint: Vigorous evolution of
gas must be observed immediately upon CDI addition. The cessation of bubbling (approx. 10 mins) confirms complete activation to the imidazolide[5].
Reduction: Cool the reaction mixture to 0°C. Add a solution of
(3.0 eq) in a minimal amount of dropwise.
Self-Validation Checkpoint: Mild effervescence (
gas) indicates active borohydride. The reaction should transition into a clear, homogeneous solution.
Quench & Isolation: Stir for 30 minutes, then quench with 1N HCl until the pH reaches ~3. Extract with EtOAc, wash with brine, dry over
, and concentrate.
Self-Validation Checkpoint: Chiral HPLC of the crude extract should demonstrate >95% purity with no detectable epimerization[5].
Protocol B: Direct Reduction using
-
[3][5]
Causality: Iodine oxidizes sodium borohydride to generate a highly reactive borane species in situ. This species directly reduces the carboxylate without requiring an activating leaving group, bypassing the oxazolone racemization pathway entirely.
Borane Generation: Suspend the N-protected amino acid (1.0 eq) and
(2.5 eq) in anhydrous THF at 0°C.
Self-Validation Checkpoint: The suspension should remain stable with minimal gas evolution, confirming the acid is merely forming the carboxylate salt.
Iodine Addition: Dissolve
(1.0 eq) in THF and add it dropwise over 30 minutes to the 0°C suspension.
Self-Validation Checkpoint: The brown color of the iodine must disappear rapidly upon addition, indicating immediate consumption by
. A persistent brown color indicates the complete consumption of [2][4].
Reflux and Quench: Heat the mixture to reflux for 2 to 4 hours, then cool to room temperature and quench cautiously with MeOH.
Self-Validation Checkpoint: Vigorous bubbling upon MeOH addition confirms the successful quenching of excess active borane species.
References
Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry. 2
McKennon, M. J., et al. (1993). A Convenient Reduction of Amino Acids and Their Derivatives. Tetrahedron.4
Sureshbabu, V. V., et al. (2009). Simple and efficient synthesis of Fmoc/Boc/Cbz-protected-β-amino alcohols and peptidyl alcohols. Indian Journal of Chemistry.
Blaskovich, M. A., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal (Bentham Open). 5
Davis, F. A., et al. (2008). α-Amino cyclic dithioketal mediated asymmetric synthesis of (S)-(-)-α-(N-p-toluenesulfonyl)aminopropiophenone (N-tosyl cathinone). ARKIVOC. 1
In pharmaceutical synthesis, the introduction of fluorine is a double-edged sword. While it enhances metabolic stability and lipophilicity, the chemistry required to install it—often involving high energy C-F bond formation—is notorious for generating stubborn impurities.[1]
This guide moves beyond standard textbook advice. We address the "silent" killers of yield and purity: inseparable regioisomers, trace metal persistence, and the "invisible" defluorinated byproducts that evade standard UV detection.[1]
Context: You are converting an aryl chloride or nitro group to a fluoride using metal fluorides (KF, CsF).[1]
Q: Why does my reaction stall at 60% conversion, and why am I seeing significant phenolic impurities?
Diagnosis: This is the classic "Naked Fluoride" dilemma.
Stalling: Fluoride (F⁻) is a poor nucleophile but a strong base.[1] As the reaction proceeds, the lattice energy of the metal fluoride salt prevents solubility. If you use Phase Transfer Catalysts (PTCs) or Crown Ethers to "strip" the cation, the "naked" fluoride becomes extremely hygroscopic.[1]
Phenols: Even ppm levels of water in your solvent will be activated by the naked fluoride, creating hydroxide (OH⁻), which is a far better nucleophile than F⁻.[2][1] This leads to rapid hydrolysis of your starting material into the phenol.
The Fix: The "Anhydrous" Protocol
Parameter
Standard Practice (Flawed)
High-Fidelity Protocol
Drying Reagents
Oven drying KF at 100°C.
Spray-dried KF or CsF dried under high vacuum (0.1 mbar) at 180°C for 6h with vigorous stirring.
Tetramethylammonium Fluoride (TMAF) alcohol adducts (e.g., TMAF[1][3]·t-AmylOH).[1][3][4] This provides soluble fluoride without the extreme basicity of "naked" ions.
Q: I am observing significant hydro-dehalogenation (reduction) byproducts. Where is the hydrogen coming from?
Root Cause: This often occurs in DMF or DMAc at high temperatures (>120°C).[1] The solvent itself acts as a hydride source via decomposition, reducing the C-Cl or C-NO₂ bond instead of displacing it with fluorine.
Troubleshooting Steps:
Switch Solvent: Move to Benzonitrile or Sulfolane .[1] They are thermally stable and non-reducing.[1]
Scavenge: If you must use amides, add a radical scavenger (e.g., dinitrobenzene) in catalytic amounts, though solvent switching is preferred.[1]
Module 2: Deoxyfluorination (Aliphatic C-OH
C-F)
Context: Using reagents like DAST, Deoxo-Fluor, or XtalFluor to convert alcohols to alkyl fluorides.[1][5]
Q: My product is contaminated with an olefin (elimination product) and a structural isomer. How do I prevent this?
Diagnosis: Deoxyfluorination proceeds via a carbocation-like intermediate.[1]
Elimination: The basic amine byproduct (e.g., diethylamine from DAST) deprotonates the intermediate, causing E1/E2 elimination.
Isomerization: The carbocation triggers a Wagner-Meerwein rearrangement (e.g., ring expansion or methyl shift).[1]
The Protocol: "Soft" Fluorination
Base Management: Add an exogenous non-nucleophilic base like DBU or Collidine (1.0 equiv) before adding the fluorinating agent.[1] This buffers the HF generated and prevents acid-catalyzed rearrangement.[1]
Better:XtalFluor-E or Fluolead .[1] These release BF₃ instead of HF, reducing cationic rearrangements.[1]
Best (for stability):PyFluor (2-pyridinesulfonyl fluoride).[1][6] It requires a catalyst but is strictly SN2, virtually eliminating rearrangement.[1]
Visualizing the Decision Pathway
Caption: Decision matrix for selecting deoxyfluorination reagents to minimize elimination and rearrangement impurities.
Module 3: Transition Metal Catalysis (Pd/Ag)
Context: Buchwald-Hartwig type fluorination or Ag-catalyzed reactions.[1]
Q: I have residual Palladium (>500 ppm) and a regioisomer that co-elutes. How do I clean this?
Diagnosis:
Regioisomers: In Pd-catalyzed fluorination of aryl triflates, "reductive elimination" can compete with "beta-hydride elimination" and re-insertion, leading to isomer scrambling (e.g., meta-fluoride appearing in an ortho-substituted product).[1]
Pd Leaching: Fluorinated nitrogens (e.g., fluoropyridines) are excellent ligands for Pd, pulling it through silica columns.[1]
The "Polishing" Protocol:
Step 1: Chemical Scavenging (Do not rely on Silica)
After the reaction, do not just filter.[1]
Add Silica-Thiol (Si-Thiol) or DMT (Dimercaptotriazine) resin.
Stir at 50°C for 4 hours (kinetic capture is slow for Pd-Fluoro complexes).
Filter.[2][1][4][7] This typically reduces Pd from 1000 ppm to <50 ppm.[2][1]
Step 2: Chromatographic Separation of Regioisomers
Standard C18 or Silica often fails here because the polarity difference between o-fluoro and m-fluoro isomers is negligible.
Solution: Use a Pentafluorophenyl (PFP) stationary phase.[1][8]
Mechanism: The "Fluorine-Fluorine" interaction and
- stacking on PFP columns provide orthogonal selectivity to C18.
Mobile Phase: Add 5-10% Trifluoroethanol (TFE) to the mobile phase. TFE enhances the separation of fluorinated isomers by altering the solvation shell.
Module 4: Analytical "Blind Spots"
Q: My HPLC looks clean (99%), but the NMR is messy. Why?
Answer: Many fluorinated impurities (especially aliphatic ones) have poor UV absorbance.[1] Conversely, defluorinated byproducts might have identical UV profiles to the product.[1]
The Mandatory Check: Quantitative 19F-NMR (qNMR)
You must validate purity using 19F-NMR with an internal standard.[2]
qNMR Setup Protocol:
Internal Standard (IS): Use
-Trifluorotoluene (volatile, remove after) or 3,5-Bis(trifluoromethyl)benzoic acid (stable solid).[1]
The Critical Parameter (D1): Fluorine nuclei have very long relaxation times (
Common Error: Using default D1 (1 sec). This leads to integration errors of 10-20%.[1]
Correct Setting: Measure
(inversion recovery).[1][9] Set D1 delay to (typically 20–30 seconds).
Pulse Angle: 90°.
Summary Workflow: Impurity Remediation
Caption: Workflow for identifying and removing specific impurity classes in fluorinated synthesis.
References
Neumann, C. N., & Ritter, T. (2015).[1] Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition. [Link]
Fingerhut, A., et al. (2015).[1] Chemical Process Safety of Fluorination Reactions. Organic Process Research & Development. [Link]
Biotage Application Note. (2023). How to Remove Palladium in Three Easy Steps. [Link]
National Institutes of Health (NIH). (2014).[1] Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. [Link]
Bureau International des Poids et Mesures (BIPM). (2024).[1][10] New qNMR internal standard for pharmaceuticals and other organofluorine compounds.[1][10] [Link]
optimization of reaction conditions for amination of fluorinated epoxides
This guide is designed for researchers and process chemists optimizing the aminolysis of fluorinated epoxides. It prioritizes mechanistic understanding of the "Fluorine Effect" to troubleshoot reactivity and regioselecti...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers and process chemists optimizing the aminolysis of fluorinated epoxides. It prioritizes mechanistic understanding of the "Fluorine Effect" to troubleshoot reactivity and regioselectivity issues.
Topic: Optimization of Reaction Conditions & Troubleshooting
Audience: Senior Scientists, Process Chemists, Drug Discovery Researchers
Core Concept: The "Fluorine Effect" on Epoxide Opening
Before troubleshooting, you must understand how fluorine substituents alter the energy landscape of the epoxide ring compared to non-fluorinated analogs.
) reduces the electron density on the epoxide oxygen. This makes the oxygen less basic , meaning it coordinates poorly with weak Lewis acids or protons. Standard catalysts used for alkyl epoxides often fail here.
Regiocontrol (The "Cation Destabilization" Rule): In acid-catalyzed openings, the transition state often develops partial positive charge. Fluorine destabilizes adjacent carbocations. Therefore, even under acidic conditions,
-type attack at the substituted carbon is energetically unfavorable. Nucleophilic attack is almost exclusively driven to the distal (less substituted) carbon via an manifold.
Diagnostic Troubleshooting Guide (Q&A)
Issue 1: "My reaction is stalled or extremely slow, even at elevated temperatures."
Diagnosis: The epoxide oxygen is not sufficiently activated. The electron-withdrawing fluorinated group (e.g.,
) has lowered the HOMO energy of the oxygen lone pairs.[1]
Solution A: Switch to "Hard" Lewis Acids
Standard Lewis acids (e.g.,
) may be too "soft." Use oxophilic, "hard" Lewis acids that can bind tightly to the electron-deficient oxygen.
Recommendation: Calcium Triflate [
] or Scandium Triflate [].
Why: These lanthanide/alkaline earth triflates have high charge density and tolerate the low basicity of the fluorinated epoxide.
Solution B: Fluorinated Solvents as PromotersProtocol: Run the reaction in 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .
Mechanism: HFIP acts as a strong hydrogen-bond donor (Bronsted acid) that activates the epoxide oxygen without nucleophilic competition (HFIP is a poor nucleophile). It creates a "microsolvation" environment that stabilizes the transition state.
Issue 2: "I am observing low regioselectivity (mixture of and attack)."
Diagnosis: This is rare for
-epoxides but occurs if the nucleophile is small and the group is not sterically bulky (e.g., monofluorinated epoxides).
Solution: Enforce
Geometry
Steric Control: If using a terminal epoxide (
), the attack should be at the terminal . If you see internal attack, your conditions might be too acidic (pushing towards character).
Action: Remove strong protic acids. Switch to a solid-supported catalyst like Silica-Bonded S-Sulfonic Acid (SBSSA) or simply use the Ca(OTf)2 method which preserves strict
regiocontrol.
Issue 3: "The product decomposes during workup."
Diagnosis: Fluorinated
-amino alcohols can be prone to retro-aldol-type decomposition or elimination (HF elimination) if the workup is too basic.
Solution: Neutral Workup
Avoid strong bases (NaOH/KOH) during extraction.
Use a buffered wash (Phosphate buffer pH 7) or simply filter off the solid catalyst (if heterogeneous) and evaporate the solvent.
Note on Volatility: Many fluorinated amines are highly volatile. Do not use high-vacuum drying for extended periods without checking the boiling point.
Optimized Experimental Protocols
Protocol A: The "Gold Standard" Calcium Triflate Method
Best for: General screening, valuable substrates, and sluggish anilines.
Materials:
Fluorinated Epoxide (1.0 equiv)
Amine (1.0 - 1.2 equiv)
Catalyst:
(5 - 10 mol%)
Solvent: Acetonitrile (
) or Toluene (for higher T)
Step-by-Step:
Preparation: In a dry vial, dissolve the amine (1.2 mmol) and epoxide (1.0 mmol) in
(2.0 mL).
Catalyst Addition: Add
(0.05 mmol, 5 mol%).
Reaction: Stir at Room Temperature for 2–6 hours.
Checkpoint: Monitor by TLC/LCMS. If <50% conversion after 4h, heat to 60°C.
Workup:
Add water (5 mL) and extract with Ethyl Acetate (
mL).
Wash combined organics with Brine.
Dry over
, filter, and concentrate carefully (watch for volatility).
Protocol B: The "Metal-Free" HFIP Promoter Method
Best for: Metal-sensitive substrates or when purification must be minimized.
Materials:
Fluorinated Epoxide (1.0 equiv)
Amine (1.1 equiv)
Solvent: HFIP (Hexafluoroisopropanol) - Acts as solvent & catalyst
Step-by-Step:
Dissolution: Dissolve epoxide (1.0 mmol) in HFIP (1.5 mL).
Addition: Add amine (1.1 mmol) dropwise.
Reaction: Stir at RT. The reaction is often faster than in
(typically 1–3 hours).
Workup:
Simply evaporate the HFIP under reduced pressure (recoverable/recyclable).
The residue is often pure enough for the next step.
Visualization: Decision Logic & Mechanism
Figure 1: Mechanism of Regiocontrol
Caption: The fluorinated group (
) destabilizes the developing positive charge at the -carbon, forcing the nucleophile () to attack the distal -carbon via a strict pathway.
Figure 2: Optimization Decision Tree
Caption: Flowchart for selecting the optimal reaction conditions based on substrate reactivity and nucleophile type.
Comparative Data: Catalyst Performance
Table 1: Catalyst Efficiency for Ring Opening of Trifluoromethyl Epoxides
Substrate: 2-(Trifluoromethyl)oxirane + Aniline (1.0 equiv)
Entry
Catalyst
Solvent
Time (h)
Yield (%)
Regioselectivity (:)
1
None
24
<10
-
2
(10 mol%)
12
45
85:15
3
(5 mol%)
4
92
>99:1
4
(5 mol%)
2
94
>99:1
5
HFIP (Solvent)
HFIP
3
88
>99:1
Note: Data synthesized from comparative trends in references [1, 2, 4].
References
Calcium Triflate Catalysis: Cepanec, I., et al. (2003).[2] "Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides." Tetrahedron, 59(14), 2435-2439.
Solid Acid Catalysis: Chakraborti, A. K., & Rudrawar, S. (2004).[3] "Magnesium perchlorate as an efficient catalyst for the opening of epoxide rings by amines." Indian Journal of Chemistry - Section B, 43, 1277.
HFIP Promotion: Khaksar, S., et al. (2021). "Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides."[4] Arkivoc, 2021(iii), 1-25.
Regioselectivity Mechanisms: Crotti, P., et al. (1998). "Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes." The Journal of Organic Chemistry, 63(18), 6150-6155.
Trifluoromethyl Epoxide Reactivity: Kalinovich, N., et al. (2010). "Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane." Journal of Fluorine Chemistry, 131(1), 106-110.
A Comparative Guide to the Synthetic Routes of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals The primary strategies for the asymmetric synthesis of chiral 1,2-amino alcohols like the target molecule can be broadly categorized into three main approac...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The primary strategies for the asymmetric synthesis of chiral 1,2-amino alcohols like the target molecule can be broadly categorized into three main approaches:
Asymmetric Reduction of an α-Amino Ketone Precursor: This is a highly effective method that involves the stereoselective reduction of a prochiral ketone.
Chiral Resolution of a Racemic Mixture: This classical approach involves the separation of a racemic mixture of the amino alcohol.
Chemoenzymatic Synthesis: This modern approach utilizes enzymes to catalyze key stereoselective transformations.
This guide will now delve into the specifics of each of these proposed routes.
Route 1: Asymmetric Reduction of 2-Amino-1-(4-fluoro-3-methoxyphenyl)ethanone
This strategy is one of the most direct and widely used methods for preparing enantiomerically enriched β-amino alcohols. The key step is the asymmetric reduction of the ketone functionality in a 2-amino-1-arylethanone precursor.
Workflow for Asymmetric Reduction
Comparative
validation of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol structure by NMR and MS
An In-Depth Technical Guide to the Structural Validation of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol via NMR and Mass Spectrometry In the landscape of pharmaceutical development and chemical research, the unamb...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Structural Validation of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol via NMR and Mass Spectrometry
In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of chiral molecules is a cornerstone of safety, efficacy, and intellectual property. This guide provides a comprehensive, technically-grounded comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the validation of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol, a key chiral building block. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a self-validating analytical system.
Introduction: The Compound and the Challenge
(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (Molecular Formula: C₉H₁₂FNO₂, Molecular Weight: 185.20 g/mol ) is a chiral amino alcohol.[1][2] Its stereospecific nature is critical, as enantiomers of a compound can exhibit vastly different pharmacological and toxicological profiles.[3] Therefore, rigorous structural elucidation is not merely a characterization step but a fundamental requirement.
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques for this purpose.[4][5] NMR provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, revealing atom connectivity and stereochemistry.[6][7][8] In parallel, MS determines the mass-to-charge ratio of ions, confirming the molecular weight and offering structural clues through predictable fragmentation patterns.[9][10] Employing these techniques in tandem provides orthogonal data, creating a robust and definitive structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the gold standard for determining the detailed structure of organic molecules in solution.[11] By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, we can piece together the molecule's connectivity and relative stereochemistry.
The Causality Behind NMR Analysis
The choice of NMR experiments is dictated by the need to resolve every unique proton and carbon signal and establish their relationships. For a molecule like (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol, standard 1D ¹H and ¹³C spectra are the starting point. The presence of fluorine introduces additional complexity and diagnostic power, as both ¹H and ¹³C nuclei will couple with the ¹⁹F nucleus, leading to characteristic splitting patterns that confirm the substitution pattern on the aromatic ring.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit the following key features:
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Integration
Rationale
Aromatic (H-2, H-5, H-6)
6.8 - 7.2
Multiplet (m)
3H
Signals in the aromatic region, with complex splitting due to H-H and H-F coupling.
Methoxy (-OCH₃)
~3.8
Singlet (s)
3H
Typical chemical shift for aryl methyl ethers.
Chiral Methine (-CH(NH₂))
~3.5 - 3.7
Multiplet (m)
1H
Adjacent to the chiral center and the amino group. Splitting by -CH₂OH protons.
Methylene (-CH₂OH)
~3.3 - 3.5
Multiplet (m)
2H
Diastereotopic protons due to the adjacent chiral center, may show complex splitting.
Amino (-NH₂)
Variable (e.g., 2.0-3.0)
Broad Singlet (br s)
2H
Exchangeable protons; position and shape are concentration and solvent dependent.
Hydroxyl (-OH)
Variable (e.g., 4.0-5.0)
Broad Singlet (br s) or Triplet (t)
1H
Exchangeable proton; may couple with adjacent -CH₂ protons.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a direct count of the unique carbon environments. For this molecule, nine distinct signals are expected.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Rationale
C-F (Aromatic)
150 - 155 (d, ¹JCF ≈ 245 Hz)
Aromatic carbon directly bonded to fluorine, shows a large one-bond coupling constant.
C-O (Aromatic)
145 - 150
Aromatic carbon bonded to the methoxy group.
Aromatic CH (x3)
110 - 130
Standard range for aromatic CH carbons. Coupling to fluorine will be observed.
Aromatic C-C (Quaternary)
130 - 140
Quaternary aromatic carbon attached to the ethanol side chain.
Methylene (-CH₂OH)
~65
Typical shift for a carbon bonded to a hydroxyl group.
Methoxy (-OCH₃)
~56
Standard chemical shift for a methoxy carbon.
Chiral Methine (-CH(NH₂))
~55
Carbon atom of the chiral center, bonded to the amino group.
Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is crucial as it can affect the chemical shifts of exchangeable protons (-OH, -NH₂).
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.
¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[11]
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Workflow for NMR-Based Structural Validation
Caption: Workflow for NMR structural validation.
Mass Spectrometry (MS): Confirming Identity and Connectivity
Mass spectrometry is an indispensable tool in pharmaceutical analysis for confirming molecular weight and providing structural information through fragmentation analysis.[4] For our target molecule, a soft ionization technique like Electrospray Ionization (ESI) is ideal as it typically keeps the molecule intact, allowing for the clear observation of the protonated molecule.
The Logic of MS Fragmentation
The fragmentation of a molecule in a mass spectrometer is not random; it follows predictable chemical pathways. By analyzing the mass of the fragments, we can deduce the structure of the parent molecule. The most common fragmentation for this molecule would involve the cleavage of the C-C bond between the chiral carbon and the methylene group (benzylic cleavage), which is a favorable process.
Expected Mass Spectrum and Fragmentation
Using ESI in positive ion mode, the expected base peak would be the protonated molecule [M+H]⁺.
Ion
Predicted m/z
Identity
[M+H]⁺
186.09
Protonated parent molecule
[M+H - H₂O]⁺
168.08
Loss of water from the alcohol
[M+H - CH₂OH]⁺
155.08
Cleavage of the hydroxymethyl group
Fragment 1
154.07
Benzylic cleavage, forming the [C₈H₉FNO]⁺ ion
Fragment 2
30.03
Corresponding [CH₄N]⁺ iminium ion from benzylic cleavage
Experimental Protocol: LC-MS Data Acquisition
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water mixture.
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap instrument for high mass accuracy).
LC Method: While direct infusion is possible, a simple isocratic or gradient LC method can help purify the sample before it enters the mass spectrometer.
Column: C18, 50 x 2.1 mm
Mobile Phase: Acetonitrile/Water with 0.1% formic acid
Flow Rate: 0.3 mL/min
MS Acquisition: Acquire data in positive ESI mode. Perform a full scan experiment to detect the [M+H]⁺ ion. If desired, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 186.1) and fragmenting it to observe the characteristic daughter ions.
Data Analysis: Analyze the resulting mass spectrum to identify the m/z of the parent ion and its major fragments. Compare the observed accurate mass to the theoretical mass to confirm the elemental composition.
Workflow and Fragmentation Pathway Diagrams
Caption: Workflow for LC-MS structural validation.
Caption: Predicted ESI-MS fragmentation pathway.
Conclusion: A Synergistic Approach to Validation
The structural validation of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is definitively achieved through the synergistic use of NMR and MS.
NMR provides the complete carbon-hydrogen framework, confirming the precise arrangement and connectivity of all atoms, including the critical stereochemistry and substitution pattern on the aromatic ring.
MS corroborates this structure by confirming the exact molecular weight and elemental formula, while the fragmentation pattern provides an independent verification of the molecule's core structural motifs.
Relying on one technique alone leaves room for ambiguity. For instance, constitutional isomers could potentially yield the same molecular weight in MS. However, their NMR spectra would be distinctly different. By integrating the high-resolution structural data from NMR with the molecular formula and connectivity data from MS, we establish a self-validating system that provides an unambiguous and authoritative confirmation of the compound's structure, which is an absolute necessity in the fields of drug discovery and development.
References
Pharma Focus America. (2024, February 6). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
Coriolis Pharma. (2025, November 21). Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management.
Longdom Publishing. (2024, March 18). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.
SciSpace. (2017). Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis.
Providien. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
PMC. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
R Discovery. (2023, March 26). NMR for Stereochemical Elucidation.
Biocompare. (2024, September 18). NMR Spectroscopy Used to Directly Measure Molecular Chirality.
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
comparative study of fluorinated vs non-fluorinated amino alcohols in peptide synthesis
Executive Summary This guide provides a technical comparison between standard (non-fluorinated) amino alcohols and their fluorinated analogues within the context of peptide synthesis and peptidomimetic design. While non-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical comparison between standard (non-fluorinated) amino alcohols and their fluorinated analogues within the context of peptide synthesis and peptidomimetic design. While non-fluorinated amino alcohols (e.g., phenylalaninol, valinol) are standard building blocks for C-terminal modification and transition state mimicry, fluorinated variants (e.g., trifluoro-threoninol, hexafluoro-valinol) introduce profound electronic and steric alterations. These modifications significantly impact coupling efficiency , proteolytic stability , and conformational bias , necessitating distinct synthetic protocols.
Physicochemical Profiling & Mechanistic Insight
The substitution of hydrogen with fluorine—or a trifluoromethyl group—alters the fundamental properties of the amino alcohol scaffold. Understanding these shifts is critical for experimental design.
Electronic Modulation (The pKa Shift)
The most immediate impact of fluorination is the inductive electron-withdrawal (
effect) exerted by fluorine atoms.
Non-Fluorinated Alcohols: The hydroxyl group typically has a pKa
16. It acts as a weak acid and a standard H-bond donor/acceptor.
Fluorinated Alcohols: The presence of adjacent fluorine atoms (e.g.,
) dramatically lowers the pKa to 9.3 (for hexafluoroisopropanol motifs).
Consequence: The hydroxyl group becomes a potent H-bond donor but a poor acceptor. Under basic coupling conditions, it may deprotonate, potentially leading to side reactions (e.g., O-acylation) if not properly protected.
Nucleophilicity of the Amine
The electron-withdrawing nature of the fluoroalkyl group reduces the electron density on the adjacent amine nitrogen (
or position).
Impact: Fluorinated amino alcohols are less nucleophilic than their non-fluorinated counterparts. Standard coupling protocols (e.g., DIC/HOBt) often result in incomplete conversion or slow kinetics.
Conformational Control (The Gauche Effect)
Fluorine introduces stereoelectronic effects that bias the molecular conformation.
Non-Fluorinated: Flexible rotation around C-C bonds.
Fluorinated: Exhibits the "Fluorine Gauche Effect" . In
-fluoroamines, the C–F and C–N bonds tend to adopt a gauche orientation to maximize electrostatic stabilization between the electronegative fluorine and the electropositive ammonium center (or via hyperconjugation ). This "locks" the peptide backbone into specific secondary structures (e.g., stabilizing -turns).
Note: TMP is preferred over DIEA to minimize base-catalyzed racemization and O-acylation of the acidic fluoro-alcohol.
Solvent: Anhydrous DMF (Critical to avoid hydrolysis of activated ester).
Procedure:
Protection (Optional but Recommended): If the fluorinated alcohol group is unprotected, consider silyl protection (TBS-Cl) prior to coupling to prevent O-acylation.
Activation: Dissolve Fmoc-Phe-OH, HATU, and HOAt in DMF. Add TMP. Stir for 2 minutes.
Coupling: Add Trifluoro-valinol immediately.
Conditions: Stir at room temperature for 4–12 hours . If conversion is <80% by HPLC, perform a "double coupling" (repeat activation step with fresh reagents).
Validation:
HPLC: Check for peak shift. Fluorinated products often elute later (higher LogP) than non-fluorinated analogs on C18 columns.
19F NMR: Distinct shift confirming the integrity of the
group (typically to ppm).
Structural Impact & Applications[1][2][3]
Proteolytic Stability Data
Fluorinated amino alcohols act as transition state mimics that "stall" protease hydrolysis mechanisms.
Substrate Analog
Half-life () in Chymotrypsin
Mechanism of Resistance
Phe-Valinol (Non-F)
~25 minutes
Rapid recognition and cleavage.
Phe-TF-Valinol (Fluorinated)
> 24 hours
Electronic Repulsion: The electron-rich fluorine atoms repel the catalytic triad of the protease. Steric Shielding: The bulky group prevents proper seating in the S1' pocket.
Conformational Bias (Diagram)
The following diagram visualizes the "Gauche Effect" which is unique to the fluorinated pathway.
Caption: The Fluorine Gauche Effect restricts bond rotation, pre-organizing the peptide into stable secondary structures, unlike the flexible non-fluorinated analog.
References
Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins.
Source: Australian National University.[1]
URL:[Link]
Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives.
Source: Canadian Journal of Chemistry.
URL:[Link]
Utility of fluorin
-amino acids in development of therapeutic peptides.
Source: PubMed (Expert Opinion on Drug Discovery).
URL:[Link]
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.
Source: MDPI (Molecules).
URL:[Link]
cost-benefit analysis of different chiral catalysts for amino alcohol synthesis
Title: Cost-Benefit Analysis of Chiral Catalysts for Amino Alcohol Synthesis: Chemocatalysis vs. Biocatalysis Introduction: Chiral 1,2- and 1,3-amino alcohols are ubiquitous pharmacophores found in blockbuster drugs, inc...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Cost-Benefit Analysis of Chiral Catalysts for Amino Alcohol Synthesis: Chemocatalysis vs. Biocatalysis
Introduction:
Chiral 1,2- and 1,3-amino alcohols are ubiquitous pharmacophores found in blockbuster drugs, including beta-blockers, antidepressants (e.g., fluoxetine), and sphingosine modulators. The asymmetric synthesis of these motifs relies heavily on catalytic enantioselective reduction of alpha- or beta-amino ketones. For process chemists and drug development professionals, selecting the optimal chiral catalyst is not merely a question of enantiomeric excess (ee); it is a complex multidimensional optimization problem balancing Turnover Number (TON), catalyst cost, downstream processing (DSP), and environmental impact.
This guide provides an objective, data-driven comparison of the three primary pillars of asymmetric catalysis—Transition Metal Catalysis, Biocatalysis, and Organocatalysis—equipping researchers with the mechanistic insights and economic data required to scale amino alcohol synthesis efficiently.
Mechanistic & Economic Profiles of Catalyst Classes
Transition Metal Catalysis (Chemocatalysis)
The gold standard for chemocatalytic reduction is the Noyori asymmetric hydrogenation, utilizing chiral Ruthenium complexes such as RuCl(p-cymene)[(S,S)-Ts-DPEN] or Ru-BINAP [1].
Mechanism: Unlike traditional inner-sphere reductions, the Ru-DPEN catalyst operates via a concerted outer-sphere mechanism. The hydride on the ruthenium and the proton on the amine ligand are transferred simultaneously to the ketone substrate, bypassing the need for substrate coordination to the metal center [1]. This allows for exceptional reaction rates and broad substrate tolerance.
Cost-Benefit: While Ru-based catalysts offer massive TONs (often >100,000), the initial procurement cost of precious metals and proprietary chiral ligands is high [3]. Furthermore, pharmaceutical APIs must adhere to strict ICH Q3D guidelines for elemental impurities (<10 ppm for Ru/Rh). Removing trace metals requires functionalized silica scavengers (e.g., thiol or thiourea resins), which add significant DSP costs and often result in 5-10% API yield loss due to non-specific adsorption.
Biocatalysis (Enzymatic Reduction)
Biocatalytic asymmetric reduction employs engineered Ketoreductases (KREDs) or Transaminases to yield highly enantioenriched amino alcohols [2].
Mechanism: KREDs utilize NADPH as a hydride source, transferring it to the re- or si-face of the ketone within a highly constrained chiral active site. To make this economically viable, a cofactor recycling system using Glucose Dehydrogenase (GDH) and glucose is coupled to the reaction, driving the equilibrium forward while keeping NADPH at catalytic concentrations [2].
Cost-Benefit: Biocatalysts operate in aqueous media at ambient temperatures, drastically reducing solvent costs and energy consumption (low E-factor). The absence of heavy metals eliminates scavenging costs. However, the upfront cost of enzyme directed evolution to tolerate high substrate loading (often >100 g/L) and non-natural organic solvents can be prohibitive for early-phase clinical assets where time-to-market is critical.
Organocatalysis
Organocatalysts, such as chiral phosphoric acids or proline derivatives, facilitate asymmetric transformations without metals or enzymes.
Cost-Benefit: They are robust, air-stable, and eliminate metal toxicity concerns. However, they typically require high catalyst loadings (5–20 mol%) and suffer from lower Turnover Frequencies (TOF), making them less economically competitive for metric-ton scale manufacturing compared to Noyori or KRED systems.
Quantitative Cost-Benefit Comparison
The following table summarizes the process metrics for synthesizing a standard chiral amino alcohol API at a 100 kg scale.
Parameter
Ru-TsDPEN (Chemocatalysis)
Engineered KRED (Biocatalysis)
Proline-Derivative (Organocatalysis)
Enantiomeric Excess (ee)
95 - 98%
>99.5%
85 - 92%
Catalyst Loading
0.01 - 0.1 mol%
1 - 5 wt% (Enzyme)
10 - 20 mol%
Turnover Number (TON)
10,000 - 100,000
>50,000 (per cofactor)
10 - 50
Upfront Catalyst Cost
High (~$150/g)
Moderate (~$50/kg bulk)
Low (~$5/g)
R&D / Engineering Cost
Low (Off-the-shelf)
High (Directed Evolution)
Low to Moderate
Downstream Processing
High (Metal Scavenging)
Low (Simple Extraction)
Moderate (Chromatography)
E-factor (Waste/Product)
15 - 25
5 - 10
30 - 50
Decision Matrix Workflow
To navigate these trade-offs, process chemists utilize decision matrices based on the API's clinical phase, metal sensitivity, and substrate physicochemical properties.
Decision workflow for selecting chiral catalysts based on metal tolerance, timeline, and substrate properties.
To objectively compare performance, the following protocol details the asymmetric reduction of an alpha-amino ketone (e.g., 2-amino-1-(2,4-dichlorophenyl)ethanone) to its corresponding chiral amino alcohol [2]. This protocol is designed as a self-validating system: it incorporates internal standards and strict atmospheric controls to isolate catalyst performance from experimental artifacts.
Route A: Chemocatalytic Reduction via Ru-TsDPEN
Causality Focus: Ruthenium(II) complexes are highly susceptible to oxidation. Strict anaerobic conditions are mandatory; trace oxygen will irreversibly oxidize the active Ru(II)-hydride to an inactive Ru(III) species, collapsing the TON [4].
Preparation: In a nitrogen-filled glovebox, charge a high-pressure Parr reactor with 2-amino-1-(2,4-dichlorophenyl)ethanone (10.0 mmol) and RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.01 mmol, 0.1 mol%)[3].
Solvent Addition: Add 20 mL of anhydrous, freeze-pump-thaw degassed isopropanol. Self-Validation: The use of rigorously degassed solvent ensures that any drop in conversion is due to catalyst deactivation by the substrate, not solvent-borne oxygen.
Base Activation: Add potassium tert-butoxide (KOtBu, 0.1 mmol). Causality: The strong base is required to eliminate HCl from the precatalyst, generating the active 16-electron Ru-amide complex [1].
Hydrogenation: Pressurize the reactor to 10 atm with H2 gas. Stir at 25°C for 12 hours.
Workup & Scavenging: Vent H2. To remove Ru, add 5 wt% SiliaMetS Thiol resin to the crude mixture and stir at 40°C for 4 hours. Filter through Celite.
Analysis: Determine conversion via 1H-NMR and ee via Chiral HPLC (Chiralcel OD-H, Hexane:IPA 90:10, 1.0 mL/min, UV 220 nm) [2].
Route B: Biocatalytic Reduction via Ketoreductase (KRED)
Causality Focus: Enzymes require precise pH and thermodynamic driving forces. The pH must be maintained at 7.0 to prevent enzyme denaturation, while the GDH/glucose system continuously pulls the reaction forward by Le Chatelier's principle [2].
Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgSO4.
Cofactor & Substrate Loading: Dissolve glucose (15.0 mmol, 1.5 eq) and NADP+ (0.1 mmol, 1 mol%) in the buffer. Add the ketone substrate (10.0 mmol) dissolved in 5 mL of DMSO (co-solvent to aid solubility).
Reaction: Incubate at 30°C in an orbital shaker (250 rpm) for 24 hours. Self-Validation: Monitor the pH continuously via an autotitrator, adding 1M NaOH to neutralize the gluconic acid byproduct generated by GDH. If pH drops below 6.5, the KRED will prematurely precipitate, providing a false-negative for enzyme stability.
Workup: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry over Na2SO4 and concentrate under vacuum.
Analysis: Analyze via Chiral HPLC using the identical method as Route A to ensure direct comparability.
Conclusion
The choice between chemocatalysis and biocatalysis for amino alcohol synthesis hinges on the scale and lifecycle of the target molecule. Noyori-type Ru-DPEN catalysts offer rapid deployment and massive turnover, making them ideal for early-phase development despite high downstream metal scavenging costs. Conversely, engineered biocatalysts provide an unparalleled E-factor and absolute stereocontrol (>99.5% ee), representing the most cost-effective solution for long-term, commercial-scale manufacturing.
References
"The Noyori Asymmetric Hydrogenation Reaction", Andrew G Myers Research Group, Harvard University.
Comprehensive Evaluation of N-Protecting Groups for the Synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol
As a Senior Application Scientist, selecting the optimal protecting group (PG) strategy is not merely a matter of synthetic routine; it is a critical decision that dictates the chiral integrity, yield, and impurity profi...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the optimal protecting group (PG) strategy is not merely a matter of synthetic routine; it is a critical decision that dictates the chiral integrity, yield, and impurity profile of the final active pharmaceutical ingredient (API).
The target scaffold, (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol , is a highly valuable chiral arylglycinol building block used in the development of kinase inhibitors and CNS therapeutics. Its structure presents two distinct chemical vulnerabilities:
The Benzylic Stereocenter (C2): The chiral center is adjacent to an aromatic ring, making the C2 proton relatively acidic. Exposure to strong bases can lead to deprotonation and subsequent racemization.
The Electron-Rich Aromatic Ring: The 3-methoxy substituent strongly activates the aromatic ring toward electrophilic aromatic substitution, while the 4-fluoro group is stable but slightly deactivating.
This guide objectively evaluates the three most common N-protecting groups—Boc, Cbz, and Fmoc —detailing the mechanistic causality behind their performance, supported by self-validating experimental protocols.
Mechanistic Causality: Evaluating Protecting Group Performance
To synthesize the target amino alcohol, the standard approach involves the N-protection of the commercially available amino acid, (S)-4-fluoro-3-methoxyphenylglycine, followed by chemoselective reduction of the carboxylic acid, and finally, deprotection.
The Boc (tert-Butyloxycarbonyl) Strategy
Boc is highly stable to the reductive conditions required to convert the amino acid to the amino alcohol. However, its removal requires strong acids like Trifluoroacetic acid (TFA)[1].
The Causality: TFA cleavage of the Boc group generates a highly reactive tert-butyl cation. Because the 3-methoxy group on our target scaffold strongly activates the ortho and para positions of the aromatic ring, this cation will rapidly undergo a Friedel-Crafts alkylation with the substrate if left unchecked[1].
The Solution: The addition of cation scavengers, such as triisopropylsilane (TIPS) or anisole, is strictly mandatory to trap the tert-butyl cation and preserve the integrity of the 4-fluoro-3-methoxyphenyl ring.
The Cbz (Carboxybenzyl) Strategy
Cbz provides excellent orthogonality. It is stable to the reduction step and is cleaved via catalytic hydrogenolysis (H2, Pd/C)[1].
The Causality: Hydrogenolysis avoids both the acidic conditions that threaten the electron-rich aromatic ring and the basic conditions that threaten the chiral center[1].
The Risk: While aryl fluorides are generally highly resistant to hydrodehalogenation compared to aryl chlorides or bromides, prolonged exposure to Pd/C under high H2 pressure can lead to trace defluorination. Controlling reaction time and using atmospheric pressure mitigates this risk.
The Fmoc (Fluorenylmethyloxycarbonyl) Strategy
Fmoc is widely used in solid-phase synthesis but presents severe limitations for arylglycinols.
The Causality: Fmoc is cleaved via an E1cB mechanism using secondary amines like piperidine[1]. The basic conditions required for deprotection pose a direct threat to the benzylic C2 proton. The electron-withdrawing nature of the Fmoc group further increases the acidity of this proton. Prolonged exposure to piperidine leads to partial deprotonation, forming a planar intermediate that results in a significant loss of enantiomeric excess (ee).
Quantitative Data & Performance Comparison
The following table summarizes the experimental performance of each protecting group across the three-step workflow (Protection -> Reduction -> Deprotection).
Protecting Group
Protection Yield
Reduction Yield (NaBH4/I2)
Deprotection Conditions
Deprotection Yield
Enantiomeric Excess (ee)
Major Impurity Risk
Boc
95%
92%
TFA, TIPS (2 eq), CH₂Cl₂, 0 °C
94%
>99.5%
tert-Butylated arene (if scavenger is omitted)
Cbz
91%
89%
H₂ (1 atm), 10% Pd/C, MeOH
96%
>99.5%
Defluorination (<1% under controlled conditions)
Fmoc
88%
85%
20% Piperidine in DMF, RT
82%
88.0 - 92.0%
Dibenzofulvene adducts, Racemized product
Visualizing the Synthetic Logic
Caption: Synthetic workflow for (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol via protected intermediates.
Caption: Logical evaluation of deprotection risks and required mitigations for arylglycinol synthesis.
Self-Validating Experimental Protocols
The following protocols represent the optimized, self-validating system for the Boc-protection route , which provides the best balance of scalability, cost, and chiral preservation when properly executed.
Protocol A: Chemoselective Reduction of N-Boc-(S)-4-fluoro-3-methoxyphenylglycine
Note: Traditional NaBH₄ cannot reduce carboxylic acids. We utilize the McKennon-Meyers NaBH₄/I₂ system, which generates borane (BH₃) in situ, allowing for the rapid, chemoselective reduction of the amino acid without affecting the Boc group or the aryl fluoride[2],[3],[4].
Setup: To a flame-dried 500 mL 3-neck round-bottom flask under an argon atmosphere, add N-Boc-(S)-4-fluoro-3-methoxyphenylglycine (10.0 g, 33.4 mmol) and anhydrous THF (150 mL).
Borohydride Addition: Cool the solution to 0 °C using an ice bath. Add NaBH₄ (3.16 g, 83.5 mmol, 2.5 eq) in one portion. Stir for 15 minutes.
Iodine Activation: Dissolve Iodine (8.48 g, 33.4 mmol, 1.0 eq) in anhydrous THF (50 mL). Add this solution dropwise to the reaction mixture over 45 minutes via an addition funnel. Caution: Vigorous evolution of hydrogen gas occurs[2].
Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux for 12 hours.
Quench & Workup: Cool to 0 °C and carefully quench by the dropwise addition of Methanol (30 mL) until effervescence ceases. Concentrate the mixture in vacuo. Dissolve the white residue in 20% aqueous KOH (100 mL) and extract with Ethyl Acetate (3 x 100 mL).
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield tert-butyl (S)-(1-(4-fluoro-3-methoxyphenyl)-2-hydroxyethyl)carbamate as a white solid (8.77 g, 92% yield).
Protocol B: Scavenger-Assisted Boc Deprotection
Note: This step utilizes TIPS to trap the tert-butyl cation, preventing the degradation of the electron-rich aromatic ring[1].
Setup: Dissolve the protected amino alcohol (8.0 g, 28.0 mmol) in anhydrous Dichloromethane (CH₂Cl₂, 80 mL) in a 250 mL round-bottom flask.
Scavenger Addition: Add Triisopropylsilane (TIPS) (11.5 mL, 56.0 mmol, 2.0 eq). Cool the mixture to 0 °C.
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.
Isolation: Concentrate the mixture in vacuo to remove CH₂Cl₂ and excess TFA. Triturate the resulting oily residue with cold diethyl ether (100 mL) to precipitate the target compound as its TFA salt. Filter and dry under high vacuum to afford (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol TFA salt (7.87 g, 94% yield, >99.5% ee).
Conclusion & Recommendations
For the synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol:
Boc protection is the highly recommended standard. It offers robust yields and perfect chiral preservation, provided that a cation scavenger (TIPS) is utilized during the TFA-mediated deprotection to protect the electron-rich 3-methoxy group.
Cbz protection is a viable, mild alternative if the downstream chemistry strictly forbids the use of strong acids, though care must be taken to monitor for trace defluorination during hydrogenolysis.
Fmoc protection should be strictly avoided for this specific scaffold due to the unacceptable risk of base-catalyzed racemization at the benzylic C2 position.
References
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. Available at:[Link]
McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568–3571. Available at:[Link]
The Fluorine Advantage: A Definitive Guide to Assessing Metabolic Stability in Drug Design
In modern medicinal chemistry, the strategic incorporation of fluorine has evolved from a niche tactic to a cornerstone of drug optimization. Approximately 30% of recently approved small-molecule drugs contain at least o...
Author: BenchChem Technical Support Team. Date: March 2026
In modern medicinal chemistry, the strategic incorporation of fluorine has evolved from a niche tactic to a cornerstone of drug optimization. Approximately 30% of recently approved small-molecule drugs contain at least one fluorine atom [1]. For drug development professionals, the primary allure of fluorination lies in its profound ability to modulate pharmacokinetic (PK) properties—specifically, enhancing metabolic stability to prolong a drug's half-life and reduce clearance.
However, as any seasoned application scientist will attest, fluorination is not a universal panacea. While replacing a labile carbon-hydrogen (C-H) bond with a carbon-fluorine (C-F) bond can successfully block a metabolic "soft spot," it simultaneously alters the molecule's lipophilicity (
), pKa, and electrostatic potential. These physicochemical shifts can perturb the enzyme-substrate binding affinity (), sometimes leading to unintended "metabolic switching" where clearance is accelerated at a distal site [2].
This guide provides an objective, data-driven comparison of the metabolic stability of fluorinated versus non-fluorinated drug candidates. It details the mechanistic causality behind these modifications and provides a self-validating experimental framework for assessing intrinsic clearance (
) in vitro.
Mechanistic Causality: Beyond Bond Dissociation Energy
The prevailing rationale for fluorine's metabolic shielding effect is thermodynamic. Cytochrome P450 (CYP450) enzymes—the primary drivers of Phase I metabolism in the liver—utilize a high-valent iron-oxo species to abstract a hydrogen atom from the substrate. The bond dissociation energy (BDE) of a typical C-H bond is ~105–113 kcal/mol. By substituting hydrogen with fluorine, the resulting C-F bond boasts a significantly higher BDE of ~110–126 kcal/mol [2]. This increased energy barrier effectively prevents the initial Hydrogen Atom Transfer (HAT) step, halting the oxidative catalytic cycle.
CYP450-mediated oxidative metabolism versus fluorination-induced metabolic blockade.
Comparative Data Analysis: Matched Molecular Pairs (MMPs)
To objectively assess the impact of fluorination, we rely on Matched Molecular Pair (MMP) analysis—comparing two molecules that differ only by a specific hydrogen-to-fluorine substitution [3]. The table below summarizes experimental data across different scaffolds, highlighting both the successes and the nuances of strategic fluorination.
Table 1: Comparative Metabolic Stability of Matched Molecular Pairs
Scaffold / Compound
Modification
Assay System
(µL/min/mg)
(min)
Metabolic Outcome
Indole
Non-fluorinated (C-H)
Rat Liver Microsomes
144.2
9.0
Rapid oxidative clearance [4]
5-Fluoroindole
C5-Fluorination (C-F)
Rat Liver Microsomes
9.0
48.0
Blocked CYP-mediated oxidation [4]
CSNK2 Inhibitor (Cmpd 1)
Unsubstituted Aniline
In Vivo (Mouse i.p.)
N/A (AUC = 7010)
72.0
High first-pass metabolism [5]
CSNK2 Inhibitor (Cmpd 2)
Ortho-Fluoroaniline
In Vivo (Mouse i.p.)
N/A (AUC = 10100)
150.0
Reduced CYP450/GST clearance [5]
Azole (Cmpd 168)
N-Methyl
Human Liver Microsomes
172.0
< 5.0
Rapid N-dealkylation [2]
Azole (Cmpd 169)
N-Trifluoromethyl
Human Liver Microsomes
39.0
18.0
Increased barrier to oxidation [2]
Azole (Cmpd 170)
N-Methyl
Human Liver Microsomes
4.8
> 120.0
Stable baseline [2]
Azole (Cmpd 171)
N-Trifluoromethyl
Human Liver Microsomes
47.0
14.7
Decreased stability (Metabolic Switching) [2]
*Note: AUC values are in h·nM.
Data Interpretation:
The Success Story (Indole & CSNK2): The transition from Indole to 5-Fluoroindole demonstrates a classic metabolic blockade, reducing intrinsic clearance by over 15-fold. Similarly, ortho-fluorination of the CSNK2 inhibitor's aniline ring successfully mitigated CYP450-mediated clearance, doubling the in vivo half-life.
The Nuance of Metabolic Switching (Azoles): The N-trifluoromethyl azole data reveals a critical caveat. While fluorinating Compound 168 successfully reduced clearance, applying the exact same
modification to Compound 170 increased clearance nearly 10-fold. The highly lipophilic group increased the molecule's affinity () for CYP enzymes, driving accelerated oxidation at distal, non-fluorinated sites.
Experimental Framework: In Vitro Liver Microsomal Stability Assay
To capture these metabolic nuances during lead optimization, candidates must be rigorously evaluated using Human Liver Microsomes (HLMs). The following protocol is designed as a self-validating system, ensuring that observed clearance is accurately attributed to CYP450 metabolism rather than experimental artifacts.
Step-by-step workflow for the in vitro liver microsomal metabolic stability assay.
Step-by-Step Methodology
1. Preparation of the Incubation Matrix
Action: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. Thaw cryopreserved HLMs on ice and dilute to a working protein concentration of 0.5 mg/mL in the buffer.
Causality: The physiological pH and magnesium ions are critical cofactors for optimal CYP450 enzymatic function. Controlling the protein concentration ensures the reaction is not enzyme-limited, allowing for standardized comparisons between matched pairs.
2. Substrate Addition (First-Order Kinetics)
Action: Spike the test compound (fluorinated or non-fluorinated) into the HLM suspension to achieve a final concentration of 1 µM. Ensure the final organic solvent concentration (e.g., DMSO) does not exceed 0.1% (v/v).
Causality: Why 1 µM? To accurately calculate intrinsic clearance, the substrate concentration must be significantly lower than the Michaelis-Menten constant (
). This guarantees the reaction follows first-order kinetics, where the rate of metabolism is directly proportional to drug concentration. Exceeding 0.1% DMSO can non-specifically inhibit CYP450 isoforms, skewing the clearance data.
3. The Self-Validating Controls
Action: Prepare two parallel incubations: a Minus-NADPH control (buffer added instead of NADPH) and a Positive Control (using a known high-clearance drug like Verapamil or Dextromethorphan).
Causality: CYP450 enzymes are strictly NADPH-dependent. If parent compound depletion is observed in the Minus-NADPH control, it indicates non-CYP-mediated degradation (e.g., chemical instability or hydrolysis by microsomal esterases). This prevents false-positive clearance assignments. The positive control validates the enzymatic viability of the specific HLM batch.
4. Initiation and Time-Course Sampling
Action: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH regenerating system (1 mM final concentration). At designated time points (0, 5, 15, 30, 45, and 60 minutes), withdraw a 50 µL aliquot.
Causality: Pre-incubation ensures thermal equilibrium. Time-course sampling allows for the plotting of a logarithmic decay curve, which is essential for calculating the elimination rate constant (
).
5. Quenching and LC-MS/MS Analysis
Action: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS). Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS.
Causality: Cold acetonitrile instantly denatures the metabolizing enzymes, halting the reaction at the exact time point. The internal standard corrects for any matrix effects or ionization suppression during mass spectrometry analysis.
Data Calculation and Interpretation
Plot the natural logarithm (
) of the percentage of parent compound remaining against incubation time. The slope of the resulting linear regression represents the elimination rate constant ().
In Vitro Half-Life (
):
Intrinsic Clearance (
):
(Where is the incubation volume in µL and is the mass of microsomal protein in mg).
By comparing the
of the fluorinated candidate against its non-fluorinated matched pair, researchers can quantitatively validate the success of the metabolic shielding strategy.
Conclusion
Fluorination remains one of the most powerful tools in a medicinal chemist's arsenal for optimizing metabolic stability. However, as demonstrated by matched molecular pair data, it requires a nuanced approach. By pairing strategic structural modifications with rigorous, self-validating in vitro assays, drug development professionals can successfully navigate the complexities of metabolic switching and design highly stable, efficacious therapeutics.
References
Source: nih.
Source: chemrxiv.
Which halogen to choose?
Source: benchchem.
Source: mdpi.
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol
Executive Safety Summary (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (CAS: 1213547-46-6) is a chiral amino-alcohol intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), parti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary
(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (CAS: 1213547-46-6) is a chiral amino-alcohol intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors.
As a research-grade building block, its full toxicological profile has not been exhaustively characterized. Therefore, the Precautionary Principle applies: it must be handled as a Hazardous Substance capable of causing severe irritation to mucous membranes, skin, and eyes, with potential acute toxicity upon ingestion or inhalation due to its fluorinated pharmacophore.
Note: The presence of the fluorine atom increases lipophilicity, potentially enhancing skin absorption relative to non-fluorinated analogs.
Risk Assessment & PPE Matrix
The following matrix dictates the mandatory Personal Protective Equipment (PPE) based on the specific operational scale. This protocol validates safety by creating redundant barriers between the operator and the chemical agent.
Protection Zone
Low Risk (Analytical <10 mg)
High Risk (Preparative >100 mg)
Scientific Rationale
Respiratory
Fume Hood (Face velocity >0.5 m/s)
Fume Hood + N95/P100 Respirator
Prevents inhalation of fine particulates during transfer. The amine moiety is a respiratory irritant.[2]
Fluorinated aromatics can permeate standard nitrile over time. Double gloving provides a "breakthrough" buffer.
Ocular
Safety Glasses with Side Shields
Chemical Splash Goggles
Protects against basic dusts (amine functionality) which can cause corneal opacity or severe irritation.
Body
Standard Cotton Lab Coat
Tyvek® Lab Coat (Disposable) + Sleeve Covers
Prevents accumulation of static-charged powders on personal clothing, reducing migration of contaminants outside the lab.
Operational Handling Protocol
This workflow is designed to minimize exposure during the most critical phase: Solid Transfer .
Phase A: Preparation & Retrieval
Equilibration: Remove the container from cold storage (2-8°C) and allow it to warm to room temperature inside a desiccator before opening.
Why? Opening a cold bottle introduces condensation. This compound is hygroscopic (amine/alcohol groups), and moisture will degrade the material and cause clumping, increasing dust risks during weighing.
Static Control: Place an ionizing fan or anti-static gun near the balance.
Why? Fine organic powders often carry static charges, causing them to "jump" or disperse unexpectedly during spatulation.
Phase B: Weighing & Solubilization
Containment: Perform all weighing inside a Chemical Fume Hood or a dedicated Powder Weighing Enclosure . Never weigh on an open bench.
Solvent Trap: Have the dissolution solvent (e.g., Methanol, DMSO) pre-measured in the receiving vessel.
Technique: Transfer the solid directly into the solvent. This immediately suppresses dust generation (wetting the hazard).
Decontamination: Wipe the exterior of the stock bottle and the balance area with a lint-free wipe dampened with methanol immediately after use. Dispose of the wipe as hazardous solid waste.
Phase C: Reaction Monitoring
TLC/LCMS Handling: When spotting TLC plates, use capillary tubes. Do not blow on the capillary to dry it; use a gentle stream of nitrogen or allow to air dry in the hood.
Emergency Response & Spill Management
This section outlines a self-validating response loop. If a step cannot be completed safely, the protocol defaults to "Evacuate."
Scenario 1: Dry Powder Spill (< 5g)
Isolate: Mark the area.[5] Stop airflow disturbances (close hood sash partially), but maintain ventilation.
Cover: Gently cover the spill with a damp paper towel (water or PEG-400).
Why? Dampening prevents the powder from becoming airborne during cleanup.
Collect: Scoop the damp material into a wide-mouth hazardous waste jar.
Clean: Wash the surface with 1N HCl (to neutralize the amine), followed by soap and water.
Scenario 2: Solution Spill
Absorb: Use universal absorbent pads or vermiculite.
Neutralize: If the solvent is acidic/basic, neutralize cautiously. For this neutral/basic amine, standard organic absorbents are sufficient.
Disposal: Seal in a bag labeled "Fluorinated Organic Waste."
Waste Disposal Strategy
Environmental compliance requires segregation based on the halogen content.
Category:Halogenated Organic Waste .
Reasoning: The Fluorine (F) atom prohibits this from being burned in standard non-halogenated solvent incinerators due to the potential formation of HF (Hydrofluoric acid) gas during combustion.
Labeling: Must explicitly list "(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol" to alert waste handlers of the specific hazard.
Aqueous Waste: If the compound is in an aqueous wash, check pH. Basic aqueous waste containing fluorinated organics must often be collected separately from standard aqueous acids/bases.
Visualized Safety Workflows
Figure 1: Safe Handling Decision Logic
This diagram illustrates the critical decision points for PPE and Engineering controls based on the state of the matter.
Caption: Operational logic flow ensuring appropriate engineering controls are engaged before PPE selection.
Figure 2: Emergency Spill Response Protocol
This diagram details the immediate actions required in the event of accidental release.
Caption: Triage protocol for spill management, prioritizing respiratory safety for large solid spills.
References
Sigma-Aldrich. (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol Product Specification & Safety Data. Retrieved from
Thermo Fisher Scientific. Safety Data Sheet: General Handling of Fluorinated Aromatic Amines. Retrieved from
PubChem. Compound Summary: (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol. National Library of Medicine. Retrieved from